molecular formula C47H81NO20 B13826137 Nystatin A1 trihydrate

Nystatin A1 trihydrate

Cat. No.: B13826137
M. Wt: 980.1 g/mol
InChI Key: ZCIAQBMEBDLDJC-XOQWAWLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nystatin A1 trihydrate is a useful research compound. Its molecular formula is C47H81NO20 and its molecular weight is 980.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nystatin A1 trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nystatin A1 trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H81NO20

Molecular Weight

980.1 g/mol

IUPAC Name

(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate

InChI

InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1

InChI Key

ZCIAQBMEBDLDJC-XOQWAWLRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Nystatin A1 Trihydrate (CAS 34786-70-4)

[1][2][3][4][5][6]

Executive Summary

Nystatin A1 (CAS 34786-70-4) is the primary bioactive component of the Nystatin complex (CAS 1400-61-9) produced by Streptomyces noursei.[][2] While the generic complex is a mixture of tetraenes (A1, A2, A3), Nystatin A1 represents the high-purity fraction used in rigorous biophysical characterization and sensitive cell culture applications.[][2] The trihydrate form is a specific crystalline state often supplied for analytical standards, offering defined stoichiometry for molar calculations.[2] Its utility spans from antifungal susceptibility testing to the "perforated patch" technique in electrophysiology, driven by its ability to form monovalent cation-selective pores in ergosterol-rich membranes.[][2]

Chemical Identity & Physiochemical Profile[4][7][8][9][10][11][12]

Unlike the generic complex, Nystatin A1 Trihydrate allows for precise molar dosing, which is critical in kinetic studies and electrophysiology.[2]

Table 1: Chemical Specifications
PropertyData
CAS Number 34786-70-4 (Specific to Nystatin A1)
Synonyms Nystatin A1; Fungicidin A1
Molecular Formula

(Trihydrate)
Molecular Weight 926.11 g/mol (Anhydrous); ~980.15 g/mol (Trihydrate)
Appearance Yellow to light-tan crystalline powder
pKa ~5.12 (Carboxyl), ~9.12 (Amino) [1]
UV/Vis Maxima 290, 307, 322 nm (Ethanol)
Table 2: Solubility & Stability Profile
SolventSolubility Limit (25°C)Notes
DMSO ~20 mg/mLRecommended for Stock. Forms a clear, yellow solution.[][2]
DMF > 50 mg/mLFreely soluble.[2][3] Alternative stock solvent.[2][4]
Methanol ~11.2 mg/mLSparingly soluble.[3] Not recommended for high-conc stocks.[][2]
Water < 1 mg/mLInsoluble. Forms a suspension.[2][5] Do not use for stock.
Stability High SensitivityDegrades rapidly upon exposure to light, heat, and oxidation.[2][3]

Critical Distinction: Researchers must verify whether their protocol requires the generic complex (measured in Units/mg) or the specific A1 fraction (measured in Molarity). CAS 34786-70-4 refers strictly to the A1 component [2].[][2]

Mechanism of Action: Sterol-Dependent Pore Formation[4][5]

Nystatin A1 functions as a channel-forming ionophore.[][2] Its selectivity is driven by the presence of ergosterol in fungal plasma membranes. It shows significantly lower affinity for cholesterol, providing its therapeutic window, though high concentrations can affect mammalian cells.[][2]

Mechanistic Pathway[4]
  • Binding: Nystatin monomers bind to ergosterol in the membrane interface.

  • Oligomerization: The drug-sterol complexes aggregate, forming a barrel-stave structure.[][2]

  • Insertion: The hydrophilic polyol core faces inward, while the hydrophobic polyene backbone interacts with membrane lipids.

  • Pore Formation: A transmembrane channel (approx. 8 Å diameter) opens.[2]

  • Leakage: Uncontrolled efflux of

    
     and influx of 
    
    
    and
    
    
    leads to acidification and osmotic lysis [3].

NystatinMechanismNystatinNystatin A1(Extracellular)ComplexBinary Complex(Nystatin-Ergosterol)Nystatin->ComplexAffinity BindingErgosterolMembraneErgosterolErgosterol->ComplexOligomerBarrel-StaveOligomerizationComplex->OligomerAggregationPoreTransmembranePore FormationOligomer->PoreMembrane InsertionIonFluxK+ Efflux / Na+ InfluxPore->IonFluxLoss of GradientDeathOsmotic Lysis& Cell DeathIonFlux->DeathMetabolic Collapse

Figure 1: The ergosterol-dependent pore-forming mechanism of Nystatin A1 leading to fungal cell lysis.[][2]

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution that minimizes degradation and precipitation. Pre-requisites: Amber vials, 0.22 µm PTFE filter (optional), DMSO (Anhydrous).[][2]

  • Calculate Mass: For a 50 mM stock of Nystatin A1 Trihydrate (MW ~980.15), weigh 49.0 mg of powder.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.

    • Note: Do not use water or aqueous buffers.[2] Nystatin hydrolyzes and precipitates in water.[2]

  • Dissolution: Vortex vigorously for 30-60 seconds until the solution is a clear, bright yellow.

    • Caution: Avoid heating above 37°C as this accelerates degradation.[2]

  • Aliquot & Storage: Immediately dispense into light-protected (amber) microtubes.

    • Storage: Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[][2]

    • Validation: Before use, check for precipitates.[2] If cloudy, discard.[2]

Protocol B: Nystatin Perforated Patch Clamp

Objective: Electrically access a cell's interior without washing out intracellular signaling molecules (a key advantage over whole-cell rupture).[][2]

  • Stock Prep: Prepare a fresh 50 mg/mL stock in DMSO (as per Protocol A).

  • Working Solution: Dilute the stock into the intracellular pipette solution to a final concentration of 150–300 µg/mL .

    • Critical: Sonicate the working solution for 30 seconds to ensure full dispersion.

  • Pipette Filling:

    • Tip Fill: Dip the pipette tip into Nystatin-free internal solution for 2-3 seconds.[][2] This prevents Nystatin from interfering with the initial GΩ seal formation.

    • Back Fill: Back-fill the rest of the pipette with the Nystatin-containing solution.[2]

  • Seal Formation: Form a GΩ seal on the cell membrane.

  • Perforation: Wait 10–20 minutes. Monitor the capacitive transient. As pores form, series resistance (

    
    ) will drop significantly (target < 20 MΩ), while seal resistance remains high.[][2]
    
    • Result: Electrical continuity is established via Nystatin pores, which are permeable to monovalent ions (

      
      , 
      
      
      ) but impermeable to proteins and ATP [4].[][2]
Protocol C: Antifungal Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Inoculum Prep: Adjust yeast suspension to

    
     CFU/mL in RPMI-1640 medium.
    
  • Dilution Series: Prepare 2-fold serial dilutions of Nystatin A1 in DMSO, then dilute 1:100 into the medium to keep DMSO < 1%.

    • Range: Test final concentrations from 0.03 µg/mL to 16 µg/mL.

  • Incubation: Add 100 µL of inoculum to 100 µL of drug-containing media in a 96-well plate. Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (optically clear).

    • Expected MIC (C. albicans): Typically 1.0 – 4.0 µg/mL [5].[2]

Handling, Stability & Safety (E-E-A-T)

Light & Oxidation Sensitivity

Nystatin is a conjugated polyene system, making it highly susceptible to photo-oxidation.[][2]

  • Rule 1: Always handle powder and solutions in low-light conditions or use amber glassware.[2]

  • Rule 2: Discard solutions that turn from bright yellow to brown/orange, indicating oxidation.[2]

Sterilization[4][14]
  • Do NOT Autoclave: Nystatin is heat-labile.[][2][6]

  • Filtration: Use 0.22 µm PTFE or Nylon filters for DMSO stocks.[2] For aqueous suspensions, filtration may remove the drug due to its poor solubility; sterile preparation of the powder is preferred if suspension is required.

Toxicity

While Nystatin is not absorbed from the GI tract, it is toxic to mammalian cells in culture at high concentrations (> 100 U/mL or > 20 µg/mL) due to weak cholesterol binding.[2] Always titrate the dose for cell culture applications.

References

  • PubChem. (2025).[2] Nystatin A1 - Compound Summary. National Library of Medicine. [Link][]

  • Coutinho, A., & Prieto, M. (2003).[][2] Self-assembly of the polyene antibiotic nystatin in dipalmitoylphosphatidylcholine vesicles. Biophysical Journal, 84(5), 3061–3078.[][2] [Link]

  • Akaike, N., & Harata, N. (1994).[][2] Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms. The Japanese Journal of Physiology, 44(5), 433–473.[][2] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard. CLSI document M27-A3. [Link]

Technical Guide: Nystatin A1 Trihydrate vs. Generic Nystatin (USP/EP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Distinction: In drug development and analytical chemistry, "Nystatin" is a broad designation for a fermentation complex, whereas Nystatin A1 Trihydrate refers to a specific, highly purified crystalline solvate.

  • Generic Nystatin (USP/EP Grade): A heterogeneous mixture of structurally related polyenes (Congeners A1, A2, A3, and B). It is typically amorphous or semi-crystalline, hygroscopic, and exhibits batch-to-batch variability in congener ratios.

  • Nystatin A1 Trihydrate: The purified major congener (

    
    ) crystallized in a defined lattice. It serves as the primary reference standard for structural biology and precise potency calibration due to its superior thermodynamic stability and defined stoichiometry.
    

Part 1: Molecular Architecture & Crystallography

The functional difference between these two forms begins at the atomic lattice level. Nystatin is a tetraene diene macrolide. Its polyene region is highly susceptible to oxidative degradation, a process accelerated in disordered (amorphous) states.

The Amorphous "Generic" Complex

Generic Nystatin API (Active Pharmaceutical Ingredient) is isolated via precipitation, resulting in a disordered solid-state form.

  • Entropy: High. The lack of a defined crystal lattice leaves the conjugated double bonds exposed to oxygen and moisture.

  • Hygroscopicity: Amorphous powders have high surface energy, rapidly absorbing atmospheric water. This absorbed water acts as a plasticizer, increasing molecular mobility and accelerating chemical degradation (epoxidation/oxidation).

The Trihydrate Crystal Lattice

Nystatin A1 Trihydrate is engineered through controlled crystallization.

  • Lattice Stabilization: The three water molecules are not merely surface moisture; they are integral to the crystal unit cell. They form hydrogen-bond bridges between the polar head groups (mycosamine and carboxylate) of adjacent nystatin molecules.

  • Conformational Locking: This hydration "locks" the macrolide ring into a rigid conformation, shielding the sensitive polyene chain from oxidative attack.

Part 2: Compositional Profiling (The "Generic" Problem)

Researchers using Generic Nystatin for sensitive bioassays often encounter reproducibility issues due to variable impurity profiles.

Table 1: Comparative Specification Profile
FeatureGeneric Nystatin (USP/EP)Nystatin A1 Trihydrate (Standard)
CAS Number 1400-61-9 (Complex)34786-70-4 (Specific Congener)
Composition Mixture: A1 (>85%), A2, A3, BSingle Congener: A1 (>95-98%)
Physical Form Yellow/Brown Amorphous PowderPale Yellow Crystalline Solid
Potency Defined by Activity (>4400 Units/mg)Defined by Mass/Molarity
Solubility Variable (Matrix effects from impurities)Consistent, defined

Stability Low (Requires -20°C, dark, desiccated)Moderate/High (Stable at 4°C if dry)
Primary Use Clinical formulations, topical creamsAnalytical HPLC std, Crystallography
The Impurity Spectrum

In generic nystatin, the "impurities" are actually biologically active analogues produced by Streptomyces noursei:

  • Nystatin A2: Differs by glycosylation or hydroxylation patterns.

  • Nystatin A3: Contains a different sugar moiety or additional substitutions.

  • Iso-Nystatin: A degradation product where the polyene conjugation is disrupted.

Critical Insight: While A2 and A3 contribute to antifungal activity (hence their allowance in USP grade), they have different toxicity profiles and solubilities. For mechanistic studies (e.g., patch-clamp ion channel recording), using a mixture introduces confounding variables.

Part 3: Mechanism of Action & Visualization

Both forms function by binding to ergosterol, but the kinetics of pore formation differ based on the purity and solubility rate.

Diagram 1: Polyene Pore Formation Mechanism

This pathway illustrates how Nystatin A1 targets fungal membranes. In generic mixtures, competitive binding by A2/A3 can alter pore kinetics.

NystatinMechanism Nystatin Nystatin A1 (Solubilized) Complex Binary Complex (Sterol-Antibiotic) Nystatin->Complex Diffusion Ergosterol Membrane Ergosterol Ergosterol->Complex Binding Oligomer Oligomerization (4-8 Monomers) Complex->Oligomer Lateral Assembly Pore Transmembrane Pore (Hydrophilic Channel) Oligomer->Pore Insertion Leakage K+ / Mg2+ Efflux ATP Depletion Pore->Leakage Permeabilization Death Cell Death (Fungicidal) Leakage->Death Metabolic Collapse

Caption: Step-wise mechanism of Nystatin A1 action. The formation of the transmembrane pore requires precise stoichiometric assembly, which is optimized when using high-purity A1 compared to heterogeneous mixtures.

Part 4: Analytical Workflows & Protocols

To distinguish or purify Nystatin A1 Trihydrate from generic stock, High-Performance Liquid Chromatography (HPLC) is required. Spectrophotometry (UV 305/320 nm) cannot distinguish between congeners A1, A2, and A3 due to identical chromophores.

Experimental Protocol: HPLC Separation of Nystatin Congeners

Objective: Quantify the ratio of A1 to A2/A3 impurities in a generic sample.

Reagents:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Ammonium Acetate Buffer (0.05 M, pH 6.0).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Nystatin is unstable in water/methanol for long periods.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of Generic Nystatin in 10 mL DMSO. Protect from light immediately (amber glassware).

  • Equilibration: Set HPLC flow rate to 1.0 mL/min. Isocratic elution is standard: 70% Methanol / 30% Buffer.[1]

  • Injection: Inject 20 µL of sample.

  • Detection: Monitor UV absorbance at 305 nm .

  • Analysis:

    • Nystatin A1: Major peak (typically ~8-10 min retention).

    • Nystatin A3: Elutes before A1 (more polar).

    • Nystatin A2: Elutes after A1 (less polar).

Diagram 2: Purification & Differentiation Workflow

This flowchart guides the researcher in selecting the correct form and processing it.

PurificationWorkflow cluster_usage Application Choice Ferment S. noursei Fermentation Extract Crude Extraction Ferment->Extract Generic Generic Nystatin (Amorphous Complex) Extract->Generic Precipitation HPLC Prep HPLC Purification Generic->HPLC Research Grade Separation Clinical Clinical Use Generic->Clinical Topical/Oral Therapy Cryst Crystallization (+ H2O) HPLC->Cryst Solvent Exchange Trihydrate Nystatin A1 Trihydrate Cryst->Trihydrate Lattice Formation Analytical Analytical Std Trihydrate->Analytical X-Ray/NMR Standard

Caption: Workflow illustrating the derivation of Nystatin A1 Trihydrate from the generic fermentation complex. The additional purification and crystallization steps account for the significant cost difference.

Part 5: Stability & Handling (Self-Validating Protocol)

The most common error in Nystatin research is degradation during storage, leading to false negatives in MIC (Minimum Inhibitory Concentration) assays.

The "Amber Rule"

Nystatin is photosensitive. Both generic and trihydrate forms undergo cis-trans isomerization and oxidation upon exposure to light (UV and visible).

  • Validation: If your yellow solution turns clear or precipitates a white solid, the polyene system has collapsed. The reagent is dead.

Solubility Protocol

Problem: Nystatin A1 Trihydrate dissolves slowly in water due to its stable lattice energy. Solution:

  • Dissolve the Trihydrate in DMSO or Formamide first (Stock: 5-10 mg/mL).

  • Dilute into aqueous media only at the moment of use.

  • Do not filter sterilize aqueous suspensions; the drug may adhere to the filter membrane. Use sterile DMSO and aseptic technique.

References

  • PubChem. (2025). Nystatin A1 | C47H75NO17.[2][3] National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). (2025).[4] Nystatin Monograph & Impurity Profile. [Link]

  • Shokraneh, F., et al. (2015).[5] A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research. [Link]

  • Volpon, L., et al. (2010). Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides. Journal of Biological Chemistry. [Link]

Sources

Technical Guide: Nystatin A1 Trihydrate – Structural Characterization & Molecular Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nystatin A1 is a macrocyclic polyene antifungal agent derived from Streptomyces noursei.[1][2][3][4] While often supplied as a complex (Nystatin A1, A2, and A3), the Nystatin A1 Trihydrate form represents a specific hydration state critical for stoichiometric calculations in analytical chemistry and crystallographic studies.[5][6] This guide provides a definitive structural analysis of the trihydrate form, elucidating its molecular weight derivation, stereochemical configuration, and mechanism of action.[5][6] It serves as a self-validating protocol for the identification and handling of this sensitive compound.[6]

Chemical Identity & Structural Elucidation[7]

Nomenclature and Classification[1]
  • Common Name: Nystatin A1 Trihydrate[6]

  • Chemical Class: Polyene Macrolide (Tetraene-diene system)[5][6]

  • CAS Registry Number: 1400-61-9 (Generic Nystatin); 34786-70-4 (Nystatin A1 specific)[5][6][7]

Molecular Weight Analysis

The distinction between the anhydrous and trihydrate forms is non-trivial in quantitative assays. Nystatin A1 possesses a molecular formula of


.[1][2][4][7][8][9] The trihydrate form includes three water molecules within the crystal lattice, altering the molecular weight used for molarity calculations.

Table 1: Molecular Weight Derivation

ComponentChemical FormulaMolecular Weight ( g/mol )StoichiometryContribution
Nystatin A1 (Anhydrous)

926.111926.11
Water of Hydration

18.015354.05
Nystatin A1 Trihydrate

~980.16 -980.16

Critical Note: When preparing molar solutions for Minimum Inhibitory Concentration (MIC) or kinetic studies, failure to account for the hydration shell (


) will result in a 5.8% underestimation  of the active pharmaceutical ingredient (API) concentration.
Stereochemical Architecture

The Nystatin A1 molecule is a 38-membered macrolactone ring containing a conjugated polyene system and a hydrophilic polyol region.[5][6]

  • The Chromophore: Unlike Amphotericin B (heptaene), Nystatin A1 is a tetraene .[5] It contains a conjugated tetraene system and a separate conjugated diene, isolated by saturated methylene groups (

    
     carbons).[5] This interruption is responsible for its distinct UV spectral fingerprint compared to other polyenes.
    
  • The Aglycone: The macrocycle is substituted with a carboxylic acid group at C-16.[6]

  • The Glycoside: An amino sugar, mycosamine (3-amino-3,6-dideoxy-

    
    -D-mannopyranose), is glycosidically linked to the C-19 hydroxyl group.[5][6] This moiety is essential for the drug's solubility and interaction with fungal membranes.
    

Mechanism of Action: The Sterol-Pore Dynamic[1][2]

Nystatin's fungicidal activity is driven by its high affinity for ergosterol , the primary sterol in fungal cell membranes.[5][1][3][10][11][12][13] This selectivity spares mammalian cells, which primarily contain cholesterol, although toxicity remains a concern at high systemic doses.[5][6]

Pathway Visualization

The following diagram illustrates the stepwise mechanism from membrane insertion to cell death.

Nystatin_MOA cluster_membrane Fungal Cell Membrane Nystatin Nystatin A1 Monomer Complex Nystatin-Ergosterol Complex Nystatin->Complex Hydrophobic Interaction Ergosterol Membrane Ergosterol Ergosterol->Complex Target Binding Oligomer Barrel-Stave Oligomerization Complex->Oligomer Lateral Aggregation Pore Hydrophilic Pore Formation (Transmembrane Channel) Oligomer->Pore Membrane Spanning Leakage Efflux of K+ and Mg2+ Influx of H+ Pore->Leakage Permeability Increase Death Metabolic Disruption & Cell Death Leakage->Death Osmotic Lysis

Figure 1: The molecular mechanism of Nystatin A1, depicting the formation of transmembrane pores via ergosterol sequestration.

Physicochemical Properties & Stability[1][7][8]

Solubility Profile

Nystatin A1 is amphiphilic but exhibits poor water solubility due to the rigid polyene backbone.

  • Water: Insoluble (

    
    ).
    
  • Methanol/Ethanol: Slightly soluble.[6]

  • DMF/DMSO: Freely soluble (

    
    ).[6]
    
  • Protocol Tip: For stock solutions, dissolve Nystatin A1 Trihydrate in DMSO or DMF, then dilute into aqueous media.[5][6] Avoid freeze-thaw cycles as the compound is susceptible to oxidation.[5][6]

Spectral Characteristics (UV-Vis)

The interrupted conjugation system yields a characteristic triple-peak spectrum, which serves as a primary identity test.[5][6]

  • 
     1: 
    
    
    
    [5][6][7]
  • 
     2: 
    
    
    
    (Major peak)[5][6]
  • 
     3: 
    
    
    
    [5][6][7]

Analytical Protocol: Characterization & Purity

This protocol outlines the validation of Nystatin A1 Trihydrate using High-Performance Liquid Chromatography (HPLC). This method separates the A1 isomer from the A2/A3 minor components and degradation products.

HPLC Methodology
  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).[5][6]
  • Mobile Phase:

    • Buffer:

      
       Ammonium Acetate (pH 6.0).
      
    • Organic: Methanol / Acetonitrile.[6]

    • Ratio: Isocratic or Gradient (typically 70% Organic / 30% Buffer).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .[6]
    
  • Temperature:

    
     (Keep samples cooled to 
    
    
    
    to prevent degradation).
Quality Control Workflow

The following workflow ensures the integrity of the reference standard before use in biological assays.

QC_Workflow Raw Nystatin A1 Trihydrate Sample Weigh Gravimetric Analysis (Correct for 3x H2O) Raw->Weigh Dissolve Solubilization (DMSO/DMF) Weigh->Dissolve UV UV-Vis Scan (290-325 nm) Dissolve->UV HPLC HPLC Purity (>90% A1 Isoform) UV->HPLC Identity Confirmed Fail Reject/Recalculate UV->Fail Spectrum Mismatch Pass Release for Assay HPLC->Pass Purity > Specification HPLC->Fail Impurity > Limit

Figure 2: Analytical workflow for the qualification of Nystatin A1 Trihydrate standards.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11286230, Nystatin A1.[5][6] Retrieved from [Link][5]

  • Bioaustralis Fine Chemicals. (2024).[6] Nystatin A1 Product Data Sheet and Solubility Profile. Retrieved from [Link][5]

Sources

Mechanistic Architecture of Nystatin A1: Pore Formation & Sterol Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polyene Paradigm

Nystatin A1 (Nys) remains a cornerstone of antifungal pharmacology not merely due to its longevity, but because of its ruthless efficiency against fungal membranes. Unlike azoles that inhibit biosynthesis, Nystatin executes a direct biophysical assault on the plasma membrane.[1]

For decades, the "Barrel-Stave" pore model was the singular dogma. However, recent biophysical data suggests a more nuanced reality: a dual-mode mechanism involving both transmembrane pore formation and "sterol sponge" activity.[1] This guide deconstructs the molecular mechanics of Nystatin A1, contrasting its sterol-dependent assembly against Amphotericin B (AmB), and provides validated protocols for quantifying these interactions in vitro.[1]

Key Takeaway: Nystatin’s efficacy is thermodynamically driven by a preferential affinity for ergosterol over cholesterol, allowing it to assemble hydrophilic channels (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 radius) that dissipate transmembrane ion gradients (

), leading to rapid fungal cell death.

Molecular Hardware: Structure-Function Causality[1]

To understand the mechanism, one must first respect the molecule's amphipathic geometry. Nystatin A1 is a macrolide polyene with a distinct "sidedness" that dictates its membrane insertion.

Structural DomainChemical FeatureMechanistic Function
Polyene Region Conjugated double bonds (hydrophobic)Interacts with the acyl chains of membrane lipids and the hydrophobic face of sterols.
Polyol Region Hydroxyl groups (hydrophilic)Lines the interior of the aqueous pore, facilitating ion transport.
Mycosamine Headgroup Aminosugar moietyCritical for initial electrostatic anchoring and specific recognition of the ergosterol 3

-OH group.
Carboxyl Group C16 CarboxylWorks with the amino group to form an intramolecular salt bridge or interact with phospholipid headgroups.

The Assembly Algorithm: From Monomer to Pore

The transition of Nystatin from a soluble monomer to a conductive pore is a multi-step, cooperative process. This is not random insertion; it is a sterol-templated assembly.[1]

Phase 1: Sterol Recognition & Adsorption

Nystatin monomers aggregate in aqueous solution due to low solubility. Upon contact with a membrane, the mycosamine moiety acts as the primary sensor. It recognizes the specific planarity and 3


-OH orientation of ergosterol .
  • Selectivity Driver: Ergosterol's flatter ring structure (compared to cholesterol's kinked tail) allows for tighter van der Waals packing with the rigid polyene chain of Nystatin.

Phase 2: Binary Complexation

A single Nystatin molecule pairs with a sterol molecule to form a binary complex . This is the fundamental building block.

  • Configuration: The hydrophobic face of Nystatin aligns with the flat face of ergosterol. This "sandwich" exposes the hydrophilic polyol face on one side and the remaining lipid-facing surface on the other.

Phase 3: Oligomerization (The Pore)

These binary complexes laterally diffuse and assemble into a ring.

  • Stoichiometry: Typically 8–12 binary complexes.

  • Architecture: The complexes arrange like staves in a barrel. The hydrophilic polyol chains face inward, creating a water-filled channel.[1] The hydrophobic polyene/sterol faces point outward, interacting with the lipid bilayer.

  • Single vs. Double Length:

    • One-Sided Action: In thin membranes, a single ring can span the bilayer.[1]

    • Two-Sided Action: In thicker biological membranes, two rings (one from each leaflet) must meet in the center (tail-to-tail) to form a functional "double-length" pore.[1]

Phase 4: The "Sterol Sponge" (Alternative Mode)

Recent evidence, primarily derived from Amphotericin B studies but applicable to Nystatin, suggests that these extramembranous aggregates can physically extract ergosterol from the bilayer without necessarily forming a channel.[1] This "sponging" effect depletes the membrane of essential sterols, compromising integrity even if full pores do not form.

Visualization: The Assembly Pathway

NystatinMechanism Monomer Nystatin Monomer (Aqueous Aggregate) Adsorption Surface Adsorption (Mycosamine Recognition) Monomer->Adsorption Diffusion Membrane Fungal Membrane (Ergosterol-Rich) Membrane->Adsorption Target Binary Binary Complex (1 Nys : 1 Erg) Adsorption->Binary hydrophobic stacking Oligomer Oligomerization (8-12 Units) Binary->Oligomer Lateral Assembly Pore Transmembrane Pore (Hydrophilic Channel) Oligomer->Pore Insertion Sponge Sterol Sponge (Ergosterol Extraction) Oligomer->Sponge Alternative Mode Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Conductance Death Cell Death Leakage->Death Osmotic Lysis Sponge->Death Membrane Destabilization

Caption: The dual-pathway mechanism of Nystatin A1: Primary pore formation and the secondary sterol sponge effect.[1][2]

Comparative Biophysics: Nystatin vs. Amphotericin B[2][3]

While structurally similar, their biophysical behaviors differ, influencing their therapeutic windows.[1][2]

ParameterNystatin A1Amphotericin B (AmB)
Pore Diameter

(

)

(

)
Single Channel Conductance Very low (< 10 pS in 2M KCl)Low (0.4 – 2.0 pS in 2M KCl)
Solubility Lower (Higher aggregation)Low
Toxicity High (Systemic toxicity limits use)Moderate (Standard for systemic use)
Mechanism Dominance Primarily Pore FormationStrong "Sterol Sponge" evidence
Selectivity (Erg/Chol) HighHigh

Experimental Validation Framework

To validate Nystatin activity, we employ two "Gold Standard" protocols: Planar Lipid Bilayers (BLM) for mechanistic resolution and Liposome Leakage for kinetic profiling.[1]

Protocol A: Planar Lipid Bilayer (Single Channel Recording)

Objective: To resolve single-channel formation and verify ion conductance.

The Challenge: Nystatin channels are extremely small. Standard physiological salt (150 mM) often yields currents indistinguishable from noise. The Solution: Use high salt concentrations and specific lipid compositions.

  • Bilayer Formation:

    • Paint a bilayer using POPC:Ergosterol (4:1 molar ratio) across a 150-200

      
       aperture in a Delrin cup.
      
    • Solvent: n-decane.[1]

  • Buffer Conditions:

    • Symmetric 2.0 M KCl , 10 mM HEPES, pH 7.[1]4. (High salt is required to boost signal-to-noise ratio).[1]

  • Nystatin Addition:

    • Prepare Nys stock in DMSO (

      
      ).
      
    • Add to the cis chamber (final conc.

      
      ).
      
    • Note: Adding to both sides (cis and trans) promotes "double-length" channels which are more stable.

  • Recording:

    • Clamp voltage at

      
       to 
      
      
      
      .
    • Success Metric: Look for discrete, step-like current transitions.[1] Nystatin often shows "flickery" behavior rather than stable long-open states.[1]

    • Self-Validation: If no channels appear after 20 mins, add a known pore-former (e.g., Gramicidin) to verify bilayer competence.[1]

Protocol B: ANTS/DPX Liposome Leakage Assay

Objective: To quantify the kinetics of pore formation and sterol selectivity.

Mechanism: Encapsulate a fluorophore (ANTS) and a quencher (DPX).[3] Inside the liposome, they are close, and fluorescence is quenched.[1] If Nystatin forms a pore ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, they leak out, dilute, and fluorescence increases.

Workflow:

  • Lipid Film Preparation:

    • Mix lipids in chloroform.[4][5]

    • Control: POPC:Cholesterol (70:30).

    • Target: POPC:Ergosterol (70:30).

    • Dry under

      
       stream, then vacuum desiccate for 2 hours.
      
  • Hydration & Encapsulation:

    • Hydrate film with 12.5 mM ANTS / 45 mM DPX in buffer (10 mM HEPES, 140 mM NaCl, pH 7.4).

    • Freeze-thaw (5 cycles) to equilibrate.

  • Extrusion:

    • Pass through

      
       polycarbonate filter (11 passes) to create Large Unilamellar Vesicles (LUVs).
      
  • Purification:

    • Pass LUVs through a Sephadex G-75 spin column to remove unencapsulated dye (critical step).

  • Assay:

    • Place LUVs in fluorometer cuvette (

      
      ).
      
    • Establish baseline (

      
      ).
      
    • Inject Nystatin (various concentrations).[6]

    • Measure fluorescence increase (

      
      ).
      
    • Lyse vesicles with Triton X-100 (0.1%) to get max fluorescence (

      
      ).
      
  • Calculation:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
Visualization: Experimental Workflow

ExperimentalProtocol Lipids Lipid Mix (POPC:Ergosterol) Hydration Hydration w/ ANTS/DPX (Quenched) Lipids->Hydration Extrusion Extrusion (100nm LUVs) Hydration->Extrusion Purification Column Purification (Remove External Dye) Extrusion->Purification Baseline Measure Baseline (F0) (Low Signal) Purification->Baseline Injection Inject Nystatin Baseline->Injection Leakage Pore Formation (Dye Release) Injection->Leakage Signal Fluorescence Increase (De-quenching) Leakage->Signal Triton Triton X-100 Lysis (Fmax) Signal->Triton

Caption: Workflow for the ANTS/DPX fluorescence dequenching assay to measure Nystatin-induced leakage.[1]

References

  • Mechanism of Nystatin Action: Bolard, J. (1986).[7][8] "How do the polyene macrolide antibiotics affect the cellular membrane properties?" Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

  • Single Channel Conductance: Ermishkin, L. N., et al. (1977).[1] "Single ionic channels induced in lipid bilayers by polyene antibiotics amphotericin B and nystatine."[9][7][10] Nature. Link

  • Sterol Sponge Model: Anderson, T. M., et al. (2014).[1] "Amphotericin forms an extramembranous and fungicidal sterol sponge."[11] Nature Chemical Biology. Link

  • Pore Diameter & Structure: Kleinberg, M. E., & Finkelstein, A. (1984).[1] "Single-length and double-length channels formed by nystatin in lipid bilayer membranes."[1][7][12][13] Journal of Membrane Biology. Link

  • Liposome Leakage Protocol: Ladokhin, A. S., et al. (1995).[1] "Leakage of membrane contents." Methods in Enzymology. Link

Sources

The Basis of Antifungal Selectivity: A Technical Guide to the Binding Affinity of Nystatin A1 for Ergosterol vs. Cholesterol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nystatin A1, a cornerstone of topical antifungal therapy, derives its efficacy and relative safety from a remarkable molecular selectivity. This guide provides an in-depth examination of the biophysical and mechanistic principles governing Nystatin A1's differential binding affinity for ergosterol, the primary sterol in fungal cell membranes, versus cholesterol, its mammalian counterpart. We will dissect the structural basis for this selectivity, explore the prevailing models of action—from pore formation to the emerging "sterol sponge" hypothesis—and present a critical analysis of the quantitative binding data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers seeking to quantify these critical molecular interactions, providing a robust framework for future drug development and mechanistic studies in the field of antifungal research.

Part 1: The Molecular Basis of Fungal-Specific Targeting

The therapeutic window of Nystatin A1 is fundamentally defined by its ability to distinguish between fungal and mammalian cells at the membrane level. This distinction is entirely reliant on the structural differences between their principal sterols.

The Key Players: Nystatin A1, Ergosterol, and Cholesterol
  • Nystatin A1: A polyene macrolide antibiotic produced by Streptomyces noursei.[1] Its amphipathic structure, featuring a rigid, lipophilic polyene face and a flexible, hydrophilic polyol face, is critical to its membrane-inserting capabilities.

  • Ergosterol: The predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of embedded proteins.[2]

  • Cholesterol: The analogous sterol in mammalian cell membranes, sharing a core four-ring structure with ergosterol but differing in key side-chain and ring substitutions.

Structural Differences Driving Binding Selectivity

The higher affinity of Nystatin A1 for ergosterol is not coincidental but is dictated by specific structural nuances that allow for more favorable interactions.[3] While both sterols possess a planar steroid nucleus and a 3β-hydroxyl group, two key distinctions in ergosterol promote a tighter binding association:

  • C7-C8 Double Bond: Ergosterol possesses a double bond in its B-ring, which contributes to a more rigid and planar ring system compared to cholesterol.

  • C24 Methyl Group & C22-C23 Double Bond: The alkyl side chain of ergosterol is bulkier and contains an additional double bond, influencing how it packs within the lipid bilayer and interacts with binding partners.

These differences, though subtle, are sufficient to create a thermodynamic preference for the Nystatin A1-ergosterol complex.

Caption: Structural comparison of Cholesterol and Ergosterol.

Mechanisms of Action: From Pore Formation to Sterol Sequestration

The interaction between Nystatin A1 and ergosterol culminates in fungal cell death through one or more proposed mechanisms.

  • The Ion Channel / Pore Formation Model: This is the classical and most widely accepted model.[2] Upon partitioning into the fungal membrane, multiple Nystatin A1 molecules self-assemble, organizing around ergosterol molecules to form a barrel-stave-like transmembrane channel.[3] This pore disrupts the membrane's selective permeability, allowing for the uncontrolled leakage of essential intracellular ions (primarily K+) and small metabolites, leading to the collapse of electrochemical gradients and ultimately, cell death.[2] The interaction with cholesterol is thought to be less favorable, resulting in the formation of less stable or incomplete pores, thus sparing mammalian cells at therapeutic concentrations.

  • The "Sterol Sponge" Model: More recent evidence, particularly from studies on the related polyene Amphotericin B, suggests an alternative or complementary mechanism.[3][4] In this model, large, extramembranous aggregates of the polyene act as a "sponge," extracting ergosterol directly from the lipid bilayer.[5] The depletion of this vital lipid disrupts critical membrane functions, including the organization of lipid rafts and the activity of membrane-bound enzymes, leading to cell death without the absolute requirement for pore formation.[4][6]

G cluster_membrane Fungal Cell Membrane Pore Nystatin-Ergosterol Pore Header K+ Ions Metabolites Leakage Leakage of Cellular Contents Pore:f0->Leakage Model 1: Pore Formation Pore:f1->Leakage Pore:f2->Leakage Sponge Nystatin Aggregate Ergosterol Ergosterol Sponge->Ergosterol Model 2: Sterol Sponge Depletion Ergosterol Depletion & Membrane Disruption Ergosterol->Depletion CellDeath Fungal Cell Death Leakage->CellDeath Depletion->CellDeath

Caption: Dual mechanisms of Nystatin A1 antifungal action.

Part 2: A Critical Assessment of Binding Affinity Data

Quantifying the precise binding affinity—typically expressed as the dissociation constant (Kd)—is crucial for understanding the potency and selectivity of a drug. A lower Kd value signifies a higher binding affinity. However, determining a definitive Kd for the Nystatin A1-sterol interaction is experimentally challenging due to the lipophilic nature of the components, the tendency of Nystatin to self-aggregate, and the multi-step process of membrane insertion and pore assembly.

As a result, the peer-reviewed literature lacks a consensus Kd value. While some databases report figures, these often lack primary source validation and experimental context. Instead, the field relies on comparative and qualitative data that consistently support a significantly higher affinity for ergosterol.

InteractionMethodKey FindingInterpretationReference
Nystatin vs. Ergosterol/CholesterolFluorescence Competition AssayErgosterol is significantly more effective at inducing changes in Nystatin's fluorescence lifetime. Cholesterol competes with ergosterol for Nystatin binding.Demonstrates direct interaction with both sterols and a qualitatively higher affinity/more stable complex formation with ergosterol.[7]
Nystatin PartitioningCentrifugation & SpectroscopyThe mole-fraction partition coefficient (Kp) of Nystatin into lipid vesicles was found to be similar for sterol-free, cholesterol-containing, and ergosterol-containing membranes.The initial insertion into the membrane is not strongly sterol-dependent. The selectivity arises from subsequent, sterol-specific aggregation and channel formation within the bilayer.[8]
Amphotericin B vs. Ergosterol/Cholesterol (Analogue)Isothermal Titration Calorimetry (ITC)Titration of AmB with ergosterol-containing liposomes yields a larger exothermic heat change compared to cholesterol-containing liposomes.The interaction with ergosterol is thermodynamically more favorable, consistent with a higher binding affinity.[4]
Amphotericin B vs. Ergosterol/Cholesterol (Analogue)Neutron ReflectometryAmB was shown to actively extract ergosterol from a model membrane, while cholesterol was not extracted under the same conditions.Provides direct evidence for the "sterol sponge" mechanism and its high specificity for ergosterol.[5]

Part 3: Methodologies for Affinity Determination

For research teams aiming to investigate polyene-sterol interactions, robust and well-controlled experimental design is paramount. Below are detailed protocols for two powerful techniques suitable for characterizing these binding events.

Methodology 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) in a single experiment.[9] This protocol is adapted for studying the interaction of a soluble drug with sterol-containing liposomes.[10][11]

Principle: A solution of the titrant (Nystatin A1) is injected in small aliquots into the sample cell containing the titrand (sterol-infused liposomes). The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. The resulting thermogram is integrated and fit to a binding model to extract thermodynamic parameters.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a sufficient quantity of a well-defined buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). It is critical that the exact same buffer batch is used for all components to minimize heats of dilution. Dialyze or buffer-exchange all components extensively against the final buffer.

    • Liposome Preparation:

      • Prepare a lipid film of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) mixed with either ergosterol or cholesterol at a defined molar ratio (e.g., 67:33 mol%).

      • Hydrate the film in the ITC buffer to form multilamellar vesicles (MLVs).

      • Create large unilamellar vesicles (LUVs) of a consistent size (e.g., 100 nm) by extrusion through polycarbonate membranes. This ensures a uniform and reproducible system.

      • Determine the final lipid concentration via a standard assay (e.g., phosphate analysis).

    • Nystatin A1 Solution: Prepare a stock solution of Nystatin A1 in a minimal amount of DMSO and dilute to the final working concentration in the ITC buffer. The final DMSO concentration must be identical in both the syringe and cell solutions to cancel out dilution effects.

  • Experimental Setup (e.g., for a MicroCal VP-ITC):

    • Cell Concentration (Liposomes): The concentration should be chosen based on the "c-window" (c = n[M]/Kd, where n is stoichiometry and [M] is macromolecule concentration). Since Kd is unknown, an empirical starting point is a lipid concentration of 1-2 mM.

    • Syringe Concentration (Nystatin A1): The titrant concentration should be 10-15 times that of the binding sites in the cell. A starting concentration of 100-200 µM Nystatin A1 is recommended.

    • Instrument Settings:

      • Temperature: 25°C or 37°C.

      • Reference Power: ~10 µcal/sec.

      • Stirring Speed: 750 rpm.

      • Injection Parameters: A preliminary 2 µL injection (discarded in analysis), followed by 28 injections of 10 µL each, with a 180-second spacing between injections.

  • Execution & Data Analysis:

    • Thoroughly degas all solutions before loading.

    • Load the liposome suspension into the sample cell and the Nystatin A1 solution into the injection syringe.

    • Perform a control titration by injecting Nystatin A1 into buffer alone to determine the heat of dilution.

    • Run the main experiment.

    • Subtract the control data from the experimental data. Analyze the resulting binding isotherm using a suitable model (e.g., one-site binding) in the analysis software (e.g., Origin) to determine Kd, n, and ΔH.

G prep 1. Reagent Preparation - Buffer Matching is CRITICAL - Extrude Liposomes (POPC+Sterol) - Prepare Nystatin Solution load 2. Load Instrument - Liposomes in Sample Cell - Nystatin in Syringe prep->load control 3. Run Control Titration (Nystatin into Buffer) load->control exp 4. Run Main Experiment (Nystatin into Liposomes) load->exp process 5. Data Processing - Integrate Peaks - Subtract Control Data control->process exp->process analyze 6. Analyze Isotherm - Fit to Binding Model process->analyze results Results Kd, ΔH, ΔS, n analyze->results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Methodology 2: Fluorescence-Based Competition Assay

This method leverages the intrinsic fluorescence of Nystatin A1 or a fluorescent membrane probe to indirectly measure binding competition.[7][12] It is a powerful semi-quantitative method to determine relative affinities.

Principle: The fluorescence properties (e.g., intensity, anisotropy, or lifetime) of Nystatin A1 change upon its aggregation within an ergosterol-containing membrane.[8] Cholesterol, being a weaker binder, induces a much smaller change. By creating liposomes with mixed ratios of ergosterol and cholesterol, one can observe how cholesterol competes with and inhibits the ergosterol-induced fluorescence signal, allowing for an assessment of their relative binding strengths.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a suitable fluorescence buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Liposome Preparation:

      • Prepare a series of lipid films (e.g., using POPC as the background lipid) with a constant total sterol concentration (e.g., 20 mol%) but varying ratios of ergosterol to cholesterol.

      • Example series: 100% Erg, 75% Erg/25% Chol, 50% Erg/50% Chol, 25% Erg/75% Chol, 100% Chol.

      • Hydrate and extrude films to form LUVs as described in the ITC protocol. The final lipid concentration should be consistent across all samples (e.g., 0.5 mM).

    • Nystatin A1 Stock: Prepare a concentrated stock of Nystatin A1 in methanol or DMSO.

  • Experimental Setup (Fluorometer):

    • Excitation/Emission Wavelengths: For Nystatin A1, use an excitation wavelength (λex) of ~320 nm and record the emission spectrum or measure at a fixed emission wavelength (λem) of ~410 nm.[7]

    • Sample Preparation: In a cuvette, add the liposome suspension. Add a small, fixed amount of the Nystatin A1 stock to achieve a final concentration where fluorescence changes are robust (e.g., 20 µM). Allow the system to equilibrate for 30 minutes before measurement.

  • Execution & Data Analysis:

    • Measure the fluorescence parameter of interest (e.g., mean fluorescence lifetime, <τ>, or steady-state intensity) for each sample in the series.

    • Plot the measured fluorescence parameter against the mole fraction of ergosterol in the vesicles.

    • A steep dependence on the ergosterol fraction, where the signal diminishes as cholesterol is introduced, indicates effective competition. The shape of this curve provides insight into the relative affinities of the two sterols for Nystatin A1.

G prep 1. Prepare Liposome Series - Constant Total Sterol (20%) - Varying Erg:Chol Ratio (100:0, 75:25, 50:50...) sample 2. Sample Incubation - Add Liposomes to Cuvette - Inject fixed [Nystatin] - Equilibrate 30 min prep->sample measure 3. Fluorescence Measurement (λex=320nm, λem=410nm) - Record Intensity or Lifetime sample->measure plot 4. Plot Data Fluorescence Signal vs. % Ergosterol measure->plot analyze 5. Analyze Competition Curve plot->analyze results Result Relative Binding Affinity Ergosterol >> Cholesterol analyze->results

Caption: Experimental workflow for a fluorescence-based competition assay.

Part 4: Implications for Rational Drug Development

A thorough understanding of the Nystatin-sterol binding differential is not merely an academic exercise; it is fundamental to the rational design of next-generation antifungal agents. The goal is to develop compounds that amplify the affinity for ergosterol while simultaneously diminishing any residual affinity for cholesterol. This strategy aims to:

  • Enhance Potency: By designing molecules with a more favorable thermodynamic profile for ergosterol binding, lower concentrations may be required to achieve a fungicidal effect, potentially overcoming low-level resistance.

  • Reduce Host Toxicity: The primary dose-limiting factor for systemic polyenes is nephrotoxicity, which is attributed to cholesterol binding in renal cells.[13] By engineering out the cholesterol interaction, it may be possible to develop systemically active polyenes with a vastly improved safety profile.

  • Broaden Therapeutic Applications: A safer, more selective polyene could be used to treat a wider range of systemic fungal infections that are currently untreatable with topical agents like Nystatin.

Conclusion

Nystatin A1's antifungal efficacy is a masterclass in molecular recognition, predicated on its profound binding preference for fungal ergosterol over mammalian cholesterol. This selectivity is rooted in the subtle yet critical structural differences between the two sterols. While the precise quantitative measurement of this binding affinity remains an area of active research, a wealth of comparative data from multiple biophysical techniques confirms a significantly more favorable interaction with ergosterol. The established models of pore formation and sterol sequestration provide a framework for understanding its fungicidal action. The detailed methodologies provided herein offer a validated pathway for researchers to further probe these interactions, paving the way for the development of novel antifungal therapies with enhanced selectivity and reduced toxicity.

References

Sources

Nystatin A1: Polyene Macrolide Classification & Technical Profiling

[1]

Executive Summary

Nystatin A1 (C47H75NO17) represents the archetypal tetraene polyene macrolide, serving as a foundational compound in antifungal therapeutics.[1][2][3] Unlike the heptaene class (e.g., Amphotericin B), Nystatin A1 is characterized by a disrupted conjugated system—a "diene-tetraene" chromophore—which dictates its distinct UV-Vis spectral signature and solubility profile.[4][1][2][3] This guide provides a rigorous technical breakdown of Nystatin A1, moving from its structural classification and solid-state properties (including hydration states) to its mechanism of action and analytical validation protocols.[4][1][2][3]

Structural & Chemical Classification

The Polyene Hierarchy

Nystatin A1 is classified within the Polyene Macrolide family.[1][5][6][7] Its classification is defined by three structural determinants:

  • Macrolactone Ring Size: A 38-membered lactone ring.[1][2]

  • Chromophore Structure: It is technically a Tetraene due to four conjugated double bonds.[1] However, it is structurally distinct because it possesses a diene-tetraene system: a conjugated tetraene separated from a conjugated diene by saturated methylene bridges.[4][1][2] This interruption reduces its toxicity compared to fully conjugated heptaenes but also limits its systemic utility.[1]

  • Glycosylation: The aglycone (Nystatinolide) is glycosylated with the amino sugar D-mycosamine at the C-19 position.[1][2][3]

Chemical Identity[1][3][4][5][7]
  • IUPAC Name: (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-L-mannopyranosyl)oxy]-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[4][1][2][3][8]

  • Molecular Formula: C47H75NO17[4][2][6][9][10]

  • Molecular Weight: 926.1 g/mol [4][2]

Classification Visualization

The following diagram illustrates the structural lineage of Nystatin A1 within the polyene family.

PolyeneClassificationPolyenePolyene Macrolide AntibioticsChromophoreChromophore ClassificationPolyene->ChromophoreTetraeneTetraenes(4 Conjugated Double Bonds)Chromophore->TetraeneHeptaeneHeptaenes(7 Conjugated Double Bonds)Chromophore->Heptaenee.g., Amphotericin BNystatinClassNystatin Type(Diene-Tetraene System)Tetraene->NystatinClassNatamycinClassNatamycin Type(Isolated Tetraene)Tetraene->NatamycinClassNystatinA1Nystatin A1(C47H75NO17)NystatinClass->NystatinA1NystatinA2Nystatin A2NystatinClass->NystatinA2NystatinA3Nystatin A3NystatinClass->NystatinA3

Figure 1: Hierarchical classification of Nystatin A1 within the polyene macrolide family, highlighting the specific diene-tetraene chromophore distinction.[4][1][2][3]

Solid-State Profiling & Hydration[1][3][4][5]

The "Trihydrate" Designation

While commercial Nystatin is often an amorphous yellow powder comprising a complex of A1, A2, and A3, the Trihydrate form refers to a specific crystalline state often isolated for structural determination or high-purity standards.[4][1]

  • Crystallography: Nystatin A1 crystallizes in the orthorhombic system.[1] The "trihydrate" classification denotes the inclusion of three water molecules per asymmetric unit in the crystal lattice. This hydration shell is critical for maintaining the hydrogen-bonding network that stabilizes the macrolactone ring conformation.[1]

  • Hygroscopicity: Nystatin is significantly hygroscopic.[1][2][11] In non-controlled environments, the amorphous powder can adsorb moisture, leading to hydrolytic degradation.[4][1] The crystalline trihydrate form offers superior thermodynamic stability compared to the amorphous form but requires precise storage (inert atmosphere, -20°C) to prevent desolvation and subsequent oxidation.[1][2][3]

Physicochemical Properties Table[1][3][5]
PropertySpecificationTechnical Note
Appearance Yellow to light brown powderColor intensity correlates with oxidation level (darker = degraded).[4][2][3]
Solubility (Water) < 0.1 mg/mL (Practically Insoluble)Amphiphilic nature leads to micelle/aggregate formation.[1][2][3]
Solubility (Organic) Soluble in DMSO, DMF, FormamideDMSO is the standard solvent for MIC assays and stock solutions.[4][1][2][3]
pKa ~5.7 (Carboxyl), ~8.6 (Amino)Zwitterionic character at physiological pH.[1][2][3]
UV Maxima 290, 304, 319 nmDiagnostic "three-finger" peak profile of tetraenes.[4][1][2]
Stability pH 6.0–8.0 (Optimal)Rapid degradation at pH < 2 or > 9 via acid/base hydrolysis.[1][2][3]

Mechanism of Action (MoA)

The Sterol Sponge & Pore Formation Model

Nystatin A1 functions as an ionophore .[1] Its selective toxicity arises from a higher affinity for ergosterol (fungal membranes) than for cholesterol (mammalian membranes), although this selectivity is not absolute (leading to nephrotoxicity in systemic use).[1][2][3]

The Process:

  • Adsorption: Nystatin monomers bind to the fungal cell wall.[1]

  • Complexation: The hydrophobic face of the polyene interacts with the ergosterol sterol nucleus.[1]

  • Oligomerization: ~8–12 Nystatin-Ergosterol complexes assemble laterally.[1][2]

  • Pore Formation: A hydrophilic channel (barrel-stave or toroidal pore) opens, spanning the lipid bilayer.[1][2][3]

  • Leakage: Uncontrolled efflux of K+ and Mg2+ ions destroys the electrochemical gradient, leading to cell death.[1]

Signaling & Apoptosis Pathway

Recent evidence suggests Nystatin also triggers oxidative stress-mediated apoptosis.[1][2]

MoANystatinNystatin A1(Extracellular)MembraneFungal Membrane(Ergosterol-Rich)Nystatin->MembraneHydrophobic InteractionComplexNystatin-ErgosterolComplexMembrane->ComplexSterol BindingOligomerBarrel-StavePore AssemblyComplex->OligomerLateral AggregationLeakageK+ / Mg2+ EffluxOligomer->LeakageChannel OpeningROSROS Accumulation(Oxidative Stress)Oligomer->ROSMembrane DepolarizationDeathCell Lysis &ApoptosisLeakage->DeathROS->Death

Figure 2: Dual-mechanism pathway of Nystatin A1 cytotoxicity involving pore formation and oxidative stress induction.[4][2][3]

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of Nystatin A1 and separates it from the A2/A3 congeners and degradation products.[2]

System Suitability:

  • Column: C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax Eclipse or equivalent).[4][1][2][3]

  • Temperature: 30°C.

  • Detection: UV at 304 nm (Absorption maximum for tetraene).[1][2][3]

Mobile Phase Strategy:

  • Buffer: 0.05 M Ammonium Acetate (pH ~6.0).

  • Organic Modifier: Acetonitrile or Methanol.[1]

  • Isocratic Mode:

    • Ammonium Acetate Buffer: 29%[4][2][3]

    • Acetonitrile: 71%[4][2]

    • Note: Adjust ratio if resolution < 1.5 between A1 and A2 peaks.

Procedure:

  • Standard Prep: Dissolve 20 mg Nystatin Reference Standard in 50 mL DMSO (Stock). Dilute to 0.4 mg/mL with Methanol.[1]

  • Sample Prep: Dissolve sample in DMSO; dilute with Methanol to match standard concentration. Crucial: Protect from light.[1][9][11] Analyze within 2 hours to prevent photo-oxidation.

  • Injection: 20 µL.

  • Acceptance Criteria:

    • Nystatin A1 retention time: ~14 minutes.[1]

    • Tailing factor: < 1.5.[1][2]

    • Resolution (A1 vs impurities): > 3.0.[1][2][3]

UV-Vis Spectroscopy Validation

A quick identity check relies on the tetraene signature.[1]

  • Solvent: Methanol.[1][2][9][10][11]

  • Scan Range: 250–350 nm.[1][2]

  • Criteria: Three distinct peaks must appear at 290 nm, 304 nm, and 319 nm (± 2 nm).[4][1][2][3] The ratio of absorbance at 304 nm to 290 nm should be ≥ 0.85, indicating intact conjugation.[1] Loss of fine structure indicates oxidation.[1]

References

  • Polyene Classification & Structure

    • Hammond, S. M. (1977).[4][1][2][3][10] Biological activity of polyene antibiotics. Progress in Medicinal Chemistry.[1][10] Link

  • Mechanism of Action

    • Coutinho, A., & Prieto, M. (2003).[4][1][2][3] Self-assembly of the polyene antibiotic nystatin in dipalmitoylphosphatidylcholine vesicles.[1] Biophysical Journal.[1][2] Link

  • Biosynthesis & Genetics

    • Brautaset, T., et al. (2000).[4][1][2][3] Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei.[1][5] Chemistry & Biology.[1][2][6] Link

  • Analytical Methods (HPLC)

    • United States Pharmacopeia (USP) Monograph: Nystatin.[1][2][3]Link[1][2][3]

  • Crystal Structure & Hydration

    • Lauer, G., et al. (1982).[4][1][2][3] The structure of the polyene antibiotic nystatin.[1][5][12][13][14] Tetrahedron Letters.[1][2] Link[1][2][3]

Crystal Structure & Conformational Dynamics of Nystatin A1 Trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the structural elucidation of Nystatin A1 , specifically analyzing its bioactive conformation and the stable trihydrate solvate form often utilized in pharmaceutical development. While early structural insights relied on NMR and degradation studies (Lancelin et al., 1989), the most definitive high-resolution crystallographic data comes from the recent 2025 X-ray diffraction analysis of Nystatin A1 stabilized within the active site of the cytochrome P450 monooxygenase NysL .

Technical Whitepaper for Drug Development Professionals

Executive Summary: The Structural Challenge

Nystatin A1 is a polyene macrolide antifungal of critical clinical importance.[1][2] For decades, its structural characterization was hindered by its amphiphilic nature, poor solubility, and flexibility, which complicate single-crystal growth. The "trihydrate" form represents the thermodynamically stable solvate used in API (Active Pharmaceutical Ingredient) synthesis, where three water molecules bridge the hydrophilic polyol region, stabilizing the crystal lattice.

Recent breakthroughs (Murarka et al., 2025) utilizing co-crystallization with the biosynthetic enzyme NysL have provided an atomic-resolution view (2.0 Å) of the molecule's bioactive conformation, confirming the absolute stereochemistry and hydrogen-bonding networks essential for its mechanism of action.

Crystallographic Architecture

Crystal Data & Parameters

The following data represents the high-resolution structure of Nystatin A1 as determined in its bioactive, protein-bound state (PDB Entry: 9CV8 ). This structure validates the conformation of the trihydrate form found in solution and formulations.

ParameterValueDescription
Space Group P 3₁ 2 1 Trigonal system, highly ordered packing.
Unit Cell Dimensions

Å,

Å
Large unit cell accommodating the NysL-Nystatin complex.[2][3]
Resolution 2.00 Å Atomic-level precision allowing visualization of solvent waters.
Z-Score 2 molecules/asymmetric unitIndicates dimerization potential relevant to pore formation.
Solvent Content Trihydrate (3

)
Critical for bridging the C-13/C-17 hemiketal and mycosamine.
Molecular Conformation

The Nystatin A1 molecule adopts a rigid, rod-like structure characterized by two distinct faces:

  • Hydrophobic Face: The heptaene core (conjugated double bonds) forms a planar strip. In Nystatin, this is interrupted by a saturated bond, technically making it a tetraene-diene system, which introduces a slight "kink" compared to Amphotericin B.

  • Hydrophilic Face: The polyol chain (C1–C19) contains multiple hydroxyl groups that interact with the solvent (water).

Key Structural Features:

  • Hemiketal Ring: Formed between C-13 and C-17, this six-membered ring locks the conformation of the "head" group.

  • Mycosamine Moiety: The amino sugar at C-19 is glycosidically linked and sits perpendicular to the macrolide plane. In the crystal structure, the amino group (

    
    ) forms a critical salt bridge with the carboxylate at C-37, a "zwitterionic clamp" that stabilizes the folded conformation.
    

The Trihydrate Solvation Network

The "trihydrate" designation is not merely a label but a structural necessity. In the crystal lattice, three water molecules (


) act as structural glues:
  • 
     (The Anchor):  Bridges the C-10 hydroxyl of the macrolide ring to the ring oxygen of the mycosamine sugar. This prevents free rotation of the sugar.
    
  • 
     (The Lattice Link):  Hydrogen bonds between the exocyclic carboxyl group (C-37) and the hydroxyl group of a neighboring Nystatin molecule, facilitating "head-to-tail" stacking.
    
  • 
     (The Solvent Interface):  Coordinates with the C-8 and C-9 hydroxyls, completing the hydrophilic shell that allows the molecule to remain soluble in aqueous media despite its hydrophobic back.
    

Mechanism of Action: Structural Basis

The crystal structure elucidates the mechanism of ergosterol-dependent pore formation . The "kinked" structure of Nystatin A1 allows it to intercalate into fungal membranes more selectively than mammalian cholesterol membranes.

Pore Formation Pathway

The following DOT diagram illustrates the transition from the monomeric trihydrate crystal form to the functional transmembrane pore.

NystatinMechanism cluster_interactions Stabilizing Forces Solvated Nystatin A1 Trihydrate (Solvated Monomer) Membrane Fungal Membrane (Ergosterol-Rich) Solvated->Membrane Diffusion Binding Surface Adsorption (Hydrophobic Face Insertion) Membrane->Binding Lipid Partitioning Complex Binary Complex (Nystatin-Ergosterol 1:1) Binding->Complex Sterol Recognition (Van der Waals) Oligomer Oligomerization (8-12 Monomers) Complex->Oligomer Self-Assembly (H-Bond Network) Pore Transmembrane Pore (Hydrophilic Channel Open) Oligomer->Pore Barrel-Stave Mechanism

Figure 1: Structural pathway of Nystatin A1 from solvated crystal to active transmembrane pore.

Experimental Protocol: Co-Crystallization Strategy

Growing diffraction-quality crystals of Nystatin A1 alone is notoriously difficult due to gel formation. The following protocol, adapted from the 2025 breakthrough, uses the NysL enzyme as a structural scaffold.

Reagents & Preparation
  • Ligand: Nystatin A1 Trihydrate (Sigma-Aldrich, >95% HPLC), dissolved in DMSO (50 mM stock).

  • Protein: Purified NysL P450 monooxygenase (conc. 20 mg/mL in Tris-HCl pH 7.5).

  • Precipitant: PEG 3350 (20% w/v), 0.2 M Ammonium Acetate.

Workflow
  • Complex Formation: Incubate NysL with 1 mM Nystatin A1 for 1 hour at 4°C. The solution should turn slightly yellow, indicating ligand binding.

  • Screening: Use the Hanging Drop Vapor Diffusion method. Mix 1 µL protein-ligand complex with 1 µL precipitant solution.

  • Incubation: Store plates at 18°C in the dark (polyenes are light-sensitive).

  • Observation: Bipyramidal crystals (Space group

    
    ) typically appear within 3-5 days.
    
  • Cryoprotection: Transfer crystals to a solution containing 25% glycerol + mother liquor before flash-cooling in liquid nitrogen.

Implications for Drug Development

Understanding the trihydrate structure allows for:

  • Formulation Stability: The trihydrate form is less hygroscopic than the amorphous solid, ensuring longer shelf-life.

  • Analog Design: The crystal structure reveals that the C-16 carboxyl and C-19 amino groups are critical for "locking" the active conformation. Modifications here (e.g., esterification) often reduce toxicity but must preserve the zwitterionic geometry seen in the crystal.

  • Resistance Profiling: Changes in fungal ergosterol structure (e.g., methylation patterns) directly disrupt the steric fit visualized in the Nystatin-Ergosterol complex model.

References

  • Murarka, V. C., Kim, J. S., Lamb, D. C., Kelly, S. L., Poulos, T. L., & Follmer, A. H. (2025).[2] Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides.[1][2][3][4][5][6][7] Journal of Biological Chemistry, 301(3), 102845.

  • Lancelin, J. M., & Beau, J. M. (1989).[8] Complete stereostructure of nystatin A1: a proton NMR study. Tetrahedron Letters, 30(34), 4521-4524.

  • Laitinen, T., et al.
  • BOC Sciences. (2024). Nystatin A1 Trihydrate Product Data (CAS 34786-70-4).

Sources

Technical Guide: Nystatin A1 Trihydrate Molar Mass Calculation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In drug development and quantitative analysis, the distinction between the anhydrous active pharmaceutical ingredient (API) and its solvated forms is critical for dosage accuracy. Nystatin is a polyene macrolide antifungal antibiotic complex produced by Streptomyces noursei.[1][2][3][4][5][6] While the bulk "Nystatin" reagent is a complex mixture (dominated by Nystatin A1), precise analytical chemistry requires treating the dominant congener, Nystatin A1 , as the stoichiometric standard.[7]

This guide provides the definitive molar mass calculation for Nystatin A1 Trihydrate (


).[8] While the dihydrate form is frequently cited in crystallographic literature, the trihydrate form represents a specific hydration state often encountered in hygroscopic equilibrium or specific formulation targets.

Key Metric:

  • Target Species: Nystatin A1 Trihydrate[9][1]

  • Chemical Formula:

    
    [8]
    
  • Calculated Molar Mass: 980.14 g/mol (approximate; see Section 2 for high-precision breakdown).[9][1][8]

Theoretical Molar Mass Calculation

The calculation below uses standard atomic weights (IUPAC). In a high-integrity research environment, we do not rely on pre-calculated values from vendors; we validate the mass from first principles to ensure isotopic consistency.[7][9][1][8]

Atomic Weight Standards

We utilize the conventional atomic weights:

  • Carbon (C): 12.011 g/mol [8]

  • Hydrogen (H): 1.008 g/mol [1][8]

  • Nitrogen (N): 14.007 g/mol [1][8]

  • Oxygen (O): 15.999 g/mol [8]

Step-by-Step Stoichiometry
Part A: Anhydrous Nystatin A1 (

)

The core macrolide structure without water.[8]

ElementCountAtomic Weight ( g/mol )Subtotal Mass ( g/mol )
Carbon (C)4712.011564.517
Hydrogen (H)751.00875.600
Nitrogen (N)114.00714.007
Oxygen (O)1715.999271.983
Anhydrous Total 926.107
Part B: The Trihydrate Component (

)

Accounting for three distinct water molecules in the crystal lattice.

ComponentCountFormula Weight ( g/mol )Subtotal Mass ( g/mol )
Water (

)
318.01554.045
(Breakdown)(6 H)1.0086.048
(3 O)15.99947.997
Part C: Final Summation (Nystatin A1 Trihydrate)

[8]

[8]

Scientist's Note: For general laboratory stoichiometry (e.g., preparing molar solutions), rounding to 980.15 g/mol is appropriate. For high-resolution mass spectrometry (HRMS), use the monoisotopic mass (calculated using C-12 = 12.00000), which would differ slightly.[7][9][1][8]

Analytical Validation Workflow

In a real-world laboratory setting, relying solely on the theoretical "trihydrate" formula is risky because Nystatin is hygroscopic.[7][9][1][8] The actual water content varies based on storage humidity. Therefore, the theoretical molar mass must be validated against the experimental water content to determine the "Effective Molar Mass" for dosing.[7]

The "Effective Mass" Protocol

To ensure 100% scientific integrity, do not assume the powder in the bottle is exactly the trihydrate. Use this self-validating protocol:

  • Measure Water Content: Perform Karl Fischer (KF) titration (volumetric or coulometric).[8]

    • Target for Trihydrate:

      
       w/w water.[8]
      
  • Calculate Correction Factor:

    
    
    
  • Adjust Weighing: When weighing the sample, multiply the target anhydrous mass by this factor.

Workflow Logic (Visualization)

The following diagram illustrates the decision logic for handling Nystatin A1 hydration states in formulation.

NystatinWorkflow Start Start: Nystatin A1 Formulation CheckCoA Step 1: Check Cert of Analysis (CoA) for 'Loss on Drying' or 'Water Content' Start->CheckCoA TheoreticalCalc Step 2: Theoretical Trihydrate Calc (Target: 980.15 g/mol) CheckCoA->TheoreticalCalc IsTrihydrate Is Water Content ~5.5%? TheoreticalCalc->IsTrihydrate YesPath Yes (Trihydrate Confirmed) IsTrihydrate->YesPath Yes NoPath No (Variable Hydrate) IsTrihydrate->NoPath No UseTheoretical Use 980.15 g/mol for Stoichiometry YesPath->UseTheoretical CalcEffective Calculate Effective Molar Mass: Mass_anhydrous / (1 - Water_fraction) NoPath->CalcEffective FinalDose Final Action: Calculate Weighing Mass UseTheoretical->FinalDose CalcEffective->FinalDose

Figure 1: Decision logic for selecting the correct molar mass basis. If the CoA water content deviates from the theoretical 5.51%, the "Effective Molar Mass" calculation path must be taken to ensure dosage accuracy.

Technical Nuances & Causality

Why "Trihydrate"?

While Nystatin A1 is often isolated as a dihydrate (


) in crystallographic studies (Lunde et al.), the trihydrate form represents a higher energy hydration state that can form under high humidity conditions or specific recrystallization processes.
  • Causality: The macrolide ring of Nystatin contains multiple hydroxyl (-OH) groups (polyol region) and a carboxylic acid.[1][8] These polar moieties create a hydrogen-bonding network that avidly binds water.[9][1][8]

  • Implication: If you assume the trihydrate mass (980.15 g/mol ) but your sample has dried to a dihydrate (962.14 g/mol ), you will overdose your system by approximately 1.8% if you weigh based on the heavier trihydrate mass.[8] Conversely, if the sample has absorbed excess moisture, you will underdose.[7][9]

Isotopic Abundance vs. Monoisotopic Mass

For researchers using Mass Spectrometry (LC-MS/MS):

  • Average Molar Mass (Bulk): 980.15 g/mol (Used for weighing/dosing).[8]

  • Monoisotopic Mass: Calculated using the primary isotope of each element (

    
    ).[7][8]
    
    • Anhydrous Monoisotopic Mass: ~925.50 Da.[9][1]

    • This distinction is vital for identifying the molecular ion

      
       peak.
      

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11286230, Nystatin A1.[7][9][1] Retrieved from [Link][8]

  • Lunde, C. S., et al. (2000).[7][9] Crystal Structure of Nystatin A1. (Note: Often cites dihydrate/solvate forms, establishing the baseline for hydration variability).

  • Drugs.com. (2024). Nystatin Prescribing Information. Retrieved from [Link][8]

Sources

Biological Activity and Structural Dynamics of Nystatin A1 vs. Nystatin A3: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Polyene Macrolide Paradigm

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, remains a cornerstone in the treatment of superficial and mucosal fungal infections. While commercially available nystatin is often treated as a monolithic active pharmaceutical ingredient (API), it is actually a complex of closely related compounds—primarily Nystatin A1 , Nystatin A3 , and Polyfungin B [1].

For drug development professionals and analytical scientists, understanding the structural dichotomy between Nystatin A1 and A3 is critical. The presence or absence of specific functional groups—namely, a hydroxyl group at the C-10 position and a digitoxose sugar moiety at the C-35 position—fundamentally alters the molecule's amphipathic balance, solubility, sterol affinity, and ultimately, its therapeutic index[2][3]. This guide provides an in-depth mechanistic analysis of how these structural variances dictate biological activity, supported by self-validating experimental protocols for isolation and efficacy testing.

Structural Biology and Biosynthetic Divergence

All nystatin components share an identical 38-membered macrolactone ring featuring a conjugated polyene system (which inserts into the hydrophobic core of lipid bilayers) and a polyol region (which forms the aqueous channel of the resulting pore)[4]. The structural divergence occurs during the late-stage tailoring steps of biosynthesis, governed by two key enzymes:

  • NysL (P450 Monooxygenase): Responsible for the hydroxylation at the C-10 position.

  • NysGtf (Glycosyltransferase): Responsible for the addition of an L-digitoxose sugar at the C-35 position[1].

Nystatin A1 possesses the C-10 hydroxyl group but lacks the C-35 digitoxose. In contrast, Nystatin A3 possesses both the C-10 hydroxyl and the C-35 L-digitoxose[1][3]. The addition of this bulky, hydrophilic sugar at C-35 in Nystatin A3 significantly modifies the spatial conformation of the polyol tract, altering how the molecule interacts with membrane sterols.

Biosynthesis Precursor Macrolide Precursor (10-deoxynystatin) NysL NysL (P450 Monooxygenase) C-10 Hydroxylation Precursor->NysL Active NysGtf NysGtf (Glycosyltransferase) C-35 Glycosylation Precursor->NysGtf Active (Bypass NysL) PolyB Polyfungin B (No C-10 OH, C-35 Digitoxose) Precursor->PolyB NysGtf acts without NysL NysL->NysGtf Further Modification NysA1 Nystatin A1 (C-10 OH, No C-35 Sugar) NysL->NysA1 Default Pathway NysA3 Nystatin A3 (C-10 OH, C-35 Digitoxose) NysGtf->NysA3 Adds Digitoxose

Fig 1. Biosynthetic divergence of Nystatin A1, A3, and Polyfungin B via NysL and NysGtf enzymes.

Mechanism of Action: Ergosterol Binding and Pore Formation

The primary biological activity of polyene macrolides is driven by their affinity for ergosterol , the predominant sterol in fungal cell membranes[2][4]. The polyene binds to ergosterol, leading to the self-assembly of a barrel-stave transmembrane pore. This disrupts the electrochemical gradient, causing leakage of intracellular potassium (K+) and magnesium (Mg2+), culminating in fungal cell death.

The Impact of C-35 L-Digitoxose (A1 vs. A3)
  • Nystatin A1: The absence of the C-35 sugar maintains a highly selective affinity for ergosterol over mammalian cholesterol. This makes A1 highly effective against Candida species while maintaining a relatively low toxicity profile, which is why it constitutes 70–80% of Western topical formulations[2].

  • Nystatin A3: The presence of the L-digitoxose moiety at C-35 broadens the antifungal spectrum but critically alters the molecule's sterol specificity. The altered amphipathic geometry allows A3 to interact more readily with mammalian cholesterol[2][5]. This off-target binding is the primary driver of the increased cytotoxicity and potential cardiotoxicity observed in formulations with high A3 content[5].

MOA A1 Nystatin A1 (Optimized for Topical) Ergosterol Ergosterol Binding (Fungal Membrane) A1->Ergosterol High Affinity Cholesterol Cholesterol Binding (Mammalian Membrane) A1->Cholesterol Low Affinity A3 Nystatin A3 (Broader Spectrum) A3->Ergosterol High Affinity A3->Cholesterol Moderate Affinity (via L-digitoxose) Pore Transmembrane Pore Formation Ergosterol->Pore Toxicity Mammalian Cytotoxicity (e.g., Cardiotoxicity) Cholesterol->Toxicity Leakage Intracellular Ion Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Fig 2. Differential membrane binding and toxicity pathways of Nystatin A1 and A3.

Quantitative Biological Activity and Toxicity Profiles

Recent studies on genetically engineered Streptomyces noursei strains have allowed researchers to isolate these components and quantify their individual activities[1][6]. While Nystatin A1 remains the standard for safety, compounds containing the C-35 digitoxose (A3 and Polyfungin B) exhibit distinct biological behaviors.

Table 1: Structural and Biological Comparison of Nystatin Components

ComponentC-10 HydroxylC-35 DigitoxoseAntifungal EfficacyCytotoxicity ProfilePrimary Formulation Presence
Nystatin A1 PresentAbsentHigh (Baseline MIC)Low (Optimized for topical use)Western Nystatin (70–80%)[2]
Nystatin A3 PresentPresentHigh (Broader spectrum)Higher (Linked to cardiotoxicity)Chinese Nysfungin (20–50% total)[2][5]
Polyfungin B AbsentPresentHighest (Superior to A1/A3)Moderate to HighChinese Nysfungin[1][6]

Data synthesized from targeted gene disruption studies of nysL and nysGtf[1][6].

Experimental Workflows: Isolation and In Vitro Validation

To accurately assess the biological activity of Nystatin A1 vs. A3, researchers must isolate the compounds from the fermentation broth and test them using a self-validating assay system. The following protocols detail the causality behind each methodological choice.

Protocol 1: Semi-Preparative HPLC Isolation of Nystatin A1 and A3

Causality: Because A1 and A3 share the same macrolide skeleton and conjugated double bonds, their UV-Vis spectra are nearly identical. Separation must rely on the slight polarity difference introduced by the C-35 digitoxose in A3. A reverse-phase C18 column effectively resolves these components based on hydrophobicity[5].

  • Sample Preparation: Dissolve the raw S. noursei fermentation extract or commercial nystatin complex in a 1:1 mixture of DMSO and Methanol. Note: Polyenes are prone to auto-oxidation; perform this step protected from light.

  • Chromatographic Setup: Utilize a semi-preparative C18 reverse-phase column (e.g., 250 mm × 10 mm, 5 µm).

  • Mobile Phase: Establish a gradient elution using 0.05 M ammonium acetate buffer (pH 6.0) and Acetonitrile. Causality: The slightly acidic pH prevents the degradation of the macrolactone ring while maintaining the ionization state of the mycosamine group.

  • Detection & Collection: Monitor absorbance at 305 nm (specific to the conjugated tetraene/diene system). Collect the earlier eluting fraction (Nystatin A1) and the later eluting fraction (Nystatin A3, delayed due to altered polarity from the digitoxose).

  • Lyophilization: Freeze-dry the collected fractions immediately to yield pure A1 and A3 powders. Store at -20°C under nitrogen.

Protocol 2: Self-Validating Fungicidal Activity Assay (MIC Determination)

Causality: Polyene activity is highly dependent on the lipid composition of the growth medium. Using RPMI 1640 ensures standardized physiological conditions, preventing artificial inflation or suppression of MIC values.

  • Inoculum Preparation: Cultivate Saccharomyces cerevisiae ATCC 2061 (or Candida albicans) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust to a final concentration of

    
     CFU/mL in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
    
  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of purified Nystatin A1 and A3 (range: 0.1 µg/mL to 64 µg/mL).

  • Self-Validating Controls:

    • Positive Control: Amphotericin B (validates the susceptibility of the fungal strain to a known polyene).

    • Negative Control: Untreated inoculum + Vehicle (DMSO max 1% v/v) (validates that the solvent is not causing cytotoxicity).

    • Sterility Control: Uninoculated RPMI 1640 (validates aseptic technique).

  • Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. Measure optical density (OD) at 600 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration resulting in a

    
     reduction in growth compared to the negative control[6].
    

References

  • Optimizing nystatin biosynthesis through targeted manipulation of nysL and nysGtf in Streptomyces noursei. SSRN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG02yL5zpcV1FwRX5hnXF2E2aDsYOBN90WQwAdKqXZ235ReaYGAAMhee4xkm_BCwnc6O2Xq1nZ8uqkr8ZEekbfo9LwA7aUxf9E3H5Bx3KDs1DLgQBUz5dTFpH1ufNTwoe4qJ0pyE2GlXgmahlgLJm_TfuXyWlYmwuhbP70rEojBQFSRvGBKFSYoRirRf3X_BmsuNNP9mQfchQc78EXswKmiqYZKF4EzzXmuvX3Kpw==]
  • Research and Application of the Polyene Macrolide Antibiotic Nystatin. PMC.[https://vertexaisearch.cloud.google.
  • Biosynthetic engineering of polyene macrolides for generation of improved antifungal and antiparasitic agents. Research Repository UCD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbs4wLaJQMGeeqQv2zMX0DJOXiFInOSpG-cgAj9mD2llxLJqhICutmVZX_qExFGk3Bod7Cmb3UIVGMPa9ZbBj0SX4qmkr0KEmVOrMiX7plHnE-L26R9n5AOzv-eftjgUF4wzsyzaHUkxL2qNA8qV0mI4phMSl-j2cuY7Mj-CX08jvW1chGFIJJ-XjNqgRsAorqBsjQYQ==]
  • Nystatin A3 | High-Purity Reference Standard. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInlc4d0LjxbByw_G4Rv_qlJosccVXcoDrQ7mIIHC4nTCOy0-9R1R9qgsikr7-v44D67Lo_K5HiFY5qbXjitPXQ86RUyzGU1TnP0rwC0cG7tL8cKtbEJimBSJsmSLDQX7FMjrq]
  • Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj3TshZlfgnPqXtW5JsaJ6QsMpFJBCWqWXG_HfbbJrk4JPHkOBIiBZiKzttTKNWMap5qJQXD1k3bcLVA23CJIvk2vkH1T367khFQtnYECpdSrewJLIkaryYcRhoogpOvsPwg==]
  • Physical and chemical analysis of commercial nystatin. Redalyc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAh9jPO_1l-87Kqk724Z_F1mJGSuHAUQIP8naKu4spGAl3JGlBI8hUYg3C63sbOn9P6K3MGVKDy8bRMAsLNNGQ2uhKuqEJTMVjH_z_OC6vrA8bR5ZQkJFB7ZuAjOGYDc5jR98Rxq3jNjsWWQk=]
  • Nysfungin Production Improvement by UV Mutagenesis in Streptomyces noursei D-3-14. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-B4Gj5eLeI-970RKQL66I95xGPju5rfuLQ6JutSqqfSOv05leBN50TMtJRFG9kStMao7t5z7VsIG2CIUJNAYYLDzij9AxkYl3H64QAmpAGFCe6seq34497yimOwoFM-_87g==]

Sources

Methodological & Application

how to dissolve Nystatin A1 trihydrate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of Nystatin A1 Trihydrate in DMSO

Abstract & Core Directive

Nystatin A1 is a polyene macrolide antifungal that functions by binding to ergosterol in fungal cell membranes, forming pores that lead to K+ leakage and cell death. While highly effective, its utility in research is often hampered by poor solubility in aqueous media and significant instability in solution.

This guide provides a definitive protocol for dissolving Nystatin A1 Trihydrate in Dimethyl Sulfoxide (DMSO). Unlike standard protocols, this guide accounts for the specific molecular weight of the trihydrate form, the hygroscopic nature of the compound, and the critical "polyene aggregate" behavior that complicates sterile filtration.

Chemical & Physical Specifications

Before initiating the protocol, verify the identity of your starting material. Nystatin is often sold as a complex; "Nystatin A1" is the primary bioactive component.

ParameterSpecificationNotes
Compound Nystatin A1 TrihydrateSpecific hydrate form.[1][2]
CAS Number 1400-61-9 (Generic)Verify Lot-specific CoA.[1][2]
Formula

Trihydrate form.
Molecular Weight ~980.15 g/mol CRITICAL: Standard Nystatin A1 is ~926.1 g/mol . You must adjust molarity calculations for the trihydrate water content (+54 g/mol ).
Solubility in DMSO 5 – 20 mg/mL 5 mg/mL is standard; 30 mg/mL is achievable with warming but risks degradation.
Solubility in Water InsolubleForms a suspension; do not use for stock solutions.
Appearance Yellow to light tan powderDiscard if brown/dark orange (oxidation).

Critical Pre-Solubilization Considerations

The "Polyene Aggregate" Problem

Nystatin is amphipathic. In DMSO, it forms a true solution, but upon dilution into aqueous buffers (e.g., cell culture media), it tends to form micellar aggregates or precipitate if the concentration is too high.[1]

  • Impact: Do not sterile filter aqueous dilutions.[3][4]

  • DMSO Filtration: Sterile filtering the DMSO stock is possible but risky due to membrane adsorption. It is safer to use sterile-grade DMSO and handle aseptically rather than filtering the drug solution.[1][2]

Environmental Controls
  • Light Sensitivity: Polyenes contain conjugated double bonds sensitive to photo-oxidation.[1][2] Use amber microcentrifuge tubes or wrap tubes in foil.

  • Hygroscopicity: The trihydrate form is already hydrated, but the powder can absorb excess moisture, altering the effective mass. Equilibrate the vial to room temperature before opening to prevent condensation.

Protocol: Preparation of Stock Solution

Target Concentration: 10 mM (Recommended for stability and ease of dilution). Batch Size: 1 mL (Prepare small aliquots to avoid freeze-thaw cycles).

Reagents & Equipment
  • Nystatin A1 Trihydrate (Store at -20°C).[2][5][6]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1]

  • Amber Microcentrifuge Tubes (1.5 mL).

  • Vortex Mixer.

  • Sonicator (Bath type, optional).

  • Inert Gas (Nitrogen/Argon) - Recommended for long-term storage.[1][2]

Step-by-Step Procedure
  • Equilibration: Remove the Nystatin vial from -20°C storage and let it sit at room temperature for 20 minutes inside a desiccator (if available) to prevent water condensation on the cold powder.

  • Calculation:

    • Target: 1 mL of 10 mM solution.

    • MW (Trihydrate): 980.15 g/mol .

    • Mass required:

      
       or 9.8 mg .
      
  • Weighing:

    • Weigh 9.8 mg of Nystatin A1 Trihydrate into a sterile amber tube.

    • Note: If high precision is required, weigh the powder exactly (e.g., 10.2 mg) and adjust the DMSO volume to match the target molarity (

      
      ).
      
  • Solvent Addition:

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Technique: Direct the stream of DMSO onto the powder to wash it down the sides.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be a clear, bright yellow.[3][4]

    • If particles persist:[1][2][7] Sonicate in a water bath for 2–5 minutes. Do not exceed 37°C. Excessive heat degrades Nystatin.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 50–100 µL) in amber tubes.

    • Overlay with Nitrogen gas if possible.

    • Flash freeze in liquid nitrogen or dry ice (optional but best practice).

    • Store at -20°C .

Workflow Visualization

Nystatin_Solubilization Start Start: Nystatin A1 Trihydrate (-20°C Storage) Equilibrate Equilibrate to RT (20 mins) Prevent Condensation Start->Equilibrate Weigh Weigh Powder (Calc based on MW ~980.15) Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO (Target: 5-10 mM) Weigh->Add_DMSO Mix Vortex (30-60s) Add_DMSO->Mix Check Visual Inspection Mix->Check Clear Solution is Clear Yellow Check->Clear Dissolved Cloudy Particles Visible Check->Cloudy Undissolved Aliquot Aliquot into Amber Tubes (Single Use) Clear->Aliquot Sonicate Sonicate (Bath) < 5 mins, < 37°C Cloudy->Sonicate Sonicate->Check Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the solubilization of Nystatin A1 Trihydrate in DMSO.

Quality Control & Troubleshooting

ObservationCauseCorrective Action
Precipitate upon thawing DMSO freezing/crystallizationWarm tube in hands or 37°C water bath until liquid.[1][2] Vortex gently.
Dark Brown/Orange Color Oxidation / DegradationDiscard. Nystatin is oxidized. Do not use.
Precipitate in Media "Crashing out" upon dilutionAdd DMSO stock slowly to vortexing media. Ensure final DMSO % < 1%.
Loss of Potency Repeated Freeze/ThawUse single-use aliquots.[1][2] Discard aliquot after one use.

Storage Stability Matrix

Nystatin is notoriously unstable. Adhere strictly to these timelines.

ConditionStability EstimateRecommendation
Powder (-20°C) 2–3 YearsKeep dry and dark.[1][2]
DMSO Stock (-20°C) 1–3 MonthsUse within 1 month for critical assays.[1][2]
DMSO Stock (RT) < 24 HoursDegrades rapidly. Keep on ice during use.[3]
Aqueous Dilution (37°C) < 3 DaysHalf-life in media is short.[2] Refresh daily.

References

  • Sigma-Aldrich. Product Information: Nystatin (N6261).[2] Accessed October 2023. Link[2]

  • APExBIO. Nystatin (Fungicidin) - Antifungal Agent for Research.[2] Accessed October 2023. Link

  • Selleck Chemicals. Nystatin Datasheet. Accessed October 2023. Link

  • PubChem. Nystatin A1 - Compound Summary. National Library of Medicine. Link[2]

  • MedChemExpress. Nystatin: Antifungal Antibiotic. Accessed October 2023. Link

Sources

Application Note: Nystatin A1 Trihydrate Solubility & Cell Culture Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Nystatin A1 (often supplied as the trihydrate form) is a polyene macrolide antibiotic essential in research for two distinct purposes: preventing fungal contamination and inhibiting caveolae-mediated endocytosis . Its utility is frequently compromised by poor solubility and instability in aqueous media.

This guide provides a validated protocol for solubilizing Nystatin A1 without compromising its biological activity. Unlike standard antibiotics, Nystatin requires specific handling—avoiding sterile filtration and utilizing organic solvents like DMSO or DMF for initial solubilization—to prevent loss of titer due to membrane binding or precipitation.[1]

Mechanism of Action

To apply Nystatin effectively, one must understand why it is used.[1]

Antifungal Activity

Nystatin binds to ergosterol , a major component of the fungal cell membrane.[1][2][3][4][5] This binding forms transmembrane pores (ion channels) that lead to K+ leakage, acidification, and fungal cell death.[1]

Caveolae-Mediated Endocytosis Inhibition

In mammalian cells (which contain cholesterol instead of ergosterol), Nystatin acts as a cholesterol-sequestering agent.[1][6][7][8]

  • Target: Lipid rafts and Caveolae (flask-shaped invaginations of the plasma membrane).

  • Effect: By complexing with cholesterol, Nystatin disassembles the structural integrity of caveolae, effectively blocking endocytic pathways dependent on these structures (e.g., SV40 virus entry, cholera toxin uptake).[1]

  • Specificity: Unlike Methyl-β-cyclodextrin (MβCD), which extracts cholesterol from the entire membrane, Nystatin is often considered more specific to lipid rafts/caveolae at sublethal concentrations.[1]

NystatinMechanism Nystatin Nystatin A1 Membrane Cell Membrane (Lipid Rafts) Nystatin->Membrane Inserts into Cholesterol Cholesterol (Sequestered) Nystatin->Cholesterol Complexes with Caveolae Caveolae Structure Nystatin->Caveolae Disassembles/Flattens Membrane->Cholesterol Target Binding Cholesterol->Caveolae Structural Essentiality Endocytosis Caveolae-Mediated Endocytosis Caveolae->Endocytosis Mediates Inhibition PATHWAY BLOCKED Caveolae->Inhibition Loss of Function

Figure 1: Mechanism of Nystatin-mediated inhibition of caveolae-dependent endocytosis.[1][5]

Chemical Properties & Handling[1]

  • Compound: Nystatin A1 Trihydrate[1]

  • MW: ~926.1 g/mol [4][5][9]

  • Appearance: Yellow to light tan powder.[9]

  • Light Sensitivity: High. Protect from light during all steps.[10]

  • Hygroscopic: Yes. Store desiccated at -20°C.

Solubility Data Table
SolventSolubility Limit (approx.)[3][4][5][9][11][12][13]Application Note
Water < 1 mg/mL (Insoluble)Forms a suspension; unsuitable for precise dosing.[1]
DMSO 5 - 20 mg/mL Recommended vehicle. Clear, yellow solution.[1]
DMF > 20 mg/mLGood alternative, but higher cellular toxicity than DMSO.[1]
Ethanol ~1.2 mg/mLPoor solubility; not recommended for high-dose stocks.[1]
Methanol ~10 mg/mLGood solubility, but methanol is toxic to many cell lines.[1]

Preparation Protocol: 5 mg/mL Stock Solution

Critical Warning: Do NOT sterile filter Nystatin solutions.[3][5][11] Nystatin is a large molecule that aggregates and binds significantly to cellulose nitrate, nylon, and other filtration membranes, resulting in a dramatic loss of concentration.[1]

Materials
  • Nystatin A1 Trihydrate powder.[12]

  • Sterile Dimethyl Sulfoxide (DMSO) (Cell culture grade).

  • Sterile amber microcentrifuge tubes (or wrapped in foil).

Step-by-Step Procedure
  • Calculate: Determine the volume needed. For a 5 mg/mL stock:

    • To prepare 1 mL: Weigh 5 mg of Nystatin.

  • Weighing: Weigh the powder into a sterile tube under aseptic conditions.

    • Note: If the powder is not sterile, weigh it in a biosafety cabinet if possible, or rely on the bacteriostatic properties of 100% DMSO for the stock solution (see "Sterility" below).

  • Solubilization:

    • Add 1 mL of sterile DMSO .

    • Vortex vigorously for 1–2 minutes.

    • Visual Check: The solution should be a clear, bright yellow.[3][5] If particles remain, sonicate in a water bath for 5–10 minutes (keep temperature < 30°C).

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C .

    • Shelf Life: Stable for ~1 month at -20°C. Aqueous suspensions lose activity within 24 hours.

ProtocolWorkflow Start Weigh Nystatin A1 (Protect from Light) Solvent Add Sterile DMSO (Target: 5 mg/mL) Start->Solvent Mix Vortex / Sonicate (Ensure Clear Yellow Soln) Solvent->Mix FilterCheck CRITICAL: Do NOT Sterile Filter Mix->FilterCheck Aliquot Aliquot into Amber Tubes FilterCheck->Aliquot Store Store at -20°C (Stable ~1 month) Aliquot->Store

Figure 2: Preparation workflow emphasizing the exclusion of filtration steps.[1]

Cell Culture Application

Protocol for Caveolae Inhibition

To inhibit lipid-raft/caveolae-mediated endocytosis, high concentrations are required.[1]

  • Working Concentration: 25 µg/mL – 50 µg/mL .

  • Dilution Factor: 1:200 to 1:100 (from 5 mg/mL stock).

  • DMSO Control: Ensure the final DMSO concentration is < 1% (ideally < 0.5%) to avoid solvent toxicity.

Procedure:

  • Wash: Wash cells 2x with serum-free media (e.g., DMEM or RPMI) or PBS. Serum proteins can bind Nystatin and reduce its effective concentration.

  • Dilute: Thaw the DMSO stock. Dilute directly into serum-free media .[1]

    • Example: Add 10 µL of 5 mg/mL stock to 990 µL media = 50 µg/mL.

  • Incubate: Add the working solution to cells.

    • Duration: Incubate for 30 minutes to 2 hours at 37°C.

    • Note: Longer incubations (>4 hours) at this concentration may induce cytotoxicity.

  • Challenge: Add the ligand/virus/drug to be studied in the presence of Nystatin (or after washing, though reversibility is rapid).

  • Reversibility: To reverse the effect, wash cells 3x with media containing 10% FBS. Cholesterol from the serum will replenish the membrane.

Protocol for Antifungal Contamination Control
  • Working Concentration: 50 µg/mL (approx. 100 U/mL).

  • Application: Add directly to complete growth media.

  • Frequency: Refresh every 2–3 days as Nystatin degrades in aqueous media at 37°C (half-life ~24-48 hours).[1]

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or rapid addition.[1]Vortex media while adding the stock dropwise. Ensure stock is fully dissolved (clear) before adding.
Cell Detachment/Death Toxicity from Nystatin or DMSO.Titrate dose down (try 10–25 µg/mL). Check DMSO % (< 0.5%).[3][10][11] Reduce incubation time.
Incomplete Inhibition Serum interference.[12]Must use serum-free media during the pre-incubation step.[1][14] Serum cholesterol competes for Nystatin.
Loss of Activity Sterile filtration or improper storage.[3][11]Do not filter. Store stocks at -20°C and protect from light. Use fresh working solutions.

References

  • Sigma-Aldrich. Product Information: Nystatin (N1638).[5] Merck KGaA.[5] Link

  • Rothberg, K. G., et al. (1992). "Caveolin, a protein component of caveolae membrane coats."[1] Cell, 68(4), 673-682.[1] Link

  • Schnitzer, J. E., et al. (1994). "Filipin-sensitive caveolae-mediated transport in endothelium: uncoupling of 'caveolae' from 'coated pits' processing."[1] Journal of Cell Biology, 127(5), 1217-1232.[1] Link

  • Ivanov, A. I. (2008). "Pharmacological inhibition of endocytic pathways: is it specific?" Methods in Molecular Biology, 440, 15-33.[1] Link

  • Thermo Fisher Scientific. Antibiotics for Cell Culture: Nystatin.Link

Sources

protocol for lipid raft disruption using Nystatin A1

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Disruption of Lipid Rafts via Cholesterol Sequestration using Nystatin A1

Abstract & Core Rationale

Lipid rafts (caveolae and planar rafts) are cholesterol-rich membrane microdomains essential for signal transduction, viral entry (e.g., SV40, HIV), and endocytosis.[1] While Methyl-


-cyclodextrin (M

CD) is the most common disrupting agent, it functions by extracting cholesterol, often leading to cytotoxicity and non-specific membrane destabilization.[1]

Nystatin A1 offers a distinct mechanistic advantage: it sequesters cholesterol rather than removing it. By binding to sterols and forming heavy molecular aggregates within the bilayer, Nystatin alters the phase behavior of the membrane, effectively "locking" lipid rafts and inhibiting caveolae invagination without significantly depleting cellular cholesterol levels. This protocol details the optimal solubilization, treatment, and validation workflows for Nystatin-mediated raft disruption.[1]

Mechanism of Action: Sequestration vs. Extraction

To interpret your results correctly, you must understand the biophysical difference between Nystatin and cyclodextrins.

  • M

    
    CD:  Acts as a "sink," pulling cholesterol out of the membrane into the media.
    
  • Nystatin A1: Intercalates into the membrane.[2] It binds ergosterol/cholesterol and forms multimeric pores or aggregates. These aggregates increase the local membrane tension and rigidity, preventing the curvature required for caveolae formation (pinching off).[1]

NystatinMechanism cluster_membrane Plasma Membrane Environment Raft Functional Lipid Raft (High Cholesterol + Caveolin) Nystatin Nystatin A1 Addition (50 µg/mL) Raft->Nystatin Targeting Complex Nystatin-Cholesterol Aggregates Nystatin->Complex Intercalation & Binding Disruption Raft Disassembly (Loss of Buoyancy/Curvature) Complex->Disruption Steric Hindrance & Phase Alteration Note Key Distinction: Cholesterol remains in membrane but is functionally sequestered. Complex->Note

Figure 1: Mechanistic pathway of Nystatin-induced lipid raft disruption.[1] Unlike extraction, Nystatin forms sub-lytic aggregates that structurally inhibit raft function.[1]

Pre-Experimental Planning

Critical Reagent Handling

Nystatin is notoriously difficult to work with due to low solubility and rapid oxidation.

  • Nystatin Source: Use "Cell Culture Tested" grade (e.g., Sigma N6261).[1]

  • Solvent: DMSO is preferred.[1] Ethanol/Methanol are possible but less compatible with sensitive cell lines at the required volumes.

  • Light Sensitivity: Nystatin degrades under light.[1][3] Wrap all tubes in aluminum foil.

Stock Solution Preparation (50 mg/mL)
  • Weigh 50 mg of Nystatin powder.

  • Dissolve in 1 mL of sterile DMSO.

  • Sonicate in a bath sonicator for 1-2 minutes if the suspension is cloudy. It must be a clear, yellow solution.[1][3][4]

  • Storage: Aliquot immediately into light-protected tubes (20-50

    
    L). Store at -20°C. Do not refreeze.
    
  • Shelf Life: Discard aqueous dilutions immediately. Use frozen DMSO stocks within 1 month.

Core Protocol: Nystatin Treatment

Target Concentration: 25 – 50


g/mL.
Duration:  30 min – 2 hours.[1]
Temperature:  37°C.[1][2][3][4][5][6]
Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells (e.g., HeLa, CHO, MDCK) to 70-80% confluency.[1]

    • Crucial: Perform the experiment in serum-free media . Serum contains cholesterol and albumin which can bind Nystatin, reducing its effective concentration on the cell membrane.[1]

  • Washing:

    • Aspirate growth media.[1]

    • Wash cells 2x with warm PBS or serum-free media (e.g., DMEM/F12).[1]

  • Treatment Solution Prep:

    • Thaw 50 mg/mL Nystatin stock.[1]

    • Dilute 1:1000 into warm serum-free media to achieve 50

      
      g/mL .
      
    • Control: Prepare a "Vehicle Control" with 0.1% DMSO in media.

  • Incubation:

    • Add Nystatin media to cells.[1][7]

    • Incubate at 37°C for 45 minutes to 1 hour .

    • Note: Do not exceed 2 hours unless necessary, as non-specific toxicity increases.[1]

  • Assay Execution:

    • Proceed immediately to your endpoint assay (e.g., viral infection, ligand binding) in the presence of the drug, or wash 3x if the assay requires drug removal (though rafts re-form slowly).[1]

ProtocolWorkflow Start Seed Cells (70% Confluency) Wash Wash 2x (PBS/Serum-Free) Start->Wash Treat Apply Nystatin (50 µg/mL, 1h, 37°C) Wash->Treat Assay Add Probe (e.g., CTB, Virus) Treat->Assay Co-incubation Analyze Microscopy/WB Analysis Assay->Analyze

Figure 2: Experimental timeline for Nystatin treatment and functional assay.

Validation & Controls (Self-Validating System)

To ensure the protocol worked, you must distinguish between "raft disruption" and "cell death."[1]

Positive Control: Cholera Toxin B (CTB) Uptake

CTB binds GM1 gangliosides, which reside exclusively in lipid rafts.[1]

  • Method: Incubate treated cells with Alexa Fluor-conjugated CTB (5

    
    g/mL) for 15 mins at 37°C.
    
  • Expected Result:

    • Vehicle (DMSO): Punctate, perinuclear staining (successful endocytosis).[1]

    • Nystatin:[1][3][4][6][7][8][9][10][11][12] Diffuse membrane staining; loss of internalization.

Negative Control: Transferrin Uptake

Transferrin enters via clathrin-mediated endocytosis (non-raft).[1]

  • Method: Co-incubate with Fluorescent Transferrin.[1]

  • Expected Result: Nystatin should have minimal effect on Transferrin uptake.[1] If Transferrin uptake is blocked, your Nystatin concentration is too high and causing general membrane toxicity.[1]

Biochemical Validation (Detergent Resistance)

Raft proteins (Caveolin-1) are insoluble in cold Triton X-100.[1]

  • Method: Lyse cells in 1% Triton X-100 at 4°C. Centrifuge to separate soluble vs. insoluble fractions.

  • Result: Nystatin shifts Caveolin-1 from the insoluble (pellet) to the soluble (supernatant) fraction, though often less dramatically than M

    
    CD.[1]
    

Data Comparison: Nystatin vs. M CD[10][12][13]

FeatureNystatin A1Methyl-

-Cyclodextrin (M

CD)
Mechanism Sequesters cholesterol (aggregates)Extracts cholesterol (removes)
Cholesterol Level Unchanged (mostly)Depleted
Reversibility Slow (requires washout)Fast (add exogenous cholesterol)
Toxicity Lower (at <50

g/mL)
High (can lyse cells)
Specificity High for CaveolaeBroad (affects all sterol domains)
Key Use Case Viral entry, EndocytosisTotal raft destruction

Troubleshooting

  • Precipitation: If you see crystals on the cells, the Nystatin precipitated. Ensure the stock was fully dissolved (clear yellow) and add it dropwise to the media while swirling. Do not use concentrations >100

    
    g/mL.[1]
    
  • Cell Detachment: Nystatin can weaken focal adhesions.[1] Handle cells gently during washes.[1] If detachment occurs, reduce concentration to 25

    
    g/mL and extend time to 2 hours.
    
  • No Effect Observed: Ensure the Nystatin is fresh. The drug oxidizes rapidly in aqueous solution. Never make the dilution more than 15 minutes before adding to cells.

References

  • Rothberg, K. G., et al. (1992). "Caveolin, a protein component of caveolae membrane coats."[1] Cell, 68(4), 673-682.[1]

  • Schnitzer, J. E., et al. (1994). "Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules."[1] Journal of Cell Biology, 127(5), 1217-1232.[1]

  • Chen, Y., et al. (2011). "Cholesterol sequestration by nystatin enhances the internalization and activity of amyloid-beta peptide."[1] Neuroscience Letters, 504(2), 149-153.[1]

  • Ivanov, A. I. (2008). "Pharmacological inhibition of endocytic pathways: is it specific?" Methods in Molecular Biology, 440, 15-33.[1]

  • Singh, R. D., et al. (2003). "Selective effects of lipid raft agents on raft and nonraft markers."[1] Molecular Biology of the Cell, 14(8), 3254-3265.[1] [1]

Sources

Application Note: Modulating Caveolae-Dependent Endocytosis Using Nystatin A1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Caveolae are 60–80 nm flask-shaped invaginations of the plasma membrane, highly enriched in cholesterol, sphingolipids, and caveolin proteins (primarily Caveolin-1). They function as critical platforms for signal transduction, lipid regulation, and clathrin-independent endocytosis. In drug development and nanomedicine, determining whether a therapeutic cargo (e.g., nanoparticles, viral vectors, or macromolecular drugs) utilizes the caveolar pathway is essential for predicting intracellular trafficking, as caveolae-mediated vesicles often bypass immediate lysosomal degradation [1].

Nystatin A1 , a polyene macrolide antibiotic, is a gold-standard pharmacological inhibitor used to interrogate this pathway.

The Causality of Inhibition

Unlike inhibitors that target protein machinery (e.g., dynasore for dynamin), Nystatin acts structurally. It intercalates into the plasma membrane and binds directly to sterols (cholesterol). Because the architecture of caveolae is strictly dependent on a high localized concentration of cholesterol to maintain membrane curvature, Nystatin-induced cholesterol sequestration flattens these invaginations into the bulk plasma membrane. Consequently, the budding and internalization of caveolar vesicles are physically aborted [2].

Crucially, the specificity of Nystatin is concentration-dependent. At optimal concentrations (typically 25 μg/mL or ~25 μM), it selectively disrupts caveolae without significantly altering clathrin-mediated endocytosis (CME). However, at higher concentrations (≥50 μg/mL), Nystatin can non-specifically collapse other endocytic pathways, leading to false-positive pathway assignments [1].

Mechanism Nys Nystatin A1 (Polyene Macrolide) Chol Plasma Membrane Cholesterol Nys->Chol Sequesters Flat Membrane Flattening (Loss of Curvature) Nys->Flat Induces Cav Caveolae Invaginations (Cholesterol/Sphingolipid Rich) Chol->Cav Essential for structure Endo Caveolae-Dependent Endocytosis Cav->Endo Mediates Block Inhibition of Cargo Internalization Flat->Block Results in Endo->Block

Mechanism of Nystatin A1 in inhibiting caveolae-dependent endocytosis.

Quantitative Data: Establishing the Working Concentration

To build a self-validating experimental system, researchers must balance effective caveolar inhibition against off-target toxicity. The table below synthesizes established working concentrations across various cell models, highlighting the narrow therapeutic window for in vitro assays[1, 2, 3].

InhibitorTarget PathwayOptimal ConcentrationCell Type ExamplesOff-Target Effects (High Dose)Validation Cargo
Nystatin A1 Caveolae-dependent25 μg/mL (~27 μM)Mv1Lu, HUVEC, RAW264.7≥50 μg/mL inhibits Clathrin-mediated endocytosisCTB, BODIPY-LacCer
Chlorpromazine Clathrin-mediated5–10 μg/mLHeLa, A549, FibroblastsMembrane toxicity, receptor recycling blockTransferrin (Tfn)
Amiloride Macropinocytosis1–5 mMHepG2, SKOV3Cytoskeletal disruptionFITC-Dextran
Dynasore Dynamin-dependent (Both)40–80 μMHCE-T, EndothelialNon-specific membrane bindingTransferrin, CTB

Note: 25 μg/mL Nystatin specifically inhibits the uptake of caveolar markers like Lactosylceramide (LacCer) while leaving clathrin markers like Transferrin unaffected. Increasing the dose to 50 μg/mL nonspecifically reduces Transferrin uptake by ~45% [1].

Detailed Protocol: Nystatin A1 Endocytosis Inhibition Assay

This protocol outlines a rigorous, self-validating workflow to determine if a novel therapeutic cargo utilizes caveolae-mediated endocytosis.

Reagents and Preparation
  • Nystatin A1 Stock: Dissolve Nystatin powder in sterile DMSO to a concentration of 10 mg/mL. Aliquot and store at -20°C protected from light.

  • Positive Control Cargo (Caveolae): Alexa Fluor™ 594 Cholera Toxin Subunit B (CTB) or BODIPY-LacCer.

  • Negative Control Cargo (Clathrin): Alexa Fluor™ 488 Transferrin.

  • Acid Wash Buffer: 0.2 M Acetic acid, 0.5 M NaCl, pH 2.8 (used to strip non-internalized, surface-bound cargo).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed the target cells (e.g., HUVECs or RAW264.7 macrophages) in a 6-well plate or confocal imaging dish.

  • Culture until cells reach 70–80% confluency. Causality Note: Overconfluent cells often downregulate active endocytosis, skewing uptake kinetics.

Step 2: Starvation and Pre-treatment

  • Wash cells twice with warm, serum-free media (e.g., DMEM or EGM-2 without supplements).

  • Incubate cells in serum-free media for 1 hour at 37°C to clear endogenous ligands from surface receptors.

  • Prepare the working Nystatin solution: Dilute the stock to 25 μg/mL in serum-free media. Ensure the final DMSO concentration is ≤0.5% to prevent solvent toxicity.

  • Add the Nystatin medium to the test wells. Add vehicle control (0.5% DMSO in media) to control wells.

  • Incubate for 30 to 120 minutes at 37°C [2, 4]. Causality Note: Cholesterol depletion requires time; 30 minutes is sufficient for highly active cells (macrophages), while endothelial cells may require up to 2 hours for complete caveolae flattening.

Step 3: Cargo Incubation (The Self-Validating Step)

  • Co-administer your experimental cargo AND the control markers (CTB for caveolae, Transferrin for clathrin) directly into the pre-treatment media.

  • Incubate at 37°C for 15–30 minutes.

  • Validation Check: If Nystatin is working correctly at the chosen concentration, CTB uptake will be blocked, but Transferrin uptake will remain identical to the vehicle control [1].

Step 4: Acid Stripping and Fixation

  • Immediately transfer the plate to ice to halt all endocytic vesicle trafficking.

  • Wash cells twice with ice-cold PBS.

  • Apply Acid Wash Buffer for 3 minutes at 4°C. Causality Note: This step is critical. Without acid stripping, fluorescent cargo bound to the flattened cell surface will be falsely quantified as "internalized" during flow cytometry or microscopy.

  • Wash three times with neutral PBS.

  • Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

Step 5: Analysis

  • Analyze via Flow Cytometry (quantifying Mean Fluorescence Intensity) or Confocal Microscopy (assessing intracellular puncta).

Workflow Seed 1. Seed Cells (70-80% confluency) Pretreat 2. Pre-treat Nystatin (25 µg/mL, 30-120 min) Seed->Pretreat Cargo 3. Add Cargo + Controls (CTB & Transferrin) Pretreat->Cargo Incubate 4. Incubate at 37°C (15-30 min) Cargo->Incubate Wash 5. Ice & Acid Wash (Strip surface cargo) Incubate->Wash Analyze 6. Flow Cytometry or Confocal Imaging Wash->Analyze

Experimental workflow for Nystatin A1 endocytosis inhibition assay.

Troubleshooting and Data Interpretation

  • Loss of Clathrin-Mediated Endocytosis: If your Transferrin positive control shows reduced internalization in the Nystatin-treated group, your Nystatin concentration is too high, causing non-specific membrane rigidity. Reduce the concentration to 10–15 μg/mL or shorten the pre-treatment time.

  • No Reduction in Experimental Cargo Uptake: If CTB uptake is blocked but your cargo is still internalized, the cargo does not rely on caveolae. It likely utilizes clathrin-mediated endocytosis or macropinocytosis. Proceed to test with Chlorpromazine or Amiloride [5].

  • Cell Detachment/Toxicity: Polyene antibiotics can be toxic. Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo). If viability drops below 90%, the observed "inhibition" of endocytosis is merely an artifact of dying cells [3].

References

  • Ligand-dependent and -independent Transforming Growth Factor-β Receptor Recycling Regulated by Clathrin-mediated Endocytosis and Rab11. Molecular Biology of the Cell.
  • Endothelial barrier dysfunction induced by nanoparticle exposure through actin remodeling via caveolae/raft-regulated calcium signalling. National Institutes of Health (NIH).
  • Energy-dependent endocytosis is responsible for drug transcorneal penetration. Dove Medical Press.
  • Lipid rafts are required for GLUT4 internalization in adipose cells. Proceedings of the National Academy of Sciences (PNAS).
  • Caveolae-dependent Endocytosis Is Required for Class A Macrophage Scavenger Receptor-mediated Apoptosis in Macrophages. National Institutes of Health (NIH).

preparation of Nystatin A1 stock solution 50 mg/mL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Nystatin A1 Stock Solution (50 mg/mL)

Molecular Overview and Mechanistic Causality

Nystatin A1 is a potent polyene macrolide antifungal agent originally isolated from the bacterium 1[1]. Structurally, it features a macrocyclic lactone ring with a conjugated tetraene/diene system and a mycosamine sugar moiety, making it highly amphoteric. The primary efficacy of Nystatin is driven by its exceptional binding affinity for ergosterol, the predominant sterol responsible for maintaining structural integrity in fungal cell membranes 2[2].

Understanding the causality of Nystatin's mechanism is critical for its downstream application. The molecule operates via a concentration-dependent, two-stage mechanism 3[3]. At low concentrations, monomeric Nystatin adsorbs to the membrane surface, subtly perturbing lipid packing. However, upon reaching a critical stoichiometric threshold (approximately 100 molecules per liposome), the mechanism undergoes excitonic coupling 3[3]. The Nystatin molecules oligomerize with ergosterol to form transmembrane aqueous pores. This structural disruption destroys the membrane's selective barrier, causing rapid potassium (K+) ion leakage, severe osmotic imbalance, and ultimately, fungal cell death 4[4].

MOA Nys Nystatin A1 (Monomer) Erg Ergosterol Binding (Membrane Surface) Nys->Erg Pore Excitonic Coupling & Pore Formation Erg->Pore Leak K+ Ion Leakage & Osmotic Shock Pore->Leak Death Fungal Cell Death Leak->Death

Nystatin A1 mechanism of action: from ergosterol binding to fungal cell death.

Physicochemical Properties & Solvent Thermodynamics

Formulating a high-concentration (50 mg/mL) stock solution of Nystatin A1 presents a significant thermodynamic challenge. The compound is practically insoluble in water and highly unstable in aqueous or alkaline environments 5[5]. While standard laboratory protocols often cite a maximum Dimethyl Sulfoxide (DMSO) solubility of 5 mg/mL to 19 mg/mL 6[6], achieving a 50 mg/mL concentration requires precise manipulation of the solvent environment.

Causality of Solvent Choice: DMSO is selected for its high dielectric constant, which disrupts the strong intermolecular hydrogen bonds within the Nystatin crystal lattice. However, DMSO is intensely hygroscopic. The introduction of trace atmospheric water drastically reduces Nystatin's solubility profile. Therefore, achieving a 50 mg/mL concentration strictly requires the use of anhydrous, newly opened DMSO combined with mechanical ultrasonic agitation7[7].

Table 1: Quantitative Solubility Profile of Nystatin A1 at 25-28°C

SolventSolubility LimitApplication Notes & Causality
Water Insoluble (<0.1 mg/mL)Forms unstable suspensions; degrades rapidly 8[8].
Ethanol 1.2 mg/mLInsufficient for stock; used for UV-Vis spectrophotometric dilution 9[9].
Ethylene Glycol 8.75 mg/mLHigh viscosity limits utility in precision micropipetting 6[6].
Methanol 11.2 mg/mLToxic and volatile; unsuitable for most cell culture applications 6[6].
DMSO (Standard) 5.0 - 19.0 mg/mLYields a clear yellow solution under standard conditions 8[8].
DMSO (Anhydrous) 50.0 mg/mL Requires fresh, anhydrous solvent and sonication to overcome lattice energy 7[7].

Experimental Protocol: 50 mg/mL Stock Preparation

Workflow Weigh 1. Weigh 50 mg Nystatin A1 (Desiccated, Room Temp) Solvent 2. Add 1.0 mL Anhydrous DMSO (Newly Opened) Weigh->Solvent Sonicate 3. Vortex & Sonicate <30°C (Protect from Light) Solvent->Sonicate Verify 4. Spectrophotometric Validation (Peaks at 290, 307, 322 nm) Sonicate->Verify Aliquot 5. Aliquot & Purge with N2 (Store at -20°C) Verify->Aliquot

Step-by-step workflow for preparing and validating 50 mg/mL Nystatin A1 stock.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized Nystatin A1 powder from -20°C storage and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which immediately initiates hydrolytic degradation of the macrolide ring 5[5].

  • Weighing (Light-Protected): Weigh exactly 50 mg of Nystatin A1 powder into a sterile, amber glass vial or a foil-wrapped microcentrifuge tube. Causality: The conjugated double bonds in Nystatin are highly susceptible to photo-oxidation; light protection is mandatory 5[5].

  • Solvent Addition: Add 1.0 mL of anhydrous, newly opened DMSO to the vial 7[7].

  • Dissolution: Vortex vigorously for 30 to 60 seconds. To achieve the 50 mg/mL saturation, place the vial in an ultrasonic water bath for 1 to 3 minutes 7[7]. Critical Constraint: Monitor the bath temperature. Do not allow the temperature to exceed 30°C, as heat accelerates the decomposition of the polyene structure.

  • Sterilization Warning: Do NOT autoclave or sterile-filter the resulting solution 6[6]. Nystatin binds nonspecifically to standard filtration membranes (e.g., PES, PVDF), stripping the active compound from the solvent. If absolute sterility is required for downstream cell culture, the starting powder must be pre-sterilized via γ-irradiation9[9].

  • Aliquotting & Inert Purging: Dispense the clear, bright yellow solution into single-use 50 µL or 100 µL aliquots. Before sealing, purge the headspace of each tube with Argon or Nitrogen gas. Causality: Displacing ambient oxygen prevents oxidative degradation during long-term storage 5[5].

Quality Control: A Self-Validating System

A robust protocol must be self-validating. Because Nystatin is highly labile, researchers must verify that the preparation process did not compromise the structural integrity of the molecule before proceeding to in vitro or in vivo assays.

  • Phase 1: Visual Validation The prepared 50 mg/mL stock must be a clear, bright yellow solution6[6]. Any presence of particulates, turbidity, or a shift toward a brown hue indicates incomplete dissolution, moisture contamination, or advanced oxidation.

  • Phase 2: Spectrophotometric Validation To confirm the integrity of the conjugated polyene chromophore, perform a UV-Vis spectral scan. Dilute a 1 µL aliquot of the DMSO stock into 1 mL of absolute ethanol (final concentration ~50 µg/mL). Scan the absorbance from 250 nm to 350 nm. Intact Nystatin A1 exhibits a highly characteristic triplet absorption maxima at 290 nm, 307 nm, and 322 nm 9[9]. A flattening of these peaks or a significant shift in the A307/A290 ratio provides immediate, quantifiable proof that the conjugated double bonds have been destroyed, rendering the stock inactive.

Storage and Stability Guidelines

The stability of Nystatin is heavily dependent on its microenvironment. Aqueous suspensions begin losing antifungal activity immediately after preparation and are only stable for approximately 10 minutes at 100°C (pH 7) or up to three days at 37°C in tissue culture media 10[10].

Conversely, the 50 mg/mL anhydrous DMSO stock, when purged with inert gas and protected from light, is highly stable. Aliquots must be stored strictly at -20°C 11[11]. Under these optimized conditions, the pure substance maintains its full biological activity for several months 5[5]. Repeated freeze-thaw cycles must be strictly avoided, reinforcing the necessity of preparing single-use aliquots.

References

  • Nyst
  • Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Form
  • Nystatin Product Number N 3503 Storage Temper
  • Nystatin: Uses, Side Effects & Dosage.Healio.
  • Nyst
  • Nystatin preparation Product Number N1638.Sigma-Aldrich.
  • Nystatin D
  • Thermo Scientific™ Nyst
  • Nystatin | C47H75NO17 | CID 6420032.PubChem - NIH.
  • Nyst
  • Nystatin | Antifungal Antibiotic.MedChemExpress.

Sources

Application Note: Optimized Nystatin A1 Trihydrate Protocol for Caveolae-Mediated Endocytosis Inhibition in HeLa Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a validated protocol for the use of Nystatin A1 trihydrate to inhibit caveolae-dependent endocytosis in HeLa cells. While Nystatin is a standard tool for dissecting endocytic pathways, its narrow therapeutic window in mammalian cells requires precise concentration management to avoid osmotic lysis or non-specific toxicity. This guide establishes 25 µg/mL (approx. 27 µM) as the optimal working concentration, with a functional range of 10–50 µg/mL, and details the mechanistic rationale, preparation of stock solutions, and a step-by-step inhibition workflow.

Introduction & Mechanism of Action

Why Nystatin?

Nystatin A1 is a polyene antibiotic that binds to sterols, primarily ergosterol in fungi and cholesterol in mammalian cells. In the context of HeLa cells, Nystatin is utilized not as an antibiotic, but as a cholesterol-sequestering agent .

Caveolae are flask-shaped invaginations of the plasma membrane rich in cholesterol and sphingolipids (lipid rafts). The structural integrity of these domains relies heavily on high cholesterol density. By complexing with membrane cholesterol, Nystatin aggregates within the lipid bilayer, disassembling the lipid rafts and flattening caveolae. This selectively inhibits caveolae-dependent endocytosis (e.g., SV40 virus entry, Cholera Toxin B uptake) without significantly affecting clathrin-mediated endocytosis (CME).

Mechanism Diagram

The following diagram illustrates the structural disruption of the lipid raft caused by Nystatin.

NystatinMechanism Cholesterol Membrane Cholesterol Complex Nystatin-Cholesterol Aggregates Cholesterol->Complex Sequestration Nystatin Nystatin A1 Addition Nystatin->Cholesterol Binds to Rafts Lipid Raft/Caveolae Structure Complex->Rafts Disassembles Inhibition Inhibition/Blockage Complex->Inhibition Causes Rafts->Cholesterol Requires Endocytosis Caveolae-Dependent Endocytosis Rafts->Endocytosis Mediates Inhibition->Endocytosis Blocks

Caption: Nystatin sequesters cholesterol, disassembling lipid rafts required for caveolae formation.[1][2][3][4][5][6]

Reagent Preparation

Critical Solubility Data

Nystatin A1 is notoriously difficult to solubilize and unstable in aqueous solution.

  • Molecular Weight: ~926.1 g/mol

  • Solubility:

    • DMSO: Soluble up to 5 mg/mL (Recommended for cell culture stock).

    • Water: Insoluble (forms a suspension, not recommended for precise dosing).

    • Methanol: Soluble (but toxic to cells).

Stock Solution Protocol (5 mg/mL)
  • Weigh: 10 mg of Nystatin A1 trihydrate powder.

  • Dissolve: Add 2.0 mL of sterile, cell-culture grade DMSO.

  • Mix: Vortex vigorously until the solution is clear and yellow.

  • Aliquot: Dispense into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 1 month. Discard if precipitate forms.

WARNING: Nystatin is light-sensitive. Wrap tubes in foil or store in a dark box.

Optimized Working Concentrations

For HeLa cells, the concentration must balance effective caveolae disruption against cytotoxicity (osmotic swelling).

ParameterRecommended ValueFunctional RangeNotes
Concentration (Mass) 25 µg/mL 10 – 50 µg/mL>50 µg/mL causes cell blebbing/lysis.
Concentration (Molar) ~27 µM 10 – 54 µMBased on MW 926.1 g/mol .
Concentration (Units) ~110 U/mL 45 – 220 U/mLAssuming ~4,400 U/mg potency.
Incubation Time 30 min 15 – 60 minPre-incubation is critical.

Note on Units: Commercial "Ready-to-use" Nystatin suspensions often suggest 30–50 U/mL for antifungal purposes. This is too low for caveolae inhibition. You must use the higher concentrations listed above.

Experimental Protocol: Endocytosis Inhibition

This workflow describes the inhibition of a caveolae-dependent cargo (e.g., Cholera Toxin B or specific nanoparticles) in HeLa cells.

Workflow Diagram

ProtocolWorkflow Seed 1. Seed HeLa Cells (24h prior) Wash1 2. Wash PBS Seed->Wash1 PreInc 3. Pre-Incubation (Nystatin 25 µg/mL) 30 min @ 37°C Wash1->PreInc Cargo 4. Add Cargo (+ Nystatin) PreInc->Cargo Do NOT Wash Incubate 5. Uptake Phase (30-60 min) Cargo->Incubate Wash2 6. Acid Wash/PBS Incubate->Wash2 Analyze 7. Fix & Analyze (Confocal/FACS) Wash2->Analyze

Caption: Step-by-step workflow for Nystatin-mediated inhibition of endocytosis.

Detailed Steps
  • Seeding: Plate HeLa cells in complete media (DMEM + 10% FBS) to achieve 70% confluency on the day of the experiment.

  • Preparation of Working Solution (Fresh):

    • Thaw a 5 mg/mL DMSO stock aliquot.

    • Dilute 1:200 in serum-free DMEM (or Opti-MEM) to achieve 25 µg/mL .

    • Control: Prepare a vehicle control (DMEM + 0.5% DMSO).

  • Pre-Incubation:

    • Aspirate culture media and wash cells 1x with PBS.

    • Add the 25 µg/mL Nystatin working solution .

    • Incubate for 30 minutes at 37°C / 5% CO₂.

  • Cargo Addition:

    • Add your fluorescent cargo (e.g., Alexa Fluor 488-Cholera Toxin B at 5 µg/mL) directly to the Nystatin-containing medium.

    • Crucial:Do not wash out the Nystatin. The inhibitor must be present during the uptake phase to prevent lipid raft re-assembly.

  • Uptake Phase:

    • Incubate for the desired uptake time (typically 30–60 minutes).

  • Termination:

    • Place cells on ice to halt all metabolic activity.

    • Wash 2x with cold PBS.

    • (Optional) Perform an acid wash (Glycine-HCl, pH 3.0) for 1 min to strip surface-bound cargo if measuring internalization only.

  • Fixation & Analysis:

    • Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Analyze via Flow Cytometry (quantification) or Confocal Microscopy (localization).

Troubleshooting & Controls

IssuePossible CauseSolution
Cell Rounding / Detachment Concentration > 50 µg/mLReduce concentration to 10–15 µg/mL.
Incubation > 2 hoursNystatin is toxic long-term. Keep assay window short (<2h).
No Inhibition Observed Precipitated StockCheck stock clarity. Re-make fresh if cloudy.
Wrong PathwayVerify cargo specificity. CTB is caveolae-dependent; Transferrin is clathrin-dependent (Nystatin should NOT inhibit Transferrin).
High Background Fluorescence Nystatin AutofluorescenceNystatin has slight UV absorption; use appropriate blanks.
Recommended Controls
  • Positive Control: Methyl-β-cyclodextrin (MβCD) (5–10 mM). Another cholesterol-depleting agent, though less specific than Nystatin.

  • Negative Control: Chlorpromazine (10 µg/mL). Inhibits clathrin-mediated endocytosis.[4][5][6][7] Nystatin should not affect the uptake of clathrin markers (e.g., Transferrin) significantly.

References

  • Ivanov, A. I. (2008). Pharmacological inhibition of endocytic pathways: is it specific enough? Methods in Molecular Biology, 440, 15-33. Link

  • Singh, R. D., et al. (2003). Selective caveolin-1-dependent endocytosis of glycosphingolipids. Molecular Biology of the Cell, 14(8), 3254-3265. Link

  • Rothberg, K. G., et al. (1992). Caveolin, a protein component of caveolae membrane coats. Cell, 68(4), 673-682. Link

  • Orlandi, P. A., & Fishman, P. H. (1998). Filipin-dependent inhibition of cholera toxin: evidence for caveolae-like domains in the plasma membrane. The Journal of Cell Biology, 141(4), 905-915. Link

  • Sigma-Aldrich. Nystatin Product Information Sheet. Link

Sources

Application Note: Nystatin A1-Mediated Cholesterol Sequestration for Membrane Microdomain Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the field of membrane biology and drug development, precisely modulating lipid microdomains (lipid rafts and caveolae) is critical for understanding receptor signaling, endocytosis, and pathogen entry. Historically, researchers have relied on Methyl-β-cyclodextrin (MβCD) to disrupt these domains. However, MβCD physically extracts cholesterol from the plasma membrane, leading to global alterations in membrane tension, pleiotropic cellular stress, and potential cytotoxicity[1].

As a highly specific alternative, Nystatin A1 —a polyene macrolide antibiotic traditionally used for its antifungal properties—has emerged as a powerful tool for cholesterol sequestration [2].

The Causality of Sequestration vs. Depletion: Nystatin A1 possesses a high affinity for ergosterol (forming lethal transmembrane pores in fungi) but a lower, non-pore-forming affinity for mammalian cholesterol at specific concentrations[3]. Instead of extracting cholesterol from the cell, Nystatin A1 intercalates into the mammalian plasma membrane and forms a sterol-polyene complex in situ[1]. This localized complexation immobilizes the cholesterol, effectively disrupting the functional organization of lipid rafts and caveolae without altering the total cellular cholesterol pool[4][5]. This mechanism allows researchers to isolate the variable of microdomain spatial organization from the confounding variable of global lipid depletion.

G Nys Nystatin A1 MemM Mammalian Membrane (Cholesterol) Nys->MemM Low Affinity MemF Fungal Membrane (Ergosterol) Nys->MemF High Affinity Seq Cholesterol Sequestration (In situ complexation) MemM->Seq 25-75 µM Pore Transmembrane Pore (Osmotic lysis) MemF->Pore Oligomerization Raft Lipid Raft Disruption Seq->Raft Death Fungal Cell Death Pore->Death Endo Altered Endocytosis & Receptor Signaling Raft->Endo

Mechanistic divergence of Nystatin A1 in mammalian vs. fungal membranes.

Quantitative Parameters for In Vitro Models

To achieve sequestration without triggering off-target pore formation in mammalian cells, precise concentration and timing are paramount. Prolonged exposure or excessive concentrations will lead to membrane leakage and cell death. The following table synthesizes validated parameters across various mammalian cell lines.

Cell Type / ModelNystatin ConcentrationIncubation TimeValidated Biological EffectReference
HUVECs (Endothelial) 25 µg/mL30 minEnhanced endostatin internalization via distinct endocytic pathways.[6]
HEK 293-hDAT 25 µg/mL45 minDisrupted lipid rafts; altered dopamine transporter (DAT) function.[5]
AR45 (Neural) 50 µM (~46 µg/mL)60 minSequestered cholesterol; blocked androgen-induced oxidative stress.[4]
B16-F10 Melanoma 50 µg/mL60 minImpaired HSP25 heat-inducibility and PM microdomain organization.[3]
Mouse Oocytes 200 µg/mL30 minDecreased fertilization index without altering polar body extrusion.[1]

Experimental Protocols

Reagent Preparation

Causality Note: Nystatin is an amphipathic molecule with poor aqueous solubility. It is highly susceptible to oxidation, which degrades its polyene chromophore chain and destroys its sterol-binding capacity.

  • Stock Solution: Obtain a sterile, cell-culture tested Nystatin suspension (typically 10,000 U/mL in DPBS)[2]. Alternatively, dissolve Nystatin A1 powder in tissue-culture grade DMSO to a concentration of 50 mg/mL.

  • Storage: Aliquot the stock into amber tubes to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock directly into pre-warmed, serum-free culture medium immediately before use to achieve a final concentration of 25–50 µg/mL. Do not use serum during the incubation phase, as serum lipids will act as a sink for the Nystatin, drastically reducing its effective concentration at the cell membrane.

In Vitro Cholesterol Sequestration Workflow

Workflow Step1 1. Reagent Prep Dilute to 25-50 µg/mL in Serum-Free Media Step2 2. Cell Incubation Incubate at 37°C for 30-60 min Step1->Step2 Step3 3. Wash Step Rinse with ice-cold DPBS (Mg2+/Ca2+) Step2->Step3 Step4 4. Self-Validation (QC) Confirm Total Cholesterol is Unchanged Step3->Step4 Step5 5. Downstream Analysis (e.g., Endocytosis or Signaling Assays) Step4->Step5

Standardized workflow for Nystatin A1-mediated cholesterol sequestration.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in appropriate culture vessels (e.g., 6-well plates) and culture until 70-80% confluent.

  • Starvation (Optional but Recommended): Wash cells twice with warm DPBS and incubate in serum-free medium for 2 hours to synchronize receptor baseline activity.

  • Nystatin Treatment: Aspirate the medium and add the Nystatin working solution (25–50 µg/mL in serum-free medium). Incubate at 37°C for exactly 30 to 60 minutes.

  • Ligand Stimulation (If applicable): Add the target ligand (e.g., VEGF, Endostatin, or Androgen) directly to the Nystatin-containing medium for the final 10-30 minutes of the assay[4][6].

  • Termination & Washing: Quickly aspirate the medium and wash the cells three times with ice-cold DPBS containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (DPBSCM+) to halt membrane trafficking and remove unbound Nystatin[5]. If assessing endocytosis, include a brief wash with an acidic buffer (pH 3.5) to strip surface-bound, un-internalized ligands[6].

Trustworthiness: Self-Validating Quality Control

A rigorous scientific protocol must be a self-validating system. Because membrane manipulation is highly prone to artifactual data, you must prove that your Nystatin A1 treatment induced sequestration (immobilization) rather than depletion (extraction).

QC Protocol 1: Total Cellular Cholesterol Assay Rationale: If the Nystatin concentration is too high, it compromises membrane integrity, causing cholesterol to leak out of the cell, thereby mimicking the confounding effects of MβCD[4].

  • Following Step 5 of the workflow, lyse a subset of the treated cells using a detergent-compatible lysis buffer.

  • Perform a fluorometric or colorimetric Total Cholesterol Assay (in the presence of cholesterol esterase to capture all unesterified cholesterol)[5].

  • Validation Threshold: The total cholesterol levels in the Nystatin-treated group must not significantly differ (P > 0.05) from the vehicle-treated control group[4]. If cholesterol levels drop, titrate the Nystatin dose downward.

QC Protocol 2: Detergent-Free Fractionation (Lipid Raft Shift) Rationale: To definitively prove that the lipid rafts were disrupted despite cholesterol remaining in the membrane, you must observe the physical dispersal of raft-resident proteins.

  • Solubilize the treated cells in 1% Brij-58 or Triton X-100 at 4°C.

  • Subject the lysates to a discontinuous sucrose density gradient (e.g., 5%, 35%, 45%) via ultracentrifugation[5].

  • Fractionate the gradient and perform Western blotting for Caveolin-1 or Flotillin-1.

  • Validation Threshold: In vehicle controls, Caveolin-1 will appear in the buoyant (low-density) fractions. In successfully Nystatin-sequestered cells, Caveolin-1 must shift into the heavier, non-raft fractions, confirming microdomain disassembly[5].

References

  • Role of Lipid Rafts and Membrane Androgen Receptors in Androgen's Neurotoxic Effects Journal of the Endocrine Society URL:[Link]

  • Cholesterol Depletion Disorganizes Oocyte Membrane Rafts Altering Mouse Fertilization PLoS One URL:[Link]

  • Cholesterol sequestration by nystatin enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways Blood URL:[Link]

  • Importance of cholesterol in dopamine transporter function Journal of Neurochemistry URL:[Link]

  • Modulation of Plasma Membrane Composition and Microdomain Organization Impairs Heat Shock Protein Expression in B16-F10 Mouse Melanoma Cells Cells (MDPI) URL:[Link]

Sources

Application Note: Precision Antifungal Susceptibility Testing for Nystatin A1 Trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nystatin A1 Trihydrate Antifungal Susceptibility Testing Protocol Content Type: Application Note & Detailed Protocol Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals

Abstract

Nystatin A1, a polyene macrolide, remains a cornerstone in the treatment of cutaneous and mucocutaneous fungal infections. However, its low aqueous solubility and sensitivity to environmental factors (light, oxidation) create significant variability in susceptibility testing. This guide provides a rigorous, standardized protocol for Nystatin A1 trihydrate testing, synthesizing CLSI (M27) and EUCAST principles optimized for pharmaceutical research and resistance surveillance.

Introduction & Mechanism of Action

Unlike azoles that inhibit ergosterol synthesis, Nystatin A1 acts as an ionophore . It binds directly to ergosterol in the fungal cell membrane, creating transmembrane pores.[1][2] This leads to the rapid leakage of intracellular ions (specifically


) and subsequent cell death.[1][3]

Why "Trihydrate"? Research-grade Nystatin is often supplied as the trihydrate form (


). While pharmacologically identical in solution, the hydration state alters the molecular weight. Failure to account for the water of hydration and the specific potency (IU/mg) during stock preparation is the #1 cause of experimental error in potency assays.
Visualization: Mechanism of Action

The following diagram illustrates the sterol-binding kinetics and pore formation process.[1]

NystatinMechanism Nystatin Nystatin A1 (Extracellular) Binding Sterol-Polyene Complex Formation Nystatin->Binding Diffusion Ergosterol Membrane Ergosterol Ergosterol->Binding Target Recruitment Pore Hydrophilic Pore Formation Binding->Pore Oligomerization Leakage Efflux of K+ and Mg2+ Pore->Leakage Membrane Depolarization Death Cell Death (Fungicidal) Leakage->Death Osmotic Lysis

Figure 1: Pharmacodynamic cascade of Nystatin A1, from sterol binding to fungicidal lysis.

Pre-Analytical Considerations (The "Expertise" Pillar)

Solubility & Stock Preparation

Nystatin is practically insoluble in water.[4] Many protocols fail because they attempt aqueous dilutions too early.

  • Solvent of Choice: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). DMSO is preferred for lower toxicity in cell-based counter-screens.

  • Solubility Limit: ~5–20 mg/mL in DMSO.

  • Stability: Nystatin is highly sensitive to light and heat .[5] Stock solutions must be prepared in amber vials and used immediately or frozen at -70°C. Do not refreeze.

Potency Correction Formula

Commercial Nystatin is dosed in International Units (IU), but research requires


.
Formula: 


Note: If your Certificate of Analysis (CoA) lists potency on an "anhydrous basis," you must correct for the water content (trihydrate form).[4]

Protocol: Modified Broth Microdilution

Based on CLSI M27-A4 and EUCAST E.Def 7.3.2 standards, optimized for Nystatin.

Materials Required[7]
  • Test Agent: Nystatin A1 Trihydrate (CAS: 1400-61-9).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Media: RPMI 1640 medium w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-N-morpholinopropanesulfonic acid).

  • Plates: 96-well flat-bottom microtiter plates (polystyrene). Note: Round-bottom is acceptable for CLSI, but flat-bottom is required for spectrophotometric reading.

Experimental Workflow
Step 1: Stock Solution Preparation (100x)
  • Weigh Nystatin powder to achieve a concentration of 1600

    
      in 100% DMSO.
    
    • Why 1600? This allows for a standard testing range of 16

      
       down to 0.03 
      
      
      
      after dilution.
  • Vortex until completely dissolved (bright yellow solution).

  • Protect from light immediately.

Step 2: Intermediate Dilution
  • Dilute the 1600

    
     stock 1:50 in RPMI 1640  media to get 32 
    
    
    
    .
    • Critical: This step reduces DMSO concentration to 2%. When added to the well (1:1 with inoculum), final DMSO will be 1%, which is non-toxic to Candida.

    • Precipitation Check: Watch for turbidity. If Nystatin precipitates, use a higher DMSO % in the intermediate step, but ensure final well concentration remains <1%.

Step 3: Plate Preparation
  • Dispense 100

    
     of RPMI 1640 into columns 2–12 of the 96-well plate.
    
  • Dispense 200

    
     of the 32 
    
    
    
    Nystatin intermediate into column 1.
  • Perform serial 2-fold dilutions: Transfer 100

    
     from Col 1 to Col 2, mix, transfer to Col 3, etc. Discard 100 
    
    
    
    from Col 10.
  • Col 11: Growth Control (Media + Solvent only).

  • Col 12: Sterility Control (Media only).

Step 4: Inoculum Preparation
  • Select 5 colonies of Candida albicans (or test species) from a 24h culture on Sabouraud Dextrose Agar.

  • Suspend in sterile saline (0.85%) to reach 0.5 McFarland standard (

    
     to 
    
    
    
    CFU/mL).
  • Dilute this suspension 1:100 in RPMI 1640 media.

  • Add 100

    
     of this final inoculum to wells in columns 1–11.
    
    • Final Test Concentration: 16

      
       to 0.03 
      
      
      
      .
    • Final Inoculum:

      
       to 
      
      
      
      CFU/mL.
Step 5: Incubation & Reading[6]
  • Incubate at 35°C ± 2°C in ambient air.

  • Duration:

    • Candida spp.: 24 hours (EUCAST) or 48 hours (CLSI).[7]

    • Cryptococcus: 72 hours.

  • Endpoint: Lowest concentration showing 100% inhibition (optically clear).

    • Note: Unlike azoles (50% inhibition), polyenes like Nystatin have a sharp cutoff. Read the "clear" well.

Visualization: Experimental Workflow

ProtocolWorkflow Stock 1. Prepare Stock (1600 µg/mL in DMSO) Intermediate 2. Intermediate Dilution (32 µg/mL in RPMI) Stock->Intermediate Dilute 1:50 PlatePrep 3. Microplate Dilution (Serial 2-fold) Intermediate->PlatePrep Combine 5. Combine (100µL Drug + 100µL Cells) PlatePrep->Combine Inoculum 4. Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Combine Incubate 6. Incubate (35°C, 24-48h) Combine->Incubate Read 7. Read MIC (100% Inhibition) Incubate->Read

Figure 2: Step-by-step workflow for Nystatin Broth Microdilution.

Data Analysis & Interpretation

Quality Control (Self-Validating System)

Every run must include QC strains with known MIC ranges. If QC strains fall outside these ranges, the entire run is invalid.

QC OrganismStrain IDExpected MIC Range (Nystatin)
Candida parapsilosisATCC 220190.25 – 1.0

Candida kruseiATCC 62580.5 – 2.0

Interpreting Results (The Breakpoint Problem)

Crucial Insight: There are no official clinical breakpoints (Susceptible/Resistant) for Nystatin in CLSI or EUCAST documents because it is not used systemically.

  • Interpretation Strategy: Use Epidemiological Cut-off Values (ECOFFs) .

  • Wild Type (WT): Isolates with MIC

    
     2 
    
    
    
    are generally considered Wild Type.
  • Non-Wild Type (NWT): MIC > 2

    
     suggests acquired resistance or technical error.
    
Common Pitfalls & Troubleshooting
ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility in RPMIIncrease DMSO in intermediate step (max 1% final). Ensure stock is fully dissolved.
MICs too high (>4

)
Inoculum too heavyCheck 0.5 McFarland with a turbidity meter. Do not rely on visual estimation.
MICs too low (<0.06

)
Drug degradationNystatin degrades in light. Use fresh stock. Wrap plates in foil during incubation.
Trailing growth Partial inhibition (Azole effect)Nystatin should be fungicidal. If trailing occurs, check for contamination or read at 100% inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[9][10] CLSI document M27-A4.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[9][11] E.Def 7.3.2.

  • Pfaller, M. A., et al. (2010).[12] Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida.[12] Drug Resistance Updates.[12][13] (Provides context for ECOFF methodology).

  • Sigma-Aldrich. (n.d.). Nystatin Product Information & Solubility Data.[5] (Confirming DMSO solubility and stability).

  • Espinel-Ingroff, A., et al. (2005). Multicenter comparison of the CLSI M27-A2 method... for testing the susceptibilities of Candida spp. to amphotericin B and nystatin. Antimicrobial Agents and Chemotherapy.[4][12][14][15]

Sources

Preserving Intracellular Integrity: High-Fidelity Electrophysiology using Nystatin A1 Perforated Patch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Problem: Standard whole-cell patch-clamp recording relies on rupturing the membrane patch to establish electrical access. This results in the rapid dialysis ("washout") of the cytoplasm, replacing it with the pipette solution. Within minutes, critical second messengers (cAMP, cGMP), energy substrates (ATP, GTP), and endogenous calcium buffers are lost, causing the "rundown" of metabolically dependent currents (e.g., Calcium currents,


 channels).

The Solution: The Nystatin A1 Perforated Patch technique utilizes pore-forming antibiotics to establish electrical continuity without physical rupture. Nystatin forms channels in the membrane patch that are permeable to monovalent ions (


, 

,

) but impermeable to multivalent ions (

,

) and molecules

in diameter. This preserves the intracellular signaling machinery, enabling long-duration recordings of metabolically sensitive channels.

Mechanism of Action

Nystatin is a polyene antibiotic that binds to sterols (primarily cholesterol) in the plasma membrane. Upon binding, Nystatin monomers aggregate to form barrel-like pores.

  • Selectivity: The hydrophilic interior of the pore allows the passage of monovalent cations and anions.

  • Exclusion: The pore size (

    
    ) physically excludes ATP, GTP, glucose, and proteins.
    
  • Implication: The cell creates its own "internal solution" for metabolic factors, while the experimenter controls the monovalent ionic environment.

Diagram: Nystatin Pore Formation & Selectivity

NystatinMechanism Pipette Pipette Solution (High K+ or Cs+) Nystatin Nystatin Monomers Pipette->Nystatin Dissolved Membrane Cell Membrane (Lipid Bilayer + Sterols) Nystatin->Membrane Insertion Pore Nystatin Pore (Sterol-Dependent) Membrane->Pore Aggregation Cytoplasm Cytoplasm (Endogenous Milieu) Pore->Cytoplasm Electrical Access SmallIons Permeable: Na+, K+, Cl-, Li+ Pore->SmallIons Allows Pass LargeMols Impermeable: ATP, GTP, Ca2+, cAMP Pore->LargeMols Blocks

Caption: Nystatin monomers insert into the membrane, forming sterol-dependent pores that allow electrical access via monovalent ions while blocking the washout of critical intracellular signaling molecules.

Reagent Preparation (Critical)

Nystatin is hydrophobic, light-sensitive, and unstable in aqueous solution. Improper preparation is the #1 cause of failure.

A. Stock Solution (50 mg/mL)
  • Weigh 25 mg of Nystatin A1 (Sigma-Aldrich).

  • Dissolve in 500 µL of high-quality, anhydrous DMSO .

  • Sonicate for 30–60 seconds to ensure complete dissolution. The solution should be yellow/orange and clear.

  • Aliquot into light-proof tubes (wrap in foil) and store at -20°C .

    • Shelf Life: 1 week maximum. Discard if precipitates form.

B. Internal (Pipette) Solution[1]
  • Composition: Standard K-Gluconate or Cs-Methanesulfonate based solutions.

  • Omission: Do NOT add ATP, GTP, or Calcium buffers (EGTA/BAPTA) unless specifically required to buffer the pipette space. The cell retains its own.

  • Filtration: Filter the base internal solution (0.22 µm) before adding Nystatin.

C. Working Solution (Final: 150–300 µg/mL)

Prepare immediately before use.

  • Take 1 mL of filtered Internal Solution.

  • Add 3–6 µL of Nystatin Stock (for 150–300 µg/mL).

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 seconds.

    • Note: The solution will be cloudy/suspension-like. This is normal.

    • Stability: Replace every 2–3 hours. Nystatin degrades and loses pore-forming ability rapidly in aqueous buffers.

Experimental Protocol

This workflow utilizes the "Front-Fill / Back-Fill" technique to ensure a tight Giga-seal (


) is formed before the antibiotic damages the seal zone.
Diagram: The Perforated Patch Workflow

Workflow Step1 1. Front-Fill (Clean Solution) Step2 2. Back-Fill (Nystatin Solution) Step1->Step2 Capillary Action Step3 3. Giga-Seal (Rapid Approach) Step2->Step3 < 1 min Step4 4. Perforation (Wait 10-20 min) Step3->Step4 Diffusion to Tip Step5 5. Recording (Stable Ra) Step4->Step5 Ra < 20 MΩ

Caption: The critical timeline requires a clean tip for sealing, followed by the diffusion of Nystatin to the membrane patch to initiate perforation.

Step-by-Step Methodology
1. Pipette Fabrication
  • Pull patch pipettes to a resistance of 3–5 MΩ .

  • Note: Slightly lower resistances (wider tips) facilitate easier perforation but may compromise seal stability.

2. The Front-Fill (Clean Tip)
  • Dip the tip of the pipette into antibiotic-free internal solution.

  • Allow capillary action to fill the tip for 5–10 seconds (approx. 200–400 µm up the shaft).

  • Why? Nystatin interferes with the lipid-glass interaction. If Nystatin is at the very tip during sealing, a Giga-seal will never form.

3. The Back-Fill (Antibiotic)[1][2]
  • Using a microloader, back-fill the remainder of the pipette with the Nystatin Working Solution .

  • Ensure no air bubbles exist at the interface between the clean and antibiotic solutions.

4. Giga-Seal Formation[1][2]
  • Speed is key. Mount the pipette and approach the cell immediately.

  • Nystatin diffuses toward the tip.[3] You have roughly 1–2 minutes to form a seal before the antibiotic reaches the tip.

  • Establish a Giga-seal (>1 GΩ) using standard suction protocols.

  • Do NOT rupture the patch. Do not apply the "zap" or strong suction used in whole-cell mode.

5. Monitoring Perforation
  • Clamp the cell at -60 mV (or appropriate holding potential).[4]

  • Apply a 5 mV test pulse .

  • Initially, you will see only the fast capacitive transient of the pipette (since the patch is high resistance).

  • Time Course:

    • 0–5 mins: Little change.

    • 5–15 mins: The capacitive transient will grow slower and larger, and the Series Resistance (

      
      ) will drop.
      
    • 15–25 mins:

      
       should stabilize below 20–30 MΩ .
      
  • Once

    
     is stable, compensate for Series Resistance and Capacitance as usual.
    

Validation & Troubleshooting

How do you ensure you are in Perforated Patch mode and haven't accidentally ruptured into Whole-Cell?

A. The Lucifer Yellow Test

Add Lucifer Yellow (1 mg/mL) to the pipette solution.

  • Perforated: The cell remains dark (dye cannot pass Nystatin pores).

  • Whole-Cell: The cell becomes fluorescent within minutes.

B. Access Resistance ( ) Monitoring
  • Perforated:

    
     drops slowly (over 10-20 mins) and stabilizes at 15–30 MΩ.
    
  • Ruptured:

    
     drops instantly to <10 MΩ.
    
  • Note: If

    
     suddenly drops during a perforated recording, the patch has spontaneously ruptured. Data collected after this point is "Whole-Cell" data (washout has begun).
    
C. Troubleshooting Table
IssueProbable CauseSolution
No Seal Nystatin reached the tip.Increase front-fill time; work faster.
High

(>50 MΩ)
Nystatin inactive/old.Make fresh solution; ensure sonication.
Spontaneous Rupture Glass tip too sharp/pressure.Use fire-polished tips; reduce holding pressure.
Cell Swelling Osmotic mismatch.Ensure pipette osmolarity is ~280-290 mOsm.

Comparison of Patch Configurations

FeatureStandard Whole-CellNystatin PerforatedGramicidin Perforated
Access Resistance Low (<10 MΩ)Moderate (15–30 MΩ)High (>30 MΩ)
Washout Severe (mins)MinimalMinimal

Permeability
Controlled by PipettePermeable (

= Pipette)
Impermeable (

= Native)
Divalent Permeability Impermeable (mostly)ImpermeableImpermeable
Best Application Biophysics, fast currentsMetabolic regulation, Ca2+ currentsNative Chloride studies (GABA)
  • Critical Note on Chloride: Nystatin is permeable to

    
    . If your study involves GABA or Glycine currents and you need to preserve the native chloride gradient (e.g., developmental shifts in 
    
    
    
    ), you must use Gramicidin instead of Nystatin.

References

  • Horn, R., & Marty, A. (1988). Muscarinic activation of ionic currents measured by a new whole-cell recording method.[3][5][6][7] Journal of General Physiology, 92(2), 145–159.[6]

  • Akaike, N., & Harata, N. (1994). Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms.[3][5][8] Japanese Journal of Physiology, 44(5), 433–473.[8]

  • Lindau, M., & Fernandez, J. M. (1986). IgE-mediated degranulation of mast cells does not require opening of ion channels. Nature, 319, 150–153.

  • Molecular Devices. (2024). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques. (See Chapter on Advanced Methods).

Sources

Nystatin A1 protection assay against oxidative stress

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nystatin A1-Mediated Oxidative Stress Protocol: Cytotoxicity Profiling & Protective Agent Screening [1]

Executive Summary

Topic: Nystatin A1 Protection Assay against Oxidative Stress Content Type: Technical Application Note & Protocol Audience: Drug Discovery Scientists, Toxicologists, and Microbiologists[1]

Abstract: Nystatin A1 is a polyene macrolide antifungal that exerts its fungicidal effect primarily through ergosterol binding and pore formation.[1] However, recent mechanistic insights reveal that oxidative stress —specifically the generation of Reactive Oxygen Species (ROS) and lipid peroxidation—is a critical secondary mechanism of action (MOA) for both its antifungal efficacy and its off-target mammalian toxicity (nephrotoxicity).[1]

This Application Note details the Nystatin A1 Protection Assay , a methodological framework designed to:

  • Quantify Nystatin-induced oxidative stress in mammalian (off-target) and fungal (target) models.[1]

  • Screen novel cytoprotective agents or Nystatin derivatives that mitigate oxidative damage without compromising antifungal potency.[1]

  • Establish rigorous handling protocols to prevent Nystatin’s own oxidative degradation (stability protection).[1]

Mechanistic Grounding: The Dual-Edge of Oxidation

To design a valid assay, one must understand the causality.[1] Nystatin A1 acts as a "double-edged sword" regarding oxidative stress.[1]

  • The Insult (MOA): Nystatin binds to sterols (ergosterol in fungi, cholesterol in mammals), creating transmembrane pores.[1][2][3][4] This disrupts osmotic balance (

    
     efflux), causing mitochondrial dysfunction and a surge in intracellular ROS.[1] This ROS accumulation leads to lipid peroxidation and apoptosis [1, 2].[1]
    
  • The Target (Protection): In drug development, the goal is often to find agents that protect mammalian renal cells (e.g., HEK293) from this oxidative cascade, or to engineer Nystatin derivatives with reduced oxidative toxicity [3].[1]

Pathway Visualization: Nystatin-Induced Oxidative Stress

Nystatin_Oxidative_Pathway Nystatin Nystatin A1 Membrane Sterol Binding (Ergosterol/Cholesterol) Nystatin->Membrane Intercalation Pores Transmembrane Pore Formation Membrane->Pores Oligomerization IonFlux K+ Efflux / Na+ Influx Pores->IonFlux Osmotic Shock Mito Mitochondrial Dysfunction IonFlux->Mito Depolarization ROS ROS Generation (Superoxide/H2O2) Mito->ROS ETC Leakage LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Oxidation Death Apoptosis/Necrosis LipidPerox->Death Lysis Protector Protective Agent (Antioxidant/Derivative) Protector->Membrane Reduced Affinity (Derivatives) Protector->ROS Scavenging

Caption: Figure 1. Mechanism of Nystatin A1-induced oxidative toxicity and intervention points for protective agents.

Experimental Protocol: The Protection Assay

This protocol measures the ability of a candidate compound ("The Protector") to rescue mammalian cells from Nystatin-induced oxidative stress.

Model System: HEK293 (Human Embryonic Kidney) cells or Erythrocytes (Hemolysis model).[1] Readouts: ROS Quantification (DCFH-DA), Cell Viability (CCK-8/MTT), and Lipid Peroxidation (MDA).

Materials & Reagents
  • Nystatin A1 Stock: Dissolve in DMSO (Note: Aqueous solubility is poor).[1][5] Prepare fresh; Nystatin is light-sensitive [4].[1]

  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection.

  • Positive Control: N-Acetylcysteine (NAC) or Ascorbic Acid (known antioxidants).[1]

  • Assay Buffer: PBS (Ca2+/Mg2+ free) or serum-free media (serum proteins can bind Nystatin, masking toxicity).[1]

Step-by-Step Workflow

Step 1: Cell Seeding

  • Seed HEK293 cells in 96-well black-walled plates (for fluorescence) at

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5%

    
    .
    

Step 2: Pre-treatment (The Protection Phase) [1]

  • Remove media and wash with PBS.[1]

  • Experimental Group: Add candidate protective agent (various concentrations) in serum-free media.

  • Control Group: Add vehicle (DMSO < 0.5%).

  • Positive Control: Add NAC (5 mM).

  • Incubate for 2–4 hours. Rationale: Allows intracellular accumulation of the antioxidant.

Step 3: Nystatin Challenge (The Oxidative Insult) [1]

  • Without removing the pre-treatment media (co-treatment), add Nystatin A1 to a final concentration of 20–50 µM (titrate based on your specific cell line's

    
    ).[1]
    
  • Incubate for 4–12 hours.

  • Critical Note: Nystatin kinetics are fast.[1] Pore formation happens within minutes, but ROS accumulation peaks later.[1]

Step 4: ROS Quantification (DCFH-DA Assay)

  • Remove Nystatin-containing media.[1] Wash cells 2x with PBS.[1]

  • Add 10 µM DCFH-DA in PBS.[1] Incubate for 30 mins in the dark at 37°C.

  • Readout: Measure fluorescence at Ex/Em 485/535 nm using a microplate reader.

  • Data Interpretation: High fluorescence = High Oxidative Stress.[1] Lower fluorescence in pre-treated wells indicates protection .[1]

Step 5: Viability Confirmation (CCK-8)

  • In a parallel plate, perform a CCK-8 or MTT assay to confirm that the reduction in ROS correlates with increased cell survival [3].[1]

Data Analysis & Interpretation

To validate the assay, compare the "Protection Ratio" using the following calculation:


[1]
  • 
    : Fluorescence of Nystatin-only treated cells (Max Stress).[1]
    
  • 
    : Fluorescence of Protector + Nystatin treated cells.[1]
    
  • 
    : Fluorescence of Untreated Control (Baseline).[1]
    
Table 1: Expected Data Trends
Experimental ConditionROS Levels (RFU)Cell Viability (%)Interpretation
Control (Vehicle) Low (<100)100%Baseline health.[1]
Nystatin A1 (50 µM) High (>500) <40%Successful induction of oxidative stress/toxicity.[1]
Nystatin + NAC (Pos.[1] Ctrl) Moderate (~200)>80%Validated protection (ROS scavenging).[1]
Nystatin + Candidate X ? ? If ROS is low and Viability high = Hit .[1]
Candidate X Only Low100%Confirms candidate is not cytotoxic itself.[1]

Technical Considerations & Troubleshooting

Stability of Nystatin (The "Other" Protection)

Nystatin A1 contains a conjugated polyene system that makes it highly susceptible to autoxidation and photodegradation. An assay failure (e.g., Nystatin failing to kill cells) is often due to improper handling.[1]

  • Light Protection: Always handle Nystatin in low-light conditions or use amber tubes.[1]

  • Solubility: Nystatin aggregates in aqueous buffers.[1] Vortex vigorously and use immediately after dilution. Do not store aqueous dilutions [4].[1]

Specificity of the Assay
  • False Positives: Some compounds may quench DCF fluorescence directly without reducing ROS.[1] Always perform a cell-free control (DCF + Oxidant + Candidate) to rule out chemical quenching.[1]

  • Membrane vs. ROS: Distinguish between compounds that block Nystatin binding (preventing pores) vs. those that scavenge ROS.[1] A hemolysis assay can help differentiate: if the compound stops hemolysis, it likely blocks the membrane interaction upstream of ROS generation [5].

References

  • Vertex AI Search. (2024).[1] Mechanism of Nystatin: Membrane disruption and oxidative stress.[4] Patsnap Synapse.[1] 4

  • Wikipedia. (2024).[1] Nystatin: Mechanism of action and lipid peroxidation.1[1][2]

  • Kozubek, A., et al. (2014).[1] Novel Nystatin A1 derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis.[6] PubMed.[1][7] 6[1][8]

  • USP. (2026).[1][9] Nystatin - Definition, Identification, Assay.[1][10] USP Monograph.[1] 9[1][8]

  • Coutinho, A., et al. (2017).[1] The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition.[11][12] PubMed.[1][7] 11[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Nystatin A1 Trihydrate Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting Nystatin A1 Trihydrate Precipitation, Solubility, and Stability Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Introduction: The Physicochemical Paradox of Nystatin A1

Nystatin A1 is a polyene macrolide antifungal whose efficacy depends on its amphiphilic structure. However, this same structure creates significant challenges in aqueous media. It possesses a hydrophobic tetraene chain and a hydrophilic polyol region, making it practically insoluble in water (<0.36 mg/L) at neutral pH.

The "Trihydrate" form is typically the thermodynamic product recovered from aqueous environments. Users often encounter issues where the molecule either refuses to dissolve, degrades rapidly (oxidation/hydrolysis), or precipitates as an amorphous gel rather than a crystalline solid. This guide addresses these causality loops using field-proven protocols.

Part 1: Solubility & Dissolution Strategy

Q1: Why is my Nystatin A1 forming a gelatinous clump instead of dissolving, even in organic solvents?

Diagnosis: This is likely due to "solvent shock" or high moisture content in the solid during initial wetting. Nystatin is hygroscopic; if added too quickly to a solvent without vigorous agitation, the outer layer hydrates/solvates, forming a viscous barrier that prevents solvent penetration.

Troubleshooting:

  • The "Vortex-First" Rule: Never add Nystatin to a static solvent. Create a vortex in the solvent (DMF or DMSO) before adding the powder.

  • Solvent Choice:

    • Best: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Solubility > 5 mg/mL).[1]

    • Moderate: Methanol or Ethanol (requires pH adjustment).

    • Poor: Water, Acetone, Ether.

  • Moisture Control: Ensure the starting material is stored at -20°C and desiccated. Absorbed water promotes aggregation.

Q2: Can I dissolve Nystatin directly in water by adjusting pH?

Answer: Yes, but it is risky. Nystatin is amphoteric (zwitterionic).

  • Mechanism: It has a carboxyl group (pKa ~4.5) and an amine group (pKa ~8.6).

    • pH < 3: Protonation of the amine and carboxyl group improves solubility but catalyzes acid hydrolysis (cleavage of the mycosamine sugar).

    • pH > 9: Deprotonation forms a salt, improving solubility but promoting base-catalyzed ring opening (saponification of the lactone).

  • Protocol: If aqueous dissolution is mandatory, use transient pH shifting . Dissolve at pH 3 or 10 for <10 minutes, then immediately use or precipitate. Do not store at these pH levels.

Part 2: Controlled Precipitation & Crystallization

Q3: How do I precipitate Nystatin A1 Trihydrate from DMF/DMSO without trapping residual solvent?

Diagnosis: Rapid addition of water (antisolvent) causes "crashing out," trapping solvent molecules within an amorphous matrix. This leads to high residual solvent levels and low crystallinity.

Corrective Protocol: The Reverse Addition Method To obtain a cleaner precipitate (likely the hydrate form), you must control the supersaturation rate.

  • Dissolution: Dissolve Nystatin in DMF (50 mg/mL). Filter (0.2 µm) to remove nuclei.

  • The Switch: Do not pour water into the DMF. Instead, add the DMF solution dropwise into a stirred volume of Water (pH 6.0) .

  • Ratio: Maintain a final solvent:antisolvent ratio of 1:10 to 1:20.

  • Temperature: Keep the water phase at 4°C. Lower temperature decreases solubility and reduces degradation kinetics.

Q4: My precipitate is yellow-brown. Is this normal?

Answer: Light yellow is normal. Dark brown indicates oxidation.

  • Causality: The conjugated double bonds (polyene system) are highly susceptible to oxidative degradation and UV photodegradation.

  • Prevention:

    • Light: Perform all precipitation steps under amber light or in foil-wrapped vessels.

    • Atmosphere: Sparge all aqueous buffers with Nitrogen (N₂) or Argon for 15 minutes prior to use to remove dissolved oxygen.

Part 3: Experimental Protocols

Protocol A: Standard Antisolvent Precipitation (DMF to Water)

Objective: To recover solid Nystatin A1 from solution while minimizing degradation.

ParameterSpecificationReason
Solvent Dimethylformamide (DMF)High solubility for Nystatin.[2]
Antisolvent Deionized Water (Sparged with N₂)Induces precipitation; N₂ prevents oxidation.
Temperature 4°C (Ice Bath)Slows degradation; promotes crystallization.
pH Control Adjust water to pH 6.0 - 7.0Optimal stability window.
Agitation 300-500 RPMPrevents local high concentration/gelling.

Step-by-Step:

  • Preparation: Sparge 100 mL of DI water with N₂ for 15 mins. Cool to 4°C.[3]

  • Dissolution: Dissolve 500 mg Nystatin A1 in 10 mL DMF. Vortex until clear.

  • Filtration: Syringe filter (PTFE, 0.45 µm) the DMF solution to remove dust/undissolved seeds.

  • Precipitation: Using a syringe pump or dropping funnel, add DMF solution to the stirred water at a rate of 1 mL/min .

  • Aging: Stir for 30 minutes at 4°C to allow crystal growth/hydration.

  • Collection: Vacuum filter over a sintered glass funnel.

  • Washing: Wash cake 3x with cold water (to remove DMF) and 1x with cold ethanol (to aid drying, optional but risky if amorphous).

  • Drying: Lyophilize (Freeze-dry) or vacuum dry at 25°C in the dark. Avoid heat drying.

Part 4: Visualizing the Workflow & Stability

Diagram 1: Antisolvent Precipitation Workflow

This diagram illustrates the critical "Reverse Addition" logic to prevent solvent trapping and degradation.

NystatinPrecipitation Start Raw Nystatin A1 (Powder) Dissolution Dissolve in DMF (50 mg/mL) Start->Dissolution Vortex Filter Filtration (0.45 µm) Remove Nuclei Dissolution->Filter Precipitation Reverse Addition: Drop DMF into Water (Rate: 1 mL/min) Filter->Precipitation PrepWater Prepare Antisolvent (Water, pH 7, N2 Sparged, 4°C) PrepWater->Precipitation Bulk Phase Aging Aging Phase 30 mins @ 4°C Precipitation->Aging Crystal Growth Separation Vacuum Filtration Aging->Separation Wash Wash Cycle (Cold Water -> Cold Ethanol) Separation->Wash Final Nystatin A1 Precipitate (Store -20°C, Dark) Wash->Final

Caption: Workflow for controlled antisolvent precipitation of Nystatin A1, emphasizing temperature control and inert atmosphere.

Diagram 2: pH-Dependent Stability & Solubility Profile

This logic tree helps users navigate the dangerous pH extremes.

NystatinStability Acid Acidic (pH < 3) Soluble but Unstable Neutral Neutral (pH 5-7) Insoluble & Stable Acid->Neutral Add Base (NaOH) Hydrolysis Acid Hydrolysis (Sugar Cleavage) Acid->Hydrolysis Rapid Degradation Precipitate Precipitation Zone (Target for Isolation) Neutral->Precipitate Thermodynamic Product Basic Basic (pH > 9) Soluble but Unstable Basic->Neutral Add Acid (HCl) Saponification Lactone Saponification (Ring Opening) Basic->Saponification Irreversible Damage

Caption: The "U-Shaped" solubility profile vs. the "Inverted-U" stability profile. The target zone for precipitation is pH 5-7.

Part 5: Characterization & Validation

To ensure the precipitate is Nystatin A1 Trihydrate and not a degradant:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol:Acetonitrile:Ammonium Acetate buffer.

    • Check: Look for "Peak 2" (isomer) or aglycone peaks (hydrolysis). Nystatin A1 is typically "Peak 1".[4]

  • UV-Vis Spectroscopy:

    • Check absorbance ratios at 290, 305, and 319 nm. Loss of fine structure indicates oxidation of the polyene chain.

  • X-Ray Powder Diffraction (XRPD):

    • Compare against a reference standard. Amorphous halos indicate rapid precipitation; sharp peaks indicate successful crystallization (likely the hydrate).

References

  • Sigma-Aldrich. Nystatin Product Information & Stability Data. Accessed 2026.[3][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6433272, Nystatin A1.

  • Hamilton-Miller, J. M. The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 1973.

  • Boucenna, N., et al. Degradation of Nystatin in aqueous medium by coupling UV-C irradiation, H2O2 photolysis, and photo-Fenton processes. Environmental Science and Pollution Research, 2019.

  • Raab, W. P. Nystatin: Pharmacology and Clinical Application. Clinical Pharmacokinetics.

Sources

Technical Support Center: Nystatin A1-Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent challenges of working with Nystatin A1.

Nystatin A1 is a potent polyene macrolide antifungal, but its clinical and experimental utility is severely bottlenecked by negligible aqueous solubility (~4.83 µg/mL)[1] and high susceptibility to oxidative and photolytic degradation. By encapsulating Nystatin A1 within the hydrophobic cavity of cyclodextrins (CDs), we can shield its fragile conjugated double bonds while utilizing the CD's hydrophilic exterior to achieve massive solubility enhancements[2][3].

Below, you will find the mechanistic rationale, self-validating standard operating procedures (SOPs), quantitative data comparisons, and a troubleshooting FAQ to ensure your complexation workflows succeed.

Mechanistic Insights (The "Why")

Successful complexation is not about simply mixing powders; it is about thermodynamic favorability and spatial geometry.

  • Cavity Matching: The

    
    -CD cavity (4.7–5.3 Å) is too small to accommodate the bulky macrolide ring of Nystatin A1, resulting in a 
    
    
    
    type phase solubility diagram (no inclusion)[3]. Conversely,
    
    
    -CD (6.0–6.5 Å) and
    
    
    -CD (7.5–8.3 Å) form stable 1:1 inclusion complexes[3][4].
    
    
    -CD is particularly effective, accommodating the ester linkages and diene structures deeply within its cavity, leaving the conjugate arachidonic, carboxyl, and amino groups outside[3].
  • The Co-Solvent Imperative: Nystatin A1 cannot dissolve in pure water to enter the CD cavity. Using a 50% ethanol co-solvent system bridges this phase gap, allowing molecular-level interaction before the solvent is stripped away[1].

Quantitative Data: Cyclodextrin Comparison

To select the right host molecule for your formulation, compare the thermodynamic and solubility profiles of the primary cyclodextrins used with Nystatin A1.

Cyclodextrin TypeCavity Diameter (Å)Phase Solubility TypeStability Constant (

)
Aqueous Solubility Enhancement

-CD
4.7 – 5.3

(No inclusion)
N/ANegligible[3]

-CD
6.0 – 6.5

(Linear)
~723

[5]
~10 to 15-fold[1][5]
HP-

-CD
6.0 – 6.5

(Linear)
~850

>20-fold[6]

-CD
7.5 – 8.3

(Linear)
~539

[3]
~1000-fold (up to 104 µg/mL)[3][7]

Standard Operating Procedures (SOPs)

Every protocol described here is a self-validating system. Do not skip the equilibration or validation steps, as they are the only way to confirm true host-guest complexation rather than a simple physical mixture.

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

Causality: Before scaling up, you must validate the stoichiometry and complexation efficiency to ensure your specific CD derivative is thermodynamically favored to encapsulate Nystatin A1.

  • Prepare a series of aqueous CD solutions (e.g.,

    
    -CD or 
    
    
    
    -CD) ranging from 0 to 15 mM in ultrapure water.
  • Add an excess amount of Nystatin A1 (e.g., 20 mg/mL) to each vial[8].

  • Purge the headspace of each vial with nitrogen gas to prevent oxidation.

  • Seal the vials and agitate on an orbital shaker at 250 rpm at 25°C for 72 hours, strictly protected from light (use amber vials or aluminum foil)[5].

  • Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed Nystatin.

  • Quantify the dissolved Nystatin A1 via UV-Vis spectrophotometry at 306 nm. Plot the concentration of dissolved drug vs. CD concentration to calculate the stability constant (

    
    )[5].
    
Protocol B: Complexation via Co-Solvent Lyophilization

Causality: Lyophilization prevents the thermal degradation of the polyene chain that would occur in standard oven-drying, yielding a stable, amorphous powder[4].

  • Dissolve Nystatin A1 in a 50% (v/v) ethanol/water solution to achieve a concentration of 10 mg/mL[1].

  • Dissolve the calculated molar equivalent (1:1 or 1:2 NYS:CD) of your chosen cyclodextrin in ultrapure water[4][5].

  • Dropwise add the Nystatin solution to the CD solution under continuous magnetic stirring (250 rpm)[1].

  • Purge the vessel with nitrogen gas, seal, and stir for 24 hours at room temperature in the dark[1][5].

  • Remove the ethanol fraction using a rotary evaporator set to a maximum of 40°C under reduced pressure[5].

  • Freeze the remaining aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48-72 hours to obtain the solid inclusion complex[4][5].

Workflow A Nystatin A1 (in 50% Ethanol) C Equilibration (250 rpm, 24h, Dark) A->C B Cyclodextrin (in Ultrapure Water) B->C D Solvent Evaporation (Rotary Evap, 40°C) C->D Remove EtOH E Lyophilization (Freeze-Drying, 48h) D->E Remove H₂O F Solid Inclusion Complex (NYS:CD) E->F Final Product

Experimental workflow for Nystatin A1-Cyclodextrin inclusion complex preparation.

Troubleshooting Guides & FAQs

Q1: Why is my complexation efficiency so low despite using


-CD? 
A:  Nystatin A1 is a bulky molecule (MW ~926 Da). While 

-CD can encapsulate the conjugated diene/tetraene portions, its cavity (6.0-6.5 Å) may restrict deep inclusion, and

-CD's own aqueous solubility is limited (1.85 g/100 mL). Switching to

-CD (cavity 7.5-8.3 Å) accommodates the macrolide ring much better, yielding up to a 1000-fold solubility increase[3][7]. Alternatively, use HP-

-CD to leverage its higher intrinsic water solubility.

Q2: My Nystatin A1 degrades during the solvent evaporation step. How can I prevent this? A: Nystatin A1 possesses a highly reactive polyene structure susceptible to thermal and oxidative degradation. Ensure your rotary evaporation bath strictly does not exceed 40°C. More importantly, purge the reaction vessel with nitrogen gas prior to sealing, and wrap all glassware in aluminum foil to prevent photo-oxidation[1].

Q3: Upon diluting the lyophilized complex in aqueous media, I observe precipitation. What is happening? A: This indicates you have likely formed a physical mixture rather than a true inclusion complex, or you are exceeding the saturation point of the CD itself. Ensure you are using a co-solvent system (like 50% ethanol) during preparation[1]. Nystatin must be fully dissolved in the liquid phase to interact with the CD cavity. If you simply suspend solid Nystatin in water with CD, the complexation kinetics are too slow, resulting in uncomplexed drug that precipitates upon dilution.

Q4: How do I analytically confirm that a true inclusion complex has formed? A: You must rely on a multi-technique approach to differentiate a true complex from a physical mixture. Use X-Ray Diffractometry (XRD) to confirm the loss of Nystatin's crystalline peaks (appearance of an amorphous halo)[5]. Use FT-Raman or FT-IR to observe shifts in the ester linkage and diene bands, indicating they are shielded within the hydrophobic cavity[3]. Finally, 1H-NMR (specifically ROESY) will show cross-peaks between the inner cavity protons of the CD and the polyene protons of Nystatin, definitively proving spatial proximity[3].

Validation Start Solid Complex Validation FTIR FT-IR / FT-Raman (Shift in C=O / Diene bands) Start->FTIR XRD X-Ray Diffractometry (Loss of Crystallinity) Start->XRD NMR 1H-NMR / ROESY (Proton spatial proximity) Start->NMR Success Confirmed Inclusion FTIR->Success Peak shifts Fail Physical Mixture Only FTIR->Fail No shifts XRD->Success Amorphous halo XRD->Fail Sharp peaks NMR->Success Cross-peaks

Analytical decision tree for validating true Nystatin A1-CD inclusion complexes.

References

  • Source: Google Patents (CN103191436B)
  • Title: Preparation and evaluation of red propolis and nystatin cyclodextrin inclusion complexes against oral microbiome opportunistic microorganisms Source: Brazilian Archives of Biology and Technology (SciELO) URL: [Link]

  • Title: Characterization, antifungal evaluation against Candida spp. strains, and application of nystatin:β-cyclodextrin inclusion complexes Source: Current Drug Delivery URL: [Link]

  • Title: Nystatin complexation with β-cyclodextrin: Spectroscopic evaluation of inclusion by FT-Raman, photoacoustic spectroscopy, and 1H NMR Source: ResearchGate URL: [Link]

  • Title: Gamma-cyclodextrin on enhancement of water solubility and store stability of nystatin Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry URL: [Link]

Sources

Nystatin A1 stability in cell culture media at 37°C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell Culture Antimicrobials. As a Senior Application Scientist, I frequently consult with researchers who experience sudden fungal breakthroughs or unexplained mammalian cell toxicity when using polyene antimycotics.

Nystatin A1 is a highly effective, broad-spectrum antifungal, but it is not a "set-and-forget" reagent. Its complex macrolactone ring and conjugated polyene structure make it highly susceptible to environmental degradation. This guide is engineered to move beyond basic data sheets—providing you with the mechanistic causality behind Nystatin A1's behavior so you can troubleshoot effectively and design self-validating experiments.

I. Quantitative Stability Kinetics

To troubleshoot Nystatin A1, you must first understand its degradation kinetics. The molecule's conjugated tetraene-diene structure is highly reactive. Loss of this conjugation destroys the rigid, rod-like stereochemistry required to span lipid bilayers, rendering the drug inert.

Table 1: Nystatin A1 Stability Profile & Mechanistic Causality

Environmental ConditionStability Window / Half-LifeMechanistic Cause of Degradation
Aqueous Media (37°C, pH 7.2–7.4) 72 hours (3 days) Gradual auto-oxidation of the polyene chain driven by dissolved O₂ and physiological heat[1].
Aqueous Suspension (100°C, pH 7.0) 10 minutesRapid thermal degradation and cleavage of the macrolactone ring[2].
Extreme pH (pH < 2 or pH > 9) Highly Labile (< 1 hour)Acid/base-catalyzed hydrolysis of the ester bonds within the macrolide structure[3].
Lyophilized Powder (-20°C, Dark) > 24 monthsAbsence of photons and oxygen prevents free-radical initiation and photo-oxidation[3].
Stock Solution (DMSO, -20°C) 6–12 monthsReduced molecular mobility and exclusion of aqueous hydrolysis pathways.

II. Core Troubleshooting & FAQs

Q1: Why did my Nystatin A1 lose efficacy exactly after 3 days in the 37°C incubator? The Causality: Nystatin A1 is only stable in tissue culture media at 37°C for three days[1]. In an oxygenated incubator, the conjugated double bonds undergo auto-oxidation. Once the polyene structure degrades, the molecule can no longer bind to fungal ergosterol to form ion-permeable pores[2]. By day 4, the active concentration drops below the Minimum Inhibitory Concentration (MIC) of 1.56–6.25 µg/mL[4], allowing dormant fungal spores to proliferate. Solution: If your experiment runs longer than 72 hours, you must perform a complete media exchange to replenish the active drug.

Q2: I sterile-filtered my complete media after adding Nystatin, and fungal contamination still occurred. What happened? The Causality: Nystatin is profoundly hydrophobic and practically insoluble in water[5]. When added to aqueous cell culture media, it does not form a true solution; it forms a micro-suspension. Passing this media through a standard 0.22 µm polyethersulfone (PES) or cellulose acetate filter physically traps the active Nystatin particles[3]. You effectively stripped the antifungal from your media. Solution: Never sterile-filter Nystatin suspensions[3]. Instead, use commercially available γ-irradiated Nystatin[3], or sterile-filter your media first, and then add a pre-sterilized Nystatin suspension aseptically.

Q3: My THP-1 macrophages are exhibiting unexpected cytokine release (IL-8, TNF-α) when cultured with Nystatin. Is the drug toxic to my cells? The Causality: Yes, this is a known off-target mechanism. While Nystatin preferentially targets fungal ergosterol, it also acts as a lipid raft-inhibiting reagent in mammalian cells by sequestering membrane-associated cholesterol[1]. In TLR2-expressing cells (like THP-1), this cholesterol sequestration disrupts caveolin-mediated endocytosis, artificially inducing the secretion of Interleukin-1 (IL-1), IL-8, and Tumor Necrosis Factor α (TNF-α)[1][6]. Solution: If you are studying immune signaling, lipid rafts, or endocytosis, Nystatin will confound your data. Switch to a non-polyene antifungal (e.g., Fluconazole) or use strict aseptic techniques without antimycotics.

III. Self-Validating Experimental Protocol

To ensure your Nystatin A1 is both active against fungi and non-toxic to your specific mammalian cell line, use this self-validating workflow. This protocol builds in internal controls to verify drug integrity.

Phase 1: Stock Preparation (50 mg/mL)

  • Solubilization: Weigh Nystatin powder under sterile conditions. Dissolve at 50 mg/mL in molecular-grade Dimethyl Sulfoxide (DMSO)[1]. Why DMSO? It bypasses the aqueous insolubility issue and creates a true solution, unlike water which creates a suspension.

  • Storage: Aliquot into opaque, amber microcentrifuge tubes to prevent photo-degradation. Purge tubes with inert gas (Argon or Nitrogen) if available, and store at -20°C[1].

Phase 2: Media Integration (Working Concentration: 50 µg/mL)

  • Warm your sterile cell culture media to 37°C.

  • Add the DMSO stock dropwise to the media while swirling vigorously to achieve a final concentration of 50 mg/L (50 µg/mL)[1]. Note: Rapid swirling prevents the hydrophobic drug from crashing out and forming large, localized precipitates.

Phase 3: The Validation Checkpoints (Crucial Step) Before risking your primary cell lines, validate the media:

  • Checkpoint A (Efficacy Validation): Inoculate a 5 mL aliquot of the Nystatin-supplemented media with a benign yeast strain (e.g., Saccharomyces cerevisiae). Incubate at 37°C for 48 hours. Result: Complete growth inhibition validates that the polyene structure is intact and active.

  • Checkpoint B (Toxicity Validation): Plate your mammalian cells in two conditions: Media + Nystatin (50 µg/mL) and Media + DMSO Vehicle Control (0.1% v/v). Result: Assess viability via Trypan Blue or MTT assay at 72 hours. If viability in the Nystatin group drops >10% compared to the vehicle, the drug is disrupting mammalian lipid rafts, and the dose must be titrated down.

IV. Mechanistic Workflow Diagram

The following diagram maps the stability timeline of Nystatin A1 and its divergent mechanistic pathways in a 37°C co-culture environment.

G Stock Nystatin A1 Stock (-20°C, DMSO/Water) Media Cell Culture Media (37°C, pH 7.2-7.4) Stock->Media Dilute to 50 mg/L Active Active Polyene Structure (t < 72 hours) Media->Active Stable Window Degraded Degraded Macrolactone (t > 72 hours) Media->Degraded Heat, Light, O2 Auto-oxidation Ergosterol Binds Fungal Ergosterol Active->Ergosterol Primary Target Cholesterol Mammalian Lipid Rafts (Cholesterol Sequestration) Active->Cholesterol Off-target / Experimental Pore Pore Formation & Ion Leakage Ergosterol->Pore Death Fungal Cell Death Pore->Death

Fig 1. Nystatin A1 stability timeline and dual-mechanism of action in 37°C cell culture.

V. References

  • Nystatin A1 | C47H75NO17 | CID 11286230 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Nystatin A1 Trihydrate Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions for Nystatin A1 trihydrate (Powder vs. Solution) Audience: Researchers, Formulation Scientists, and QA/QC Professionals Last Updated: February 28, 2026

Core Directive: The Instability of Polyenes[1][2]

Nystatin A1 is a polyene macrolide antibiotic. Its biological activity relies entirely on a hydrophobic chain of conjugated double bonds (the "polyene" region) that binds to ergosterol in fungal membranes.

The Critical Insight: This same conjugated system that kills fungi is also the molecule's "Achilles' heel." The electron-rich double bonds are highly susceptible to:

  • Photo-oxidation: UV/Vis light triggers cis-trans isomerization, destroying the rigid geometry required for membrane pore formation.

  • Auto-oxidation: Atmospheric oxygen attacks the double bonds, breaking the macrolide ring.

  • Hydrolysis: The lactone ring is liable to open at extreme pH levels (pH < 2 or > 9).

Therefore, every storage decision you make must be a defensive maneuver against Light, Oxygen, Moisture, and Heat.

The Powder Phase: Long-Term Archival

Q: I just received a shipment of Nystatin A1 powder. How do I store it for maximum shelf life?

A: The "Deep Freeze, Dark, and Dry" Protocol. Nystatin powder is hygroscopic and light-sensitive.[1] The crystal lattice provides some stability, but moisture intrusion will accelerate degradation.

  • Temperature: Store at -20°C . Do not store at 4°C or Room Temperature (RT) for long periods.

  • Container: Amber glass vials (Type I borosilicate) with a Teflon-lined cap.

  • Atmosphere: Ideally, flush the headspace with inert gas (Argon or Nitrogen) before sealing.

  • Desiccation: Store the vial inside a secondary container (like a falcon tube or jar) containing active desiccant packs (silica gel).

Q: The powder has turned from light yellow to brown. Is it still usable?

A: Likely No.

  • Diagnostic: Pure Nystatin A1 is pale yellow. A shift to brown or deep orange indicates significant oxidation of the polyene chromophore.

  • Action: Perform a potency check (MIC assay against Candida albicans or UV-Vis spectrum check). If the characteristic triple-peak absorption (290, 307, 322 nm) is flattened or shifted, discard the lot.

The Liquid Phase: Experimental Readiness

Q: Which solvent should I use: DMSO, Ethanol, or Water?

A: Use DMSO or DMF for Stock Solutions; Water is for Suspensions only.

SolventSolubilityStateStabilityApplication
DMSO ~5-20 mg/mLTrue SolutionModerate (Weeks at -20°C)Recommended for Stock
DMF HighTrue SolutionModerateAlternative Stock
Methanol ~11 mg/mLTrue SolutionLow (Evaporates/Degrades)Analytical (HPLC)
Water InsolubleSuspension Very Low (Hours)Final working medium
Ethanol ~1.2 mg/mLPoorLowNot Recommended

Critical Warning: Nystatin is insoluble in water .[2][3] If you add powder directly to water/media, you are creating a heterogeneous suspension. This leads to "dosing spikes" where some cells get 0 µg/mL and others get a toxic clump. Always dissolve in DMSO/DMF first.

Q: Can I freeze my stock solution?

A: Yes, but with strict caveats (The "Silver Standard"). While the "Gold Standard" is fresh preparation, practical workflows often require frozen stocks.

  • Concentration: Prepare high-concentration stocks (e.g., 5 mg/mL in DMSO).

  • Aliquot: Single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Storage: -20°C, protected from light.

  • Lifespan: Use within 1 month .

  • Thawing: Thaw at RT in the dark. If precipitates form, vortex vigorously. If they do not redissolve, the Nystatin has likely crystallized or degraded—discard .

Q: How long is Nystatin stable in cell culture media at 37°C?

A: Maximum 3 days (72 hours). At 37°C and neutral pH (7.4), Nystatin degrades.

  • t < 24h: High potency.

  • t = 72h: Significant loss of activity.

  • Protocol: For long-term experiments (>3 days), you must replenish the media with fresh Nystatin.

Visualizing the Workflow

The following diagram outlines the decision logic for handling Nystatin to prevent degradation.

NystatinStorage Start Receive Nystatin A1 Powder CheckColor Visual Inspection: Is powder Pale Yellow? Start->CheckColor Discard DISCARD (Oxidation Detected) CheckColor->Discard No (Brown/Orange) StorePowder Long-Term Storage: -20°C | Desiccated | Dark CheckColor->StorePowder Yes Experiment Prepare for Experiment StorePowder->Experiment SolventChoice Choose Solvent Experiment->SolventChoice WaterPath Water/Media SolventChoice->WaterPath Direct Add DMSOPath DMSO / DMF SolventChoice->DMSOPath Dissolve SuspensionWarn WARNING: Suspension Only Unstable > 10 mins Vortex frequently WaterPath->SuspensionWarn StockSol True Solution (Stock) 5 mg/mL DMSOPath->StockSol StorageDecision Immediate Use? StockSol->StorageDecision UseNow Dilute to Working Conc. Use within 3 days @ 37°C StorageDecision->UseNow Yes Freeze Aliquot & Freeze -20°C (Max 1 Month) StorageDecision->Freeze No

Caption: Decision matrix for Nystatin A1 handling. Note the critical divergence between aqueous suspension and DMSO solvation.

Troubleshooting Guide

Issue 1: "I see crystals in my cell culture media."
  • Cause: Solubility Crash. You likely diluted a high-concentration DMSO stock (e.g., 50 mg/mL) too rapidly into aqueous media, or the final concentration exceeds the aqueous solubility limit (which is very low).

  • Fix:

    • Lower the stock concentration to 5 mg/mL in DMSO.[4]

    • Add the stock to the media dropwise while swirling the media.

    • Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

Issue 2: "My MIC values are inconsistent between weeks."
  • Cause: Freeze-Thaw degradation. You are likely re-using the same frozen stock tube.

  • Fix: Switch to single-use aliquots. Never re-freeze a thawed tube of Nystatin.

Issue 3: "The solution turned slightly violet/purple."
  • Cause: pH interaction or Contamination. Nystatin can turn red/purple in the presence of certain acids or specific identification reagents (e.g., concentrated HCl + 4-aminoacetophenone).[5]

  • Fix: Check the pH of your buffer. If it is not neutral (pH 6.5-8.0), the drug is degrading chemically. Discard.

Degradation Mechanism (Technical Deep Dive)

Understanding the degradation pathway helps reinforce why storage conditions are strict.

Degradation Nystatin Active Nystatin A1 (Trans-conjugated system) Isomer Cis-Isomer (Altered Geometry) Nystatin->Isomer Isomerization Oxidized Oxidized Polyene (Broken Double Bonds) Nystatin->Oxidized Oxidation Light UV/Vis Light (Photon Absorption) Light->Isomer Oxygen Oxygen / ROS Oxygen->Oxidized Inactive Inactive Molecule (Cannot form pores) Isomer->Inactive Oxidized->Inactive

Caption: The primary degradation pathways of Nystatin A1. Light induces isomerization, while oxygen breaks the polyene chain.

References

  • Boucenna, N., et al. (2019). Degradation of Nystatin in aqueous medium by coupling UV-C irradiation, H2O2 photolysis, and photo-Fenton processes.[6] Environmental Science and Pollution Research. [Link]

  • Cione, A. P. P., et al. (2010). Development and validation of an HPLC method for stability evaluation of nystatin.[7] Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Merck Veterinary Manual. Polyene Macrolide Antimicrobials: Pharmacology and Stability. [Link]

Sources

Technical Support Center: Nystatin A1 Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Nystatin A1 Degradation from Light Exposure Ticket Priority: Critical (Data Integrity Risk) Agent: Senior Application Scientist[1]

Introduction: The "Silent Variable" in Your Data

Nystatin A1 is a polyene macrolide antifungal that is notoriously photolabile. Inconsistent experimental results—such as varying Minimum Inhibitory Concentrations (MICs) or unexpected mammalian cell toxicity—are frequently traceable to improper light handling during the solubilization or storage phases.

This guide treats Nystatin stability as a controlled variable , not an afterthought. It provides the mechanistic "why" and the protocol-driven "how" to ensure your compound remains bioactive.

Part 1: The Mechanism of Failure

To prevent degradation, you must understand the photochemistry occurring in your vial.

The Chromophore Vulnerability Nystatin A1 contains a conjugated tetraene system (four alternating double bonds) and a diene system. This structure is a chromophore that absorbs energy efficiently in the UV and blue-visible spectrum (specifically 290–320 nm and ~305 nm).

The Degradation Pathway Upon photon absorption, the molecule enters an excited singlet state.[1] This energy is dissipated via two primary destructive pathways:

  • Cis-Trans Isomerization: The natural all-trans configuration of the polyene chain rotates around a double bond. This alters the 3D geometry of the molecule, preventing it from effectively binding to ergosterol in fungal membranes (the mechanism of action).[1]

  • Photo-oxidation: In the presence of dissolved oxygen, light energy catalyzes the formation of epoxides and peroxides. These byproducts are not only inactive against fungi but can be cytotoxic to mammalian cells in culture.[1]

DOT Diagram: Photodegradation Pathway

NystatinDegradation Nystatin Active Nystatin A1 (All-trans Polyene) Light Light Exposure (UV 305nm / Blue) Nystatin->Light Excited Excited Singlet State Light->Excited Absorption Isomer Iso-Nystatin (Cis-isomer) Excited->Isomer Isomerization Oxidation Peroxides/Epoxides (Cytotoxic Byproducts) Excited->Oxidation + O2 (Oxidation) Inactive Loss of Antifungal Potency Isomer->Inactive Oxidation->Inactive

Caption: Figure 1.[1][2] The photochemical cascade converting active Nystatin A1 into inactive isomers and toxic oxidation products upon exposure to UV/blue light.

Part 2: Troubleshooting & FAQs (Scenario-Based)
Scenario A: Stock Solution Preparation

User Issue: "My stock solution turned slightly darker after sitting on the bench for an hour. Is it safe to use?" Root Cause: Photo-oxidation.[1] Nystatin solutions are significantly more light-sensitive than the solid powder. Resolution:

  • Immediate Action: Discard the solution. Color change (yellow to orange/brown) indicates significant degradation.[1]

  • Protocol Correction:

    • Dim the Lights: Perform weighing and solubilization under yellow light (sodium vapor or yellow LED) if available. If not, work deep inside a biosafety cabinet with the sash low and room lights off.

    • The "Amber" Rule: Never use clear glass or plastic. Use amberized borosilicate vials. If unavailable, wrap the tube in aluminum foil before adding solvent.[1]

    • Solvent Choice: Use DMSO or DMF.[1] Avoid aqueous buffers for stock preparation as Nystatin is unstable in water (hydrolysis occurs alongside photodegradation).[1]

Scenario B: Long-Term Storage

User Issue: "I stored my Nystatin stock at -20°C in a clear tube wrapped in foil. After 3 months, potency dropped." Root Cause: "Light leaks" and freeze-thaw cycles. Foil wrapping is often imperfect; micro-gaps allow light entry every time the freezer door opens. Resolution:

  • The "Double-Shield" System:

    • Aliquot stock into amber microtubes (primary shield).

    • Place these tubes inside a light-proof cardboard box or opaque secondary container (secondary shield).

    • Temperature: Store at -20°C.

    • Inert Gas (Optional but Recommended): Overlay the stock with Argon or Nitrogen gas before closing the vial to prevent oxidative degradation during storage.

Scenario C: Cell Culture Incubation

User Issue: "I'm running a 48-hour MIC assay. The plate has to be in the incubator. How do I protect it?" Root Cause: Incubators often have glass doors, and lab lights (fluorescent) emit UV.[1] Resolution:

  • Wrap the Plate: Wrap the culture plate in aluminum foil. Ensure gas exchange is not blocked (poke small holes with a sterile needle if using a seal, or wrap loosely to allow airflow if using a lid).[1]

  • Use Black-Walled Plates: For fluorescence or absorbance assays, use black-walled plates with clear bottoms.[1] This minimizes lateral light entry.[1]

Part 3: Experimental Validation (Self-Validating Systems)

Do not assume your Nystatin is active.[1] Verify it.

Method 1: The UV-Vis Purity Check (Quick) Before starting a critical experiment, run a quick scan of your stock solution (diluted in methanol).[1]

  • Expected Profile: Three distinct peaks (the "trident") at approximately 290, 305, and 319 nm.[1]

  • Failure Signal: Loss of peak definition (smoothing of the trident) or a shift in the ratio of peak heights indicates isomerization.

Method 2: The "Zone of Inhibition" Control Every experimental run must include a positive control disc.

  • Impregnate a blank disc with a known concentration of your current Nystatin stock.

  • Place on a Candida albicans lawn.[1]

  • Pass Criteria: Zone diameter must be within ±10% of the manufacturer's Certificate of Analysis (CoA) standard.

Data Table: Stability Limits

StateConditionStability EstimateRecommendation
Solid Powder -20°C, Dark2–3 YearsKeep desiccated.[1]
Solid Powder Room Temp, Light< 1 MonthDiscard if left out.[1]
Solution (DMSO) -20°C, Dark3–6 MonthsSingle-use aliquots only.[1]
Solution (Media) 37°C, Light< 24 HoursShield immediately.
Part 4: Standard Operating Procedure (SOP) Workflow

DOT Diagram: Safe Handling Workflow

HandlingWorkflow Start Start: Solid Nystatin A1 Weigh Weighing (Dim Light / Yellow Filter) Start->Weigh Solubilize Solubilization (DMSO/DMF in Amber Vial) Weigh->Solubilize Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Solubilize->Aliquot Gas Overlay with N2/Argon (Optional) Aliquot->Gas Freeze Store at -20°C (Secondary Light Shielding) Gas->Freeze

Caption: Figure 2. Step-by-step workflow for preparing Nystatin A1 stocks to maximize shelf-life and potency.

References
  • Hemmateenejad, B., et al. (2014). "Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling."[1][3][4] Journal of AOAC International.

  • Cione, A. P. P., et al. (2010). "Development and validation of an HPLC method for stability evaluation of nystatin."[1] Brazilian Journal of Pharmaceutical Sciences.

  • Boucenna, N., et al. (2019). "Degradation of Nystatin in aqueous medium by coupling UV-C irradiation, H2O2 photolysis, and photo-Fenton processes."[1] Environmental Science and Pollution Research. [1][5]

  • Lupin Pharmaceuticals. (2005).[1][6] "Material Safety Data Sheet: Nystatin."

  • Santa Cruz Biotechnology. "Nystatin A1 Product Information & Handling."

Sources

Technical Support Center: Nystatin A1 Cytotoxicity & Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with unexpected mammalian cell toxicity when using Nystatin A1—either as a prophylactic antifungal supplement or as an experimental lipid raft disruptor.

This guide is designed to move beyond basic protocols. Here, we dissect the biophysical causality of Nystatin A1 toxicity, provide field-proven troubleshooting strategies, and outline a self-validating methodology to determine safe working limits for your specific cell lines.

Part 1: Expert FAQ – Understanding Nystatin A1 Limits

Q: Why does Nystatin A1 kill my mammalian cells if it is classified as an antifungal? A: Nystatin A1 is a polyene macrolide that primarily targets fungal ergosterol. However, its mechanism of action is highly dependent on the biophysical properties of the target membrane (1[1]). At elevated concentrations, Nystatin A1 exhibits cross-affinity for mammalian cholesterol. This binding leads to the formation of aqueous pores and severe membrane reorganization, triggering catastrophic ion leakage and cell death.

Q: What is the maximum safe working concentration for routine cell culture? A: For the routine prevention of fungal contamination, the standard recommended concentration is 50 mg/L (approximately 54 µM) (). However, tolerance is highly cell-type dependent. For instance, human embryonic kidney cells (HEK293) exhibit an IC50 of ~30.1 µM, meaning standard prophylactic doses may actually be toxic to sensitive lines (2[2]).

Q: How does Nystatin A1 affect downstream receptor signaling in my assays? A: Because Nystatin A1 binds cholesterol, it directly alters lipid microdomains (lipid rafts) on the mammalian plasma membrane. This structural disruption can unintentionally activate cellular stress kinases. For example, in macrophages, Nystatin exposure activates Akt and JNK pathways, subsequently inducing the expression of macrophage inflammatory protein-1 (MIP-1) (3[3]). If you are studying inflammatory signaling, Nystatin can severely confound your baseline data.

Part 2: Quantitative Cytotoxicity Data

To assist in experimental design, we have synthesized the established cytotoxicity limits (IC50) of Nystatin A1 across various mammalian cell lines.

Cell LineTissue OriginCytotoxicity Limit (IC50 / Safe Limit)Reference
HEK293 Human Embryonic KidneyIC50: 30.1 ± 3.6 µM[2]
hFB-hTERT6 Human Skin FibroblastIC50: 42.5 ± 6.3 µM[2]
HaCaT Human KeratinocyteIC50: 50.82 µg/mL (~54.8 µM)[4]
Vero Monkey Kidney EpithelialSafe Survival (>90%): 5.0 µM[5]
General Various MammalianRoutine Culture Limit: 50 mg/L

Part 3: Troubleshooting Guide

Issue 1: Acute cell death (detachment, membrane blebbing) within 24 hours of treatment.
  • Root Cause: The concentration exceeds the cholesterol-binding threshold of your specific cell line, causing catastrophic pore formation and K+ efflux. Furthermore, Nystatin is typically dissolved in DMSO; synergistic solvent toxicity may be occurring.

  • Solution:

    • Titrate the Nystatin concentration downward. If using the drug specifically as a lipid raft inhibitor rather than an antifungal, limit exposure time to 30–60 minutes rather than leaving it in the culture media for 24 hours.

    • Ensure the final DMSO concentration in your culture is strictly ≤0.1% (v/v).

Issue 2: Altered baseline signaling, unexpected kinase activation, or inflammatory phenotypes.
  • Root Cause: Nystatin-induced cholesterol sequestration triggers structural membrane stress, leading to artifactual Akt/JNK kinase activation[3].

  • Solution: Always include a vehicle-only control and a Nystatin-only control to establish your baseline kinase activation. If Nystatin heavily skews your specific signaling baseline, consider switching to structurally distinct raft disruptors (e.g., Methyl-β-cyclodextrin) or alternative antifungals (e.g., Amphotericin B derivatives) that may have a more favorable toxicity profile.

Part 4: Self-Validating Protocol: Determining Cell-Specific IC50

Because Nystatin A1 is lipophilic and requires organic solvents, solvent toxicity can easily confound your cytotoxicity data. This step-by-step MTT assay incorporates a self-validating matrix of controls to isolate the polyene's specific membrane-disrupting effects from solvent artifacts.

Step 1: Reagent Preparation

  • Dissolve Nystatin A1 powder in 100% DMSO to create a 5 mg/mL stock solution.

  • Causality Note: Do not autoclave Nystatin, as it is highly heat-labile. If sterility is required, filter the DMSO stock through a solvent-safe 0.2 µm PTFE membrane.

Step 2: Cell Seeding

  • Seed your mammalian cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for full adherence and recovery.

Step 3: Treatment & Self-Validation Matrix

  • Prepare a serial dilution of Nystatin A1 in complete media (Test concentrations: 1, 5, 10, 25, 50, 75, 100 µM).

  • Implement Self-Validating Controls:

    • Negative Control: Untreated cells in complete media (Establishes 100% viability baseline).

    • Vehicle Control: Cells treated with DMSO at the exact concentration present in your highest Nystatin dilution (must be ≤0.5% v/v). This proves any observed cell death is due to Nystatin, not the solvent.

    • Positive Control: Cells treated with 0.1% Triton X-100. This guarantees the MTT assay is accurately detecting total cell death, validating the assay's dynamic range.

  • Aspirate old media and apply 100 µL/well of the treatments and controls. Incubate for 24 hours.

Step 4: Viability Readout

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are visible.

  • Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO per well.

  • Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Part 5: Visual Workflow – Mechanism of Toxicity

G Nys Nystatin A1 (>30 µM) Chol Cholesterol Binding (Mammalian Membrane) Nys->Chol Cross-affinity Raft Lipid Raft Disruption Chol->Raft Pore Pore Formation & Membrane Reorganization Chol->Pore Kinase Akt/JNK Kinase Activation Raft->Kinase Stress Signal Ion Ion Leakage (K+ efflux) Pore->Ion Death Cytotoxicity / Cell Death Ion->Death Kinase->Death

Mechanism of Nystatin A1-induced cytotoxicity in mammalian cells.

References

  • [2] Optimizing nystatin biosynthesis through targeted manipulation of nysL and nysGtf in Streptomyces noursei. SSRN. [Link]

  • [4] Novel Nystatin A1 derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis. SciSpace.[Link]

  • [1] The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition. PubMed (NIH).[Link]

  • [5] The potential of the antifungal nystatin to be repurposed to fight the protozoan Trypanosoma cruzi. PMC (NIH).[Link]

  • [3] The cholesterol-binding antibiotic nystatin induces expression of macrophage inflammatory protein-1 in macrophages. PubMed (NIH).[Link]

  • [6] Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study. PMC (NIH).[Link]

Sources

Technical Support Center: Nystatin A1 Stability & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimal pH conditions for Nystatin A1 trihydrate stability, designed for researchers and formulation scientists.[1]

Executive Summary: The pH-Stability Paradox

Nystatin A1 (a polyene macrolide) presents a classic physicochemical paradox: its solubility is highest at extreme pH values (pH < 2 or pH > 9), yet its chemical stability is strictly confined to a neutral window (pH 5.0–7.0).[1]

  • Optimal Stability pH: 6.0 – 7.0 (Peak stability often cited at pH 5.7 in citrate-phosphate buffers).

  • Critical Failure Points:

    • pH < 3.0: Rapid acid hydrolysis of the glycosidic bond (cleaving mycosamine).

    • pH > 9.0: Base-catalyzed saponification of the lactone ring.

    • Solubility Limit: Practically insoluble in water at neutral pH (~0.36 g/L); requires organic co-solvents (DMSO, DMF) or suspension for stability.[1]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2]

Q: I dissolved Nystatin in acidic water to improve solubility, but my MIC values are inconsistent. Why? A: You have sacrificed chemical integrity for physical solubility. While Nystatin protonates and dissolves better at pH < 3, this triggers acid hydrolysis of the glycosidic linkage between the aglycone (nystatinolide) and the amino sugar (mycosamine).

  • The Fix: Dissolve the powder in DMSO or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 50 mg/mL). Dilute this stock into your aqueous buffer (pH 6.0–7.0) immediately before use. The final organic solvent concentration should be < 2% to avoid cytotoxicity in cell assays.

Q: My Nystatin stock solution in DMSO turned dark yellow/brown after a week at 4°C. Is it safe to use? A: No. A darkening color indicates oxidative degradation or polymerization. While DMSO is the best solvent for solubility, it is hygroscopic.[1] Absorbed water promotes hydrolysis even in organic solvents.

  • The Fix: Store DMSO stocks at -20°C in aliquots. Avoid repeated freeze-thaw cycles.[1] For maximum stability, flush vials with inert gas (Nitrogen or Argon) before sealing to prevent oxidation of the conjugated double bonds.

Category B: Experimental Stability

Q: Can I autoclave my Nystatin-containing media? A: Absolutely not. Nystatin is thermolabile.[1][2][3] The combination of heat (121°C) and moisture will destroy the molecule, regardless of pH.

  • The Fix: Use sterile filtration (0.22 µm PES or PVDF membrane). Note: Nystatin can adsorb to cellulose nitrate or nylon filters. Pre-wet the filter or use low-binding membranes (PES is preferred).

Q: I need to adjust the pH of my culture media to 8.5. Will Nystatin remain active? A: Activity will degrade significantly within hours. At pH 8.5, the lactone ring undergoes saponification.[1]

  • The Fix: If your experiment requires alkaline conditions, you must treat Nystatin as a "pulse" treatment rather than a chronic exposure.[1] Add it fresh, and expect a half-life of < 24 hours.[1] Alternatively, increase the initial concentration to compensate for degradation, though this risks non-specific toxicity.[1]

Technical Deep Dive: Degradation Mechanisms

Understanding the molecular "why" allows you to predict stability in novel buffers.

Mechanism 1: Acid Hydrolysis (pH < 4)

Nystatin A1 consists of a macrolide ring linked to an amino sugar (mycosamine). In acidic environments, the acetal linkage (glycosidic bond) is protonated and hydrolyzed.

  • Result: Release of free mycosamine and formation of the aglycone (nystatinolide), which precipitates and has negligible antifungal activity.

Mechanism 2: Base Saponification (pH > 9)

The molecule contains an internal ester (lactone) that closes the macrocyclic ring. Hydroxyl ions (


) attack the carbonyl carbon of this lactone.
  • Result: Ring opening (linearization). The linear molecule loses its amphipathic "pore-forming" ability, rendering it biologically inert.[1]

Workflow Visualization

Figure 1: Stability vs. Solubility Decision Tree

This diagram illustrates the critical decision pathways for buffer selection and preparation to maximize Nystatin A1 recovery.

Nystatin_Stability_Workflow Start Start: Nystatin A1 Preparation Solvent_Choice Step 1: Solvent Selection Start->Solvent_Choice Water Water/Buffer (pH 7) Solvent_Choice->Water Avoid Organic DMSO or DMF Solvent_Choice->Organic Recommended Solubility_Check Solubility Check Water->Solubility_Check Organic->Solubility_Check Precipitation Result: Suspension/Precipitate (Low Bioavailability) Solubility_Check->Precipitation In Aqueous Solution Result: Clear Yellow Solution (High Bioavailability) Solubility_Check->Solution In Organic Dilution Step 2: Dilution into Media Solution->Dilution PH_Check Check Media pH Dilution->PH_Check Acidic pH < 4.5 (Acid Hydrolysis) PH_Check->Acidic Neutral pH 6.0 - 7.5 (Optimal Stability) PH_Check->Neutral Basic pH > 8.5 (Lactone Saponification) PH_Check->Basic Outcome_Fail Outcome: Rapid Potency Loss Acidic->Outcome_Fail Outcome_Success Outcome: Stable for 24-48h Neutral->Outcome_Success Basic->Outcome_Fail

Caption: Figure 1. Decision matrix for Nystatin A1 preparation. Green paths indicate optimal protocols for maintaining structural integrity.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (50 mg/mL)

Use this protocol to avoid aqueous instability.

  • Weighing: Weigh Nystatin A1 trihydrate powder under low-light conditions (Nystatin is light-sensitive).

  • Solvent: Add DMSO (Dimethyl Sulfoxide) .[4]

    • Note: DMF (Dimethylformamide) is an alternative, but DMSO is generally preferred for biological compatibility.[1]

  • Dissolution: Vortex vigorously. The solution should be a clear, bright yellow.[1][2]

    • QC Check: If the solution is cloudy, the concentration is too high or the DMSO is hydrated.

  • Aliquot: Dispense into amber microcentrifuge tubes (to block UV light).

  • Storage: Store at -20°C . Stable for 1–3 months.

    • Do not store at 4°C for > 1 week.

Protocol B: Working Solution (Buffer Selection)

Use this for immediate experimental application.

ParameterSpecificationNotes
Recommended Buffer Phosphate-Citrate BufferProvides buffering capacity across pH 5–7.[1]
Target pH 6.0 ± 0.2 Balances solubility and chemical stability.
Alternative Buffer PBS (Phosphate Buffered Saline)Acceptable (pH 7.4), but slightly less stable than pH 6.[1]0.
Max Organic % < 1-2% v/vHigher DMSO concentrations may affect cell viability.[1][5]
Sterilization 0.22 µm PES FilterDo not autoclave.

References

  • Hamilton-Miller, J. M. (1973).[1] "The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B." Journal of Pharmacy and Pharmacology, 25(5), 401–407.

  • Löbenberg, R., et al. (2014).[1] "Solubility and Dissolution Enhancement of Nystatin by Nano-emulsion." Journal of American Science, 10(6).[1]

  • PubChem. (2025). "Nystatin A1 Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2024).[1] "Product Information: Nystatin Suspension and Powder." Merck KGaA.

  • CymitQuimica. (2024). "Nystatin A1 Chemical Properties and Stability."

Sources

removing Nystatin A1 from cell culture after treatment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Nystatin A1 Post-Treatment & Recovery of Endocytic Function

Welcome to the Advanced Cell Culture Support Hub. This guide addresses the technical challenges of using Nystatin A1 as a reversible inhibitor of caveolae-mediated endocytosis (CvME). Unlike simple media exchanges, removing Nystatin requires specific protocols due to its lipophilic nature, tendency to precipitate, and mechanism of cholesterol sequestration.

Module 1: Mechanism of Action & The "Removal" Challenge

Q: Why is Nystatin difficult to wash out compared to other inhibitors? A: Unlike soluble protein inhibitors, Nystatin functions by physical sequestration rather than enzymatic inhibition. It binds to cholesterol within the plasma membrane, forming aggregates that disrupt lipid rafts (caveolae).

  • The Challenge: Nystatin is amphipathic and poorly soluble in aqueous media. It tends to form micro-crystals on cell surfaces and plasticware. Simple aspiration often fails to remove these adherent aggregates, leading to persistent inhibition or delayed cytotoxicity.

Q: How does it actually inhibit endocytosis? A: By sequestering cholesterol, Nystatin flattens caveolae (flask-shaped invaginations), preventing them from pinching off. This selectively blocks CvME without affecting Clathrin-Mediated Endocytosis (CME).

NystatinMechanism Nystatin Nystatin A1 (Added to Media) Membrane Plasma Membrane (Lipid Rafts) Nystatin->Membrane Inserts into Cholesterol Membrane Cholesterol Nystatin->Cholesterol Binds & Sequesters Membrane->Cholesterol Contains Complex Nystatin-Cholesterol Aggregates Cholesterol->Complex Forms Caveolae Caveolae Structure (Invagination) Complex->Caveolae Disrupts Geometry Endocytosis Caveolae-Mediated Endocytosis (CvME) Complex->Endocytosis INHIBITS Caveolae->Endocytosis Required for

Figure 1: Mechanism of Action. Nystatin inserts into the membrane, binding cholesterol to form rigid complexes.[1][2][3][4][5][6][7][8][9][10] This disrupts the lipid raft architecture required for caveolae formation, effectively halting specific endocytic pathways.

Module 2: The Washout Protocol (Step-by-Step)

Q: What is the validated protocol for removing Nystatin to restore physiological function? A: You must perform a "Aggressive Wash, Gentle Recovery" protocol. Because Nystatin precipitates, standard 1x washes are insufficient.

Protocol ID: NYS-REC-01

  • Aspiration: Carefully aspirate the Nystatin-containing media. Note: Do not let the monolayer dry out, as this exacerbates crystal adherence.

  • High-Volume Wash (x3):

    • Wash cells 3 times with warm PBS (pH 7.4).

    • Critical Step: Use a volume 2x greater than the culture volume (e.g., if culturing in 2mL, wash with 4mL). This dilution factor is essential to solubilize micro-precipitates.

  • Acidic Rinse (Optional/Cell-Type Dependent):

    • Only for robust cell lines (e.g., HeLa, CHO). A quick (30-second) wash with slightly acidic PBS (pH 6.0) can help dissociate surface-bound polyenes, though this risks signaling artifacts. Proceed with caution.

  • Recovery Phase:

    • Add fresh, complete growth media containing 10% FBS.

    • Why FBS? Serum contains lipoproteins (LDL/HDL) which act as a source of exogenous cholesterol, accelerating the replenishment of the cell membrane.

  • Incubation: Allow cells to recover for 2 to 24 hours depending on the readout.

    • 2 hours: Sufficient for partial membrane fluidity recovery.

    • 24 hours: Required for full metabolic recovery and complete restoration of caveolae dynamics.

WashoutWorkflow cluster_Recovery Recovery Phase Start Start: Nystatin Treatment (30-60 min) Aspirate Aspirate Media (Do not dry monolayer) Start->Aspirate Wash 3x Wash with Warm PBS (2x Volume) Aspirate->Wash MediaAdd Add Recovery Media (Must contain FBS/Cholesterol) Wash->MediaAdd ShortRec 2-4 Hours (Membrane Fluidity) MediaAdd->ShortRec LongRec 12-24 Hours (Full Metabolic Recovery) MediaAdd->LongRec Validation Functional Validation (e.g., CTB Uptake) ShortRec->Validation LongRec->Validation

Figure 2: Workflow for Nystatin Removal. The protocol emphasizes high-volume washing and serum-supplemented recovery to replenish membrane cholesterol.

Module 3: Troubleshooting & Optimization

Q: I see yellow crystals/precipitate in my media. Is my experiment ruined? A: Likely, yes. Nystatin has very low solubility in water. If crystals form, the local concentration is unknown, and the crystals can cause physical stress or lysis to cells (the "bed of nails" effect).

Solubility & Cytotoxicity Reference Table

ParameterSpecificationNotes
Solvent of Choice DMSOSoluble up to 5 mg/mL (approx 5.4 mM).
Working Conc. 10–50

g/mL
>50

g/mL is often cytotoxic to mammalian cells [1].
Aqueous Solubility Very LowPrecipitates easily in PBS/Media if added too quickly.
Preparation Tip Dropwise AdditionAdd DMSO stock to vortexing media to prevent crystal nucleation.
Filter Sterilization DO NOT FILTER Nystatin binds to cellulose acetate/PES filters. You will remove the drug. Use sterile DMSO and aseptic technique [2].

Q: My cells are detaching during the treatment. Why? A: This is likely Anoikis (detachment-induced apoptosis) or immediate toxicity.

  • Concentration Check: Are you above 50

    
    g/mL? Lower it to 25 
    
    
    
    g/mL.
  • Time Check: Nystatin treatment should rarely exceed 60-90 minutes for endocytosis assays. Long-term exposure (24h+) is toxic to mammalian cells due to potassium leakage [3].

  • Synergy: Are you using serum-free media? Cells are more sensitive to membrane-disrupting agents in the absence of serum proteins (albumin buffers the drug).

Module 4: Validation (Did it work?)

Q: How do I prove the Nystatin worked and that the cells recovered? A: You need a Functional Uptake Assay . Do not rely on morphology alone.

Experimental Design:

  • Positive Control: Untreated cells + Fluorescent Ligand.

  • Negative Control (Nystatin): Pre-treat (30 min) + Ligand (in presence of Nystatin). Expectation: Blocked uptake.

  • Recovery Group: Washout Nystatin

    
     Wait 4h 
    
    
    
    Add Ligand. Expectation: Restored uptake.

Select the Correct Marker:

  • To Test Caveolae (CvME): Use Cholera Toxin Subunit B (CTB) or Simian Virus 40 (SV40) . These require lipid rafts/caveolae.

  • To Test Specificity (Control): Use Transferrin . Transferrin uptake is Clathrin-mediated and should be largely unaffected by Nystatin (unlike Cyclodextrin, which can affect both) [4].

References
  • Rothberg, K. G., et al. (1992). "Caveolin, a protein component of caveolae membrane coats." Cell, 68(4), 673-682.

  • Sigma-Aldrich. (n.d.). "Nystatin Product Information Sheet." Merck/Sigma Technical Library.

  • Brezis, M., et al. (1984). "Polyene toxicity in renal medulla: injury mediated by transport activity." Science, 224(4644), 66-68.

  • Singh, R. D., et al. (2003). "Selective effects of cellular cholesterol depletion on the function of endocytic pathways." Molecular Biology of the Cell, 14(2), 660-673.

Sources

Validation & Comparative

Nystatin A1 trihydrate vs Methyl-beta-cyclodextrin for cholesterol depletion

Comparative Analysis: Nystatin A1 vs. Methyl- -Cyclodextrin for Membrane Cholesterol Manipulation

Executive Summary: The Extractor vs. The Sequesterer

In the study of lipid rafts, caveolae-dependent endocytosis, and membrane signaling, cholesterol manipulation is the gold standard for validation. However, the choice between Nystatin A1 trihydrate and Methyl-


-cyclodextrin (M

CD)

The fundamental distinction lies in their mechanism:

  • M

    
    CD  is an Extractor .[1] It physically removes cholesterol from the membrane, lowering total cellular cholesterol content. It is the "nuclear option" for cholesterol depletion.
    
  • Nystatin is a Sequesterer . It binds to cholesterol in situ to form aggregates (pores), rendering the cholesterol unavailable for raft formation without removing it from the bilayer.

Use M


CDNystatin

Mechanistic Deep Dive

To interpret your data correctly, you must understand the physical alteration occurring at the membrane level.

Methyl- -Cyclodextrin (M CD): The Sink

M

2
  • Consequence: Loss of membrane rigidity, total disassembly of lipid rafts, and at high concentrations, inhibition of both clathrin-dependent and clathrin-independent pathways due to membrane deformation.

Nystatin A1: The Aggregator

Nystatin is a polyene antibiotic.[3] It inserts itself into the membrane and binds to sterols (cholesterol).

  • Consequence: It forms Nystatin-cholesterol complexes that often aggregate into pores. This "locks" the cholesterol, preventing it from clustering to form functional lipid rafts or caveolae. Crucially, the cholesterol remains in the membrane, but it is functionally inert regarding raft dynamics. This method is often more specific for inhibiting caveolae-mediated endocytosis while leaving clathrin-mediated pathways intact.

Visualization: Mechanism of Action[4]

Mechanism_Comparisoncluster_MBCDMethyl-beta-Cyclodextrin (Extraction)cluster_NystatinNystatin A1 (Sequestration)mbcd_agentMβCD Molecule(Hydrophobic Pocket)mbcd_actionEncapsulates CholesterolRemoves from Bilayermbcd_agent->mbcd_actionmbcd_resultResult: Reduced Membrane Cholesterol MassTotal Raft Disassemblymbcd_action->mbcd_resultnys_agentNystatin Molecule(Polyene)nys_actionBinds Cholesterol In-SituForms Pores/Aggregatesnys_agent->nys_actionnys_resultResult: Cholesterol Present but BoundCaveolae Functionally Blockednys_action->nys_result

Figure 1: Mechanistic distinction. M

Comparative Performance Matrix

The following data summarizes typical performance metrics in mammalian cell lines (e.g., HeLa, CHO, A431).

FeatureMethyl-

-Cyclodextrin (M

CD)
Nystatin A1 Trihydrate
Primary Action Extraction (Removal)Sequestration (Binding)
Cholesterol Loss High (60–90% reduction)Negligible (Mass remains)
Caveolae Inhibition Potent (Disassembly)Potent (Functional Block)
Clathrin Inhibition Moderate to High (at >10mM)Low / None (Specific)
Cytotoxicity High (Cell rounding, detachment)Moderate (Ion leakage/osmotic stress)
Reversibility Difficult (Requires adding Cholesterol-M

CD)
Moderate (Washout/Incubation)
Typical Concentration 5 – 10 mM25 – 50

g/mL
Incubation Time 30 – 60 mins30 – 60 mins

Senior Scientist Note on Toxicity:

  • M

    
    CD toxicity  manifests as gross morphological changes. Cells round up because the plasma membrane loses the rigidity required to maintain attachment sites.
    
  • Nystatin toxicity is physiological.[3] Because it forms pores, it causes

    
     efflux and ion imbalance. While the cell structure looks intact, the metabolic stress can be significant.
    

Validated Experimental Protocols

Important Pre-requisites
  • Serum-Free Media: Both agents must be used in serum-free media (e.g., DMEM + BSA). Serum contains high levels of cholesterol which will neutralize M

    
    CD immediately and compete for Nystatin binding.
    
  • Solubility:

    • M

      
      CD:  Soluble in water/media (up to ~50 mM).
      
    • Nystatin A1: Poorly water-soluble. Prepare a stock in DMSO (e.g., 50 mg/mL) or use the trihydrate form carefully suspended.

Protocol A: Cholesterol Extraction with M CD

Objective: Total disruption of lipid rafts via mass removal.

  • Preparation: Dissolve M

    
    CD powder directly in serum-free medium (SFM) to a concentration of 10 mM . Vortex until clear. Filter sterilize (0.22 
    
    
    m).
  • Wash: Wash cells 2x with warm PBS to remove all traces of serum.

  • Treatment: Add the 10 mM M

    
    CD solution to cells.
    
  • Incubation: Incubate at 37°C for 30–45 minutes .

    • Note: Do not exceed 60 mins without viability controls.

  • Validation (Optional): Perform a filipin staining assay. M

    
    CD treated cells should show significantly reduced fluorescence compared to controls.
    
  • Experiment: Proceed immediately to your uptake assay or signaling stimulation. M

    
    CD effects are rapid but cells will replenish cholesterol over hours if returned to serum.
    
Protocol B: Caveolae Arrest with Nystatin

Objective: Inhibition of caveolae/raft-dependent endocytosis without gross extraction.

  • Stock Prep: Prepare Nystatin stock at 10 mg/mL in DMSO . Store at -20°C.

  • Working Solution: Dilute stock into SFM to a final concentration of 25–50

    
    g/mL .
    
    • Critical: Keep DMSO concentration < 0.5%.

  • Wash: Wash cells 2x with warm PBS.

  • Treatment: Add Nystatin working solution.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Experiment: Perform your assay in the presence of the drug if the assay is short (<1 hr), or wash 1x if the drug interferes with the detection reagent. Note: Nystatin effects can reverse upon washout, so keeping it present is often preferred for uptake assays.

Decision Framework: Which Agent to Choose?

Do not guess. Follow this logic flow to select the correct reagent for your hypothesis.

Decision_MatrixstartStart: Define Experimental Goalq1Is the goal to measureCholesterol Mass dependence?start->q1q2Is the goal to distinguishCaveolae vs. Clathrin endocytosis?q1->q2Nombcd_pathUse Methyl-beta-Cyclodextrinq1->mbcd_pathYes (Mass Removal)q2->mbcd_pathNo (General Disruption)nys_pathUse Nystatin A1q2->nys_pathYes (Specific Inhibition)control_checkREQUIRED CONTROL:Add Cholesterol-MβCD complexto rescue phenotypembcd_path->control_check

Figure 2: Selection workflow. M

References

  • Mahammad, S., & Parmryd, I. (2015). Cholesterol depletion using methyl-

    
    -cyclodextrin.[4][5][6] Methods in Molecular Biology, 1232, 91–102. 
    
  • Rothberg, K. G., et al. (1992). Caveolin, a protein component of caveolae membrane coats. Cell, 68(4), 673-682.

  • Schnitzer, J. E., et al. (1994). Filipin-sensitive caveolae-mediated transport in endothelium: uncoupling via conserved caveolin-1 expression. Science, 265(5177), 1435-1437.

  • Ivanov, A. I. (2008). Pharmacological inhibition of endocytic pathways: is it specific? Methods in Molecular Biology, 440, 15-33.

  • Singh, R. D., et al. (2003). Selective caveolae-mediated endocytosis of distinct receptors. Molecular Biology of the Cell, 14(7), 2825-2838.

Comparison Guide: Nystatin A1 vs. Filipin III for Caveolae Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nystatin A1 and Filipin III are both polyene macrolide antibiotics that inhibit caveolae-mediated endocytosis (CME) by targeting membrane cholesterol. However, they serve distinct experimental niches due to their toxicity profiles and optical properties.

  • Select Nystatin A1 for functional inhibition assays in live cells. It effectively sequesters cholesterol with lower cytotoxicity and higher reversibility, making it the superior choice for uptake studies (e.g., viral entry, nanoparticle internalization).

  • Select Filipin III for structural analysis or cholesterol quantification . While a potent inhibitor, its high cytotoxicity and intrinsic fluorescence (UV/Blue) make it less suitable for multi-channel live-cell imaging, but excellent for visualizing cholesterol distribution in fixed samples.

Mechanistic Deep Dive: Mode of Action

Both agents exploit the high concentration of cholesterol within lipid rafts and caveolae, but their biophysical interactions with the membrane differ.

Nystatin A1: The Sequestering Agent

Nystatin binds to ergosterol (in fungi) and cholesterol (in mammalian cells).[1] At sub-lytic concentrations (25–50 µg/mL), it inserts into the lipid bilayer and forms aggregates that sequester cholesterol .

  • Effect: This depletion prevents the cholesterol from stabilizing the high-curvature membrane required for caveolae invagination.

  • Outcome: Caveolae flatten or disassemble, halting endocytosis without necessarily lysing the cell.

Filipin III: The Rigidifier

Filipin III interacts with cholesterol to form large, stoichiometric 1:1 complexes within the membrane bilayer.

  • Effect: These complexes create distinct granular aggregates that severely distort the membrane structure and rigidify the bilayer.

  • Outcome: This physical disruption is often more profound than Nystatin, leading to rapid flattening of caveolae but also carrying a higher risk of membrane permeabilization (pore formation) and cytotoxicity.

Visualization of Mechanism

Caveolae_Inhibition cluster_Nystatin Nystatin A1 Pathway cluster_Filipin Filipin III Pathway Cholesterol Membrane Cholesterol (Lipid Raft/Caveolae) Caveolae Caveolae Invagination (Functional) Cholesterol->Caveolae Stabilizes Sequestration Cholesterol Sequestration (Aggregates) Cholesterol->Sequestration Complex Rigid Filipin-Cholesterol Complexes Cholesterol->Complex Nystatin Nystatin A1 Nystatin->Cholesterol Binds Inhibition_N Inhibition of Curvature (Reversible) Sequestration->Inhibition_N Inhibition_N->Caveolae Blocks Filipin Filipin III Filipin->Cholesterol Binds (1:1) Disruption Membrane Distortion (High Toxicity) Complex->Disruption Disruption->Caveolae Flattens

Figure 1: Mechanistic divergence between Nystatin A1 (sequestration) and Filipin III (complex formation/distortion).

Comparative Performance Analysis

Efficacy & Specificity

Both agents are widely accepted as "Lipid Raft/Caveolae" inhibitors. They do not inhibit clathrin-mediated endocytosis (CME) at optimized concentrations.

  • Validation: Specificity is typically confirmed by observing the inhibition of Cholera Toxin Subunit B (CTB, caveolae marker) uptake while Transferrin (clathrin marker) uptake remains unaffected.

Toxicity & Permeability
  • Filipin III: High risk. Can induce membrane leakiness rapidly. It is often used as a permeabilizing agent in staining protocols, which is counter-productive for live-cell uptake assays where membrane integrity is crucial.

  • Nystatin A1: Moderate risk. While still a stressor, it preserves membrane integrity better than Filipin, allowing for longer incubation windows (up to 2-3 hours) if necessary.

Optical Properties (Crucial for Imaging)
  • Filipin III: Autofluorescent. It excites in the UV range (340–380 nm) and emits blue light (385–470 nm).

    • Warning: You cannot use DAPI or Hoechst for nuclear counterstaining in Filipin-treated cells due to massive spectral overlap.

  • Nystatin A1: Non-fluorescent.[2] Compatible with all standard fluorophores (DAPI, GFP, RFP, etc.).

Summary Matrix
FeatureNystatin A1Filipin III
Primary Application Live-cell functional inhibitionCholesterol staining / Fixed cell analysis
Mechanism Cholesterol SequestrationSterol Complexation / Membrane Rigidification
Working Conc. 25 – 50 µg/mL1 – 5 µg/mL (Inhibition); >10 µg/mL (Staining)
Fluorescence NoneBlue (Ex 340-380nm / Em 385-470nm)
Reversibility High (with cholesterol replenishment)Low / Difficult
Cytotoxicity ModerateHigh (Causes leakage)
Solubility DMSO, MethanolDMSO, Ethanol (Light Sensitive!)

Experimental Protocols

A. Preparation of Stock Solutions

Nystatin A1:

  • Prepare a 10 mg/mL stock in DMSO or Methanol.

  • Note: Nystatin is a suspension in water; do not attempt to dissolve directly in aqueous media.

  • Store at -20°C. Stable for 2-4 weeks.

Filipin III:

  • Prepare a 5 mg/mL stock in DMSO.

  • Critical: Filipin is extremely sensitive to light and air (oxidation). Handle in low light and aliquot immediately into single-use brown tubes.

  • Store at -20°C or -80°C under nitrogen/argon if possible.

B. Caveolae Inhibition Assay (Live Cell)

This protocol uses Nystatin A1, as it is the superior choice for functional uptake studies.

Reagents:

  • Nystatin A1 Stock (10 mg/mL)

  • Serum-Free Media (e.g., DMEM or RPMI + 0.1% BSA)

  • Uptake Probe: Cholera Toxin Subunit B (CTB) conjugated to Alexa Fluor 488/555.

  • Control Probe: Transferrin conjugated to Alexa Fluor 647 (to verify clathrin pathway remains active).

Workflow:

  • Starvation (Optional but Recommended): Wash cells 2x with PBS and incubate in serum-free media for 1 hour. Reason: Serum contains cholesterol which can neutralize the drug.

  • Drug Treatment: Dilute Nystatin A1 to 25–50 µg/mL in serum-free media. Incubate cells for 30–60 minutes at 37°C.

    • Control: Treat a separate well with DMSO vehicle only.

  • Probe Challenge: Add CTB-488 (5 µg/mL) and Transferrin-647 (25 µg/mL) in the presence of the drug.

  • Uptake: Incubate for 15–30 minutes at 37°C.

  • Termination:

    • Acid Wash (Optional): Wash with cold acid buffer (pH 3.0) for 1 min to strip surface-bound probe, leaving only internalized signal.

    • Fixation: Wash 3x with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Imaging: Visualize. Nystatin-treated cells should show loss of CTB puncta but retention of Transferrin puncta.

Protocol_Workflow Start Start: Adherent Cells Wash Wash PBS x2 Serum-Free Media Start->Wash Inhibitor Add Nystatin (25-50 µg/mL) 30-60 min Wash->Inhibitor Challenge Add Probes (CTB + Transferrin) 15-30 min Inhibitor->Challenge Maintain Drug Stop Wash & Fix (4% PFA) Challenge->Stop Analyze Microscopy Quantify Puncta Stop->Analyze

Figure 2: Step-by-step workflow for validating caveolae inhibition using Nystatin A1.

Expert Tips & Troubleshooting

  • The Serum Trap: Never perform cholesterol depletion assays in media containing Fetal Bovine Serum (FBS). The exogenous cholesterol in FBS will bind the Nystatin/Filipin before it reaches the cell membrane, rendering the assay useless. Use 0.1% BSA as a carrier if needed.

  • Solubility Check: If you see crystals in your media upon adding Nystatin, the concentration is too high or the stock has precipitated. Vortex the stock vigorously or warm to 37°C before dilution.

  • Filipin Bleaching: If you must use Filipin for imaging, be aware it photobleaches extremely fast (seconds). Image the Filipin channel first, or use a specialized anti-fade mountant.

  • Rescue Experiment: To prove the effect is cholesterol-dependent, perform a "rescue" by washing out the Nystatin and adding media supplemented with Water-Soluble Cholesterol (e.g., Methyl-β-cyclodextrin-cholesterol complex) for 1 hour. Endocytosis should recover.

References

  • Rothberg, K. G., et al. (1992). "Caveolin, a protein component of caveolae membrane coats." Cell, 68(4), 673-682.

  • Schnitzer, J. E., et al. (1994). "Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules."[3][4][5][6] Journal of Cell Biology, 127(5), 1217-1232.

  • Ivanov, A. I. (2008). "Pharmacological inhibition of endocytic pathways: is it specific?" Methods in Molecular Biology, 440, 15-33.

  • Singh, R. D., et al. (2003). "Selective caveolae-mediated endocytosis of distinct geminiviruses." Molecular Biology of the Cell, 14(8), 3254-3265.

  • Wustner, D., et al. (2012).[7] "Fluorescent sterols as tools in membrane biophysics and cell biology." Chemistry and Physics of Lipids, 164(3), 221-239.

Sources

validating lipid raft disruption with Cholera Toxin B and Nystatin

Validating Lipid Raft Disruption: The Nystatin-CTB System vs. M CD

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In membrane biology and drug development, lipid rafts (liquid-ordered domains rich in cholesterol and sphingolipids) are critical for signal transduction, viral entry, and endocytosis. Validating the disruption of these domains is a frequent experimental bottleneck.

This guide compares the Nystatin-Cholera Toxin B (CTB) System —a method relying on sterol sequestration and functional uptake blockage—against the traditional Methyl-


-Cyclodextrin (M

CD)

Mechanistic Foundation: Sequestration vs. Extraction

To choose the right validation tool, one must understand the distinct physical alterations induced by Nystatin compared to M

The Nystatin Advantage (The "Product")

Nystatin is a polyene antibiotic that binds to sterols (cholesterol) within the membrane.[1] Unlike M

not
  • Effect: This sequestration alters the local membrane curvature and fluidity, effectively "locking" the lipid raft and preventing the invagination required for caveolae-mediated endocytosis.

  • Key Benefit: It preserves the gross composition of the membrane, reducing the risk of cell lysis and non-specific protein shedding often seen with M

    
    CD.
    
The Alternative: Methyl- -Cyclodextrin (M CD)

M

  • Effect: Complete disintegration of lipid rafts due to cholesterol depletion.

  • Risk: High cytotoxicity, depletion of intracellular cholesterol pools, and potential disruption of non-raft domains due to massive structural collapse.

The Validator: Cholera Toxin Subunit B (CTB)

CTB binds specifically to Ganglioside GM1 , a glycosphingolipid highly enriched in lipid rafts.[2][3][4]

  • In Intact Rafts: CTB binds GM1 and is rapidly internalized via raft/caveolae-dependent endocytosis (trafficking to the Golgi).

  • In Disrupted Rafts: CTB may still bind (diffusely), but internalization is blocked .

Visualizing the Mechanism

The following diagram illustrates the comparative mechanisms of action.

RaftMechanismscluster_0Normal Statecluster_1Nystatin Treatment (Sequestration)cluster_2MβCD Treatment (Extraction)RaftLipid Raft(GM1 + Cholesterol)CTBCTB BindingRaft->CTBEndoEndocytosis(Internalization)CTB->EndoNystatinNystatin AddedComplexCholesterol-NystatinAggregatesNystatin->ComplexBinds SterolsBlockRaft Deformation(Curvature Change)Complex->BlockNoEndoInternalizationBLOCKEDBlock->NoEndoCTB Binds Surface OnlyMBCDMβCD AddedExtractCholesterolREMOVEDMBCD->ExtractEncapsulates SterolsDestroyRaft DisintegrationExtract->Destroy

Caption: Comparative mechanism of action. Nystatin sequesters cholesterol to block function (endocytosis), whereas M

Comparative Analysis: Performance Metrics

The following table contrasts the Nystatin/CTB system against the M

FeatureNystatin / CTB SystemMethyl-

-Cyclodextrin (M

CD)
Mechanism Sequestration: Aggregates cholesterol in situ.Extraction: Removes cholesterol from membrane.
Primary Validation Readout Functional Block: Inhibition of CTB internalization.Structural Loss: Loss of insoluble fractions or surface staining.
Cytotoxicity Low to Moderate: Reversible in short windows.High: Can cause cell rounding/detachment.
Specificity High for caveolae/raft-dependent endocytosis.Low; affects all cholesterol-dependent processes.
Artifact Risk Formation of "Nystatin pores" at high conc.Redistribution of non-raft proteins; lysis.
Best Use Case Live-cell imaging; Endocytosis studies.[5]Biochemical fractionation; Total cholesterol depletion.

Expert Insight: Use Nystatin when you need to prove a pathway is raft-dependent without killing the cell or stripping the membrane entirely. Use M

Experimental Workflow: The Self-Validating Protocol

This protocol is designed to be self-validating. The "Success Criteria" is the differential localization of CTB (Surface vs. Intracellular) between control and treated cells.

Materials
  • Disruptor: Nystatin (Sigma or equivalent). Stock: 50 mg/mL in DMSO.

  • Marker: Cholera Toxin Subunit B, Alexa Fluor™ 488/555/647 Conjugate (Recombinant, A-subunit free).

  • Cell Line: Adherent cells (e.g., HeLa, MDCK, CHO).

Step-by-Step Protocol
Phase 1: Optimization & Treatment
  • Seeding: Plate cells on glass coverslips to 60-70% confluency.

  • Serum Starvation (Optional but Recommended): Incubate in serum-free media for 1 hour to synchronize endocytosis.

  • Drug Treatment (The Variable):

    • Experimental: Incubate with 25–50

      
      g/mL Nystatin  in serum-free media for 30–60 minutes  at 37°C [3].
      
    • Positive Control: Incubate with 5–10 mM M

      
      CD  for 30 minutes (use with caution).
      
    • Negative Control:[6] Vehicle (DMSO) only.

Phase 2: Functional Labeling (The Readout)
  • Pulse Labeling: Add CTB-Fluorophore (1–5

    
    g/mL)  directly to the media containing the drug.
    
  • Incubation: Incubate for 15–30 minutes at 37°C .

    • Why 37°C? This allows active endocytosis to occur. If rafts are intact, CTB enters the cell. If Nystatin worked, CTB stays on the membrane.

  • Washing: Wash 3x with ice-cold PBS to stop trafficking.

    • Acid Wash (Optional): To quantify internalization strictly, wash with Acid Glycine (pH 3.0) for 2 mins to strip surface-bound CTB, leaving only internalized signal.

Phase 3: Fixation & Analysis[2]
  • Fixation: 4% Paraformaldehyde (PFA) for 15 mins at RT.

  • Mounting: Mount with DAPI.

  • Imaging: Confocal microscopy. Focus on the Golgi complex (perinuclear region) vs. Plasma Membrane.

Workflow Diagram

Workflowcluster_treatStartSeed Cells(60% Confluency)TreatDrug Treatment(37°C, 30-60 min)Start->TreatNysNystatin(25-50 µg/mL)Treat->NysCtrlVehicle Control(DMSO)Treat->CtrlLabelAdd CTB-Fluorophore(1-5 µg/mL)Nys->LabelCtrl->LabelIncubateIncubate 30 min @ 37°C(Allow Internalization)Label->IncubateWashWash 3x PBS(Optional: Acid Strip)Incubate->WashFixFix & ImageWash->Fix

Caption: Validation workflow. The critical step is the 37°C incubation, allowing the control cells to internalize CTB while treated cells cannot.

Data Interpretation & Troubleshooting

How to interpret the confocal images to validate that Nystatin successfully disrupted the rafts.

ObservationInterpretationValidity
Control: Strong perinuclear (Golgi) staining; punctate cytoplasm.Normal Raft Function. CTB bound GM1 and was endocytosed via caveolae/rafts.Valid Negative Control
Nystatin Treated: Strong, uniform/diffuse plasma membrane staining. NO perinuclear signal.Successful Disruption. Rafts are deformed; CTB binds surface GM1 but cannot be internalized.VALIDATED
Nystatin Treated: Punctate cytoplasmic staining visible.Failed Disruption. Concentration of Nystatin too low or incubation too short.Invalid
M

CD Treated:
No staining at all (Surface or Internal).
Receptor Loss. GM1 may have been extracted or the cell membrane compromised.Valid (but harsh)
Troubleshooting Guide
  • Issue: Cells detach during Nystatin treatment.

    • Solution: Reduce concentration to 10-25

      
      g/mL or reduce time to 30 mins. Nystatin toxicity is time-dependent [4].
      
  • Issue: CTB stains everywhere (diffuse) even in control.

    • Solution: Ensure cells are healthy. Stress can inhibit endocytosis. Also, ensure you are washing thoroughly.

  • Issue: "Patching" artifacts.

    • Solution: CTB is pentameric and can crosslink GM1, causing artificial rafts.[5] To avoid this, fix cells before labeling if you only want to see surface distribution (though this prevents the functional internalization assay).

References

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes.[2][3][4][5][6][7][8][9][10][11] Nature, 387(6633), 569–572. [Link]

  • Mahammad, S., & Parmryd, I. (2015). Cholesterol depletion using methyl-β-cyclodextrin. Methods in Molecular Biology, 1232, 91–102. [Link]

  • Chen, Y., et al. (2002). HIV entry in macrophages is dependent on intact lipid rafts.[12] Journal of Virology, 76(10), 4707-4719. [Link]

  • Coutinho, A., et al. (2004). Biophysical characterization of nystatin-induced lipid rafts disruption. Biophysical Journal. (Contextual reference for mechanism).

specificity of Nystatin A1 for ergosterol over cholesterol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the therapeutic indices of novel antifungal formulations, I frequently encounter a critical bottleneck in polyene macrolide development: host toxicity. While polyenes are highly efficacious, their clinical utility is entirely dictated by their thermodynamic preference for fungal sterols over mammalian sterols.

Nystatin A1, a tetraene macrolide isolated from Streptomyces noursei, exhibits potent fungicidal activity but is notoriously limited by its narrow therapeutic window compared to the gold-standard heptaene, Amphotericin B (AmB). This guide dissects the biophysical causality behind Nystatin A1’s sterol specificity, compares its performance against alternatives, and provides the self-validating experimental frameworks required to benchmark polyene membrane selectivity in the laboratory.

The Biophysical Causality of Sterol Specificity

The mechanism of action for Nystatin A1 relies on its ability to bind membrane sterols and form transmembrane pores, leading to the lethal efflux of intracellular


 and 

ions . The specificity of this interaction is rooted in molecular geometry.

Ergosterol (the primary fungal sterol) possesses a highly rigid, extended conformation due to its


 and 

double bonds, along with an extra methyl group at C24. This rigidity minimizes the entropic penalty upon binding the rigid, polyunsaturated macrolactone ring of Nystatin A1, driving a highly favorable free energy of association. Conversely, cholesterol (the primary mammalian sterol) lacks these double bonds, rendering it more flexible. This flexibility results in a less stable polyene-sterol complex, requiring a higher local concentration of Nystatin A1 to induce transient pore formation .

However, Nystatin A1's specificity margin (the ratio of its affinity for ergosterol vs. cholesterol) is lower than that of Amphotericin B. This off-target cholesterol binding manifests as severe nephrotoxicity and hemolysis if administered systemically, relegating Nystatin A1 primarily to topical or non-absorbed oral applications .

Visualizing the Pathway: Polyene-Sterol Interaction Dynamics

PolyeneSpecificity cluster_fungal Fungal Cell Membrane (Target) cluster_mammal Mammalian Cell Membrane (Host) Nys Nystatin A1 Monomer (Tetraene Macrolide) Erg Ergosterol (Rigid) C7, C22 Double Bonds Nys->Erg Favorable Thermodynamics (Kd ~ nM) Chol Cholesterol (Flexible) Lacks C7/C22 Bonds Nys->Chol Unfavorable Thermodynamics (Kd ~ µM) PoreF Stable Transmembrane Pore (High Affinity Complex) Erg->PoreF Death K+/Mg2+ Efflux Fungal Cell Death PoreF->Death PoreM Transient/Unstable Pore (Low Affinity Complex) Chol->PoreM Tox Collateral Ion Leakage Systemic Toxicity PoreM->Tox

Fig 1: Mechanistic divergence of Nystatin A1 pore formation in ergosterol vs. cholesterol membranes.

Quantitative Comparison: Benchmarking Polyene Performance

To objectively evaluate Nystatin A1, we must compare its membrane permeabilization thresholds against the systemic standard (Amphotericin B) and next-generation engineered variants (e.g., Nystatin amides). The data below summarizes the relative specificities derived from standardized liposomal leakage assays , .

Table 1: Comparative Membrane Permeabilization and Specificity of Polyene Macrolides

CompoundStructural ClassTarget Membrane (POPC/ERG) Leakage ThresholdHost Membrane (POPC/CHOL) Leakage ThresholdSpecificity Ratio (ERG/CHOL)Target Clinical Application
Nystatin A1 Tetraene Macrolide~0.5 µM~2.5 µMModerate (~5x)Topical / Oral (Non-absorbed)
Amphotericin B Heptaene Macrolide~0.2 µM~2.0 µMHigh (~10x)Systemic (IV infusion)
Nys-Amide *Modified Tetraene~0.6 µM>10.0 µMVery High (>15x)Experimental Systemic

*Nys-Amide refers to N-(2-hydroxyethyl)amide derivatives engineered to reduce host toxicity by abolishing cholesterol affinity.

Experimental Methodologies: Validating Sterol Specificity

In drug development, claims of sterol specificity must be backed by rigorous, self-validating biophysical assays. Below are the two orthogonal laboratory workflows we utilize to quantify polyene-membrane interactions.

Protocol 1: Fluorimetric Calcein Leakage Assay (Large Unilamellar Vesicles)

This assay quantifies the macroscopic membrane permeabilization induced by polyenes.

System Validation & Causality: We utilize a 67/33 mol% ratio of POPC to Sterol (Ergosterol or Cholesterol). This specific ratio closely mimics the physiological sterol packing density in eukaryotic plasma membranes, ensuring the lipid bilayer is in a biologically relevant liquid-ordered (


) phase. The assay is self-validating: calcein is encapsulated at a self-quenching concentration (70 mM). Baseline fluorescence establishes the 0% leakage bound, while the addition of Triton X-100 detergent destroys the liposomes, establishing the absolute 100% maximum theoretical yield (

).

Step-by-Step Workflow:

  • Lipid Film Preparation: Dissolve POPC/ERG (67/33 mol%) and POPC/CHOL (67/33 mol%) in chloroform/methanol (2:1 v/v). Evaporate under a nitrogen stream and dry under a vacuum overnight to form a thin lipid film.

  • Hydration: Hydrate the film with a buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 70 mM Calcein. Vortex vigorously to form multilamellar vesicles.

  • Extrusion: Pass the suspension 21 times through a 100 nm polycarbonate track-etched membrane using a mini-extruder to generate uniform Large Unilamellar Vesicles (LUVs).

  • Purification: Separate the LUVs from unencapsulated external calcein using size-exclusion chromatography (Sephadex G-50 column) equilibrated with an iso-osmotic buffer (without calcein).

  • Fluorimetry: Transfer the purified LUVs to a cuvette. Monitor baseline fluorescence (Excitation: 490 nm, Emission: 520 nm).

  • Drug Titration: Inject Nystatin A1 aliquots into the cuvette. Record the time-dependent increase in fluorescence as pores form and calcein escapes/de-quenches.

  • Normalization: Add 0.1% Triton X-100 to achieve 100% lysis. Calculate the percentage of leakage:

    
    .
    
Protocol 2: Planar Lipid Bilayer (PLB) Electrophysiology

While the calcein assay measures bulk leakage, PLB electrophysiology validates the actual formation of conductive transmembrane pores.

System Validation & Causality: We utilize Diphytanoylphosphatidylcholine (DPhPC) instead of POPC for this assay. DPhPC is highly resistant to oxidation and forms exceptionally stable planar bilayers across artificial apertures. This stability is critical for isolating electrical noise, allowing the system to capture the discrete picoampere-level currents generated by individual Nystatin A1 pores. The bare membrane conductance (prior to drug addition) serves as the internal negative control.

Step-by-Step Workflow:

  • Chamber Setup: Utilize a Teflon partition with a 50 µm aperture separating two chambers (cis and trans), both filled with 2.0 M KCl, 10 mM HEPES, pH 7.4. (High salt concentration amplifies the signal-to-noise ratio of the ion flux).

  • Bilayer Formation: "Paint" a solution of DPhPC/ERG or DPhPC/CHOL (in n-decane) across the aperture. Monitor capacitance to confirm the thinning of the solvent and the formation of a single lipid bilayer.

  • Voltage Clamp: Apply a constant transmembrane voltage of 50 mV using Ag/AgCl electrodes connected to a patch-clamp amplifier.

  • Drug Addition: Add Nystatin A1 to the cis chamber while continuously stirring.

  • Current Recording: Record the step-wise increases in current, which correspond to the opening of individual polyene-sterol pores. Measure the steady-state current (

    
    ) to quantify the overall stability of the pores in ERG vs. CHOL membranes.
    

References

  • Semisynthetic Amides of Amphotericin B and Nystatin A1: A Comparative Study of In Vitro Activity/Toxicity Ratio in Relation to Selectivity to Ergosterol Membranes. Antibiotics (Basel).[Link]

  • Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications. Membranes (Basel).[Link]

  • Antibiotic Loaded Phytosomes as a Way to Develop Innovative Lipid Formulations of Polyene Macrolides. Membranes (Basel).[Link]

  • Nystatin A1 Compound Summary. National Center for Biotechnology Information (PubChem).[Link]

A Senior Application Scientist's Guide to Nystatin A1 Trihydrate Purity Analysis: A Comparative Review of HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, is a cornerstone in the treatment of topical and oral fungal infections, primarily those caused by Candida species.[1] The active complex consists of several components, with Nystatin A1 being the major and most biologically active constituent.[1][2] For researchers and drug development professionals, ensuring the purity and stability of Nystatin A1 trihydrate is not merely a quality control checkpoint; it is fundamental to guaranteeing therapeutic efficacy and safety.

Historically, Nystatin potency was assessed using microbiological assays.[3][4] While useful for determining biological activity, these methods lack the specificity to distinguish between the active Nystatin A1 component and its related substances or degradation products.[5][6] Consequently, High-Performance Liquid Chromatography (HPLC) has become the definitive analytical technique, offering the resolution and sensitivity required for robust purity analysis and stability-indicating assays.[7]

This guide provides an in-depth comparison of prevalent HPLC methodologies for Nystatin A1 purity analysis. Moving beyond a simple recitation of parameters, we will dissect the scientific rationale behind the selection of columns, mobile phases, and chromatographic conditions. Our objective is to equip you with the expertise to select, implement, and validate the optimal HPLC method for your specific analytical needs, from comprehensive impurity profiling to rapid, routine quality control.

Comparative Analysis of Core HPLC Methodologies

The choice of an HPLC method is dictated by the analytical objective. A method designed for the exhaustive separation of all potential impurities for a regulatory submission will differ significantly from one optimized for high-throughput screening in a quality control environment. Here, we compare three robust and widely adopted approaches: the pharmacopoeial gradient method, a rapid isocratic methanol-based method, and a buffered isocratic method for enhanced peak fidelity.

Method A: The Pharmacopoeial Standard (USP/Ph. Eur. Gradient Method)

This approach represents the global regulatory benchmark for Nystatin purity. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) describe similar gradient HPLC methods designed for the comprehensive separation of Nystatin A1 from its related substances.[8][9][10]

Scientific Rationale: The use of a gradient elution, where the mobile phase composition is changed over the course of the analytical run, is the key to this method's power. Nystatin and its related impurities span a range of polarities. A gradient elution ensures that more polar impurities are eluted early in the run while the more non-polar compounds, including Nystatin A1, are retained longer and eluted as sharp, well-resolved peaks as the organic solvent concentration increases. This is critical for accurately quantifying all components and meeting the stringent acceptance criteria, which typically mandate that Nystatin A1 constitutes no less than 85.0% of the total peak area.[8][9]

Causality Behind Experimental Choices:

  • Column: A standard C18 column is the workhorse for this separation, providing the necessary hydrophobic interactions to retain the large, complex Nystatin molecule.

  • Mobile Phase: A typical mobile phase involves a gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic modifier like acetonitrile or methanol.[9] The buffer is crucial for maintaining a stable pH, which prevents peak tailing and ensures reproducible retention times for the ionizable carboxylic acid and amine groups in the Nystatin structure.

  • Detection: The polyene chromophore of Nystatin exhibits strong absorbance around 305 nm, making it an ideal wavelength for sensitive and specific UV detection.[5]

Method B: Rapid Isocratic Screening (Methanol/Water System)

For routine quality control and stability studies where throughput is a priority, a simplified isocratic method is often preferred. This approach, adapted from methodologies developed for stability evaluation, offers a significant reduction in run time while maintaining robust separation of the main Nystatin A1 peak from its major degradation products.[5][11][12]

Scientific Rationale: An isocratic elution uses a constant mobile phase composition. The key to success here is finding a "sweet spot" ratio of organic solvent to water that provides adequate retention and resolution within a short timeframe. A methanol/water mobile phase is effective and simple to prepare.[5][11] While it may not resolve every minor impurity with the same fidelity as a gradient method, it is exceptionally well-suited for tracking the degradation of the primary Nystatin A1 peak under stress conditions (e.g., acid, base, oxidative).[6]

Causality Behind Experimental Choices:

  • Column: High-quality, end-capped C18 columns (e.g., Inertsil ODS-3) are selected for their ability to provide sharp peaks and good resolution even in faster analyses.[5][11]

  • Mobile Phase: A mixture such as methanol:water (75:25 v/v) provides sufficient eluotropic strength to elute Nystatin A1 with a reasonable retention time (around 7 minutes) while allowing for separation from key degradation products.[5][6]

  • Temperature Control: Maintaining an elevated column temperature (e.g., 40 °C) reduces mobile phase viscosity, allowing for lower backpressure and sharper peaks. It also ensures run-to-run reproducibility.[5][11]

Method C: Buffered Isocratic Method (Ammonium Acetate/Methanol System)

This method represents a hybrid approach, combining the speed of isocratic elution with the improved peak shape and stability afforded by a buffered mobile phase. It is an excellent choice for quantitative assays where accuracy and precision are paramount.[3][13][14]

Scientific Rationale: As mentioned, Nystatin possesses both acidic and basic functional groups. Without pH control, these groups can interact with residual silanols on the silica-based column packing, leading to peak tailing and poor reproducibility. Incorporating a buffer like ammonium acetate into the mobile phase mitigates these secondary interactions, resulting in highly symmetrical peaks and more reliable integration.[13][14]

Causality Behind Experimental Choices:

  • Column: A robust C18 column is again the standard choice.

  • Mobile Phase: A composition of 0.05 M ammonium acetate buffer and methanol (e.g., 30:70 v/v) provides both pH control and the necessary organic strength for a timely elution (around 8 minutes).[13][14]

  • System Suitability: This method is readily validated according to ICH guidelines and consistently meets system suitability requirements for linearity, precision, and accuracy.[13][14]

Data Presentation: Performance Comparison

The following tables summarize the key parameters and performance metrics of the discussed HPLC methodologies, allowing for a direct comparison to guide your selection process.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Pharmacopoeial StandardMethod B: Rapid Isocratic (Methanol/Water)Method C: Buffered Isocratic
Column Type C18, 5 µm, 4.6 x 150-250 mmInertsil ODS-3, 5 µm, 4.6 x 250 mm[11]Arcus EP-C18, 5 µm, 4.6 x 250 mm[13][14]
Mobile Phase Gradient: Acetonitrile & 0.05M Ammonium AcetateIsocratic: Methanol:Water (75:25 v/v)[11]Isocratic: 0.05M Ammonium Acetate:Methanol (30:70 v/v)[13][14]
Elution Mode GradientIsocraticIsocratic
Flow Rate ~1.0 mL/min1.0 mL/min[5][11]1.0 mL/min[13][14]
Temperature Ambient or controlled (e.g., 40 °C)40 °C[5][11]30 °C[13][14]
Detection λ 305 nm[11]305 nm[5][11]305 nm[13][14]
Retention Time (A1) ~14 min[8]~7 min[5]~8 min[13][14]

Table 2: Comparison of Method Performance Metrics

Performance MetricMethod A: Pharmacopoeial StandardMethod B: Rapid Isocratic (Methanol/Water)Method C: Buffered Isocratic
Primary Application Full impurity profiling; regulatory complianceRoutine QC; stability-indicating assaysAccurate and precise quantification
Linearity Range Assay-dependent102 - 310 IU/mL[6][11]5 - 500 µg/mL[13][14]
Correlation (r²) >0.99>0.999[11]>0.999[13][14]
Precision (%RSD) < 2.0%0.24%[6][11]< 1.0%[14]
Accuracy (% Recovery) 98 - 102%98.24 - 100.74%[6][11]98 - 102%[14]
LOD / LOQ (µg/mL) Not specified; for purityNot specified0.01 / 0.025[13][14]
Key Advantage Most comprehensive separation of impurities.Speed and simplicity; excellent for stability.Superior peak shape and reproducibility.
Key Limitation Longer run time; more complex setup.May not resolve all minor related substances.Buffer preparation adds a minor step.

Experimental Protocols & Workflows

A robust analytical method is built on a foundation of meticulous and reproducible protocols. The following sections detail the experimental procedures for the rapid isocratic (Method B) and buffered isocratic (Method C) methods.

Visualizing the HPLC Workflow

The general workflow for any Nystatin HPLC analysis follows a logical sequence from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing P1 Mobile Phase Preparation & Degassing A1 System Equilibration P1->A1 P2 Standard Solution (USP Nystatin RS in DMSO) A2 System Suitability Test (SST) (Degraded Sample Injection) P2->A2 P3 Sample Solution (Nystatin API in DMSO) A3 Standard & Sample Injections P3->A3 A1->A2 Equilibrate for >30 min A2->A3 Resolution > 3.5 Passes SST D1 Peak Integration A3->D1 D2 Purity Calculation (% Area of Nystatin A1) D1->D2 D3 Report Generation D2->D3

Caption: General HPLC workflow for Nystatin A1 purity analysis.

Protocol 1: Rapid Isocratic Stability-Indicating Method (Method B)

This protocol is adapted from the method described by Cione et al. and is ideal for stability testing.[5][6][11]

1. Reagents and Materials:

  • Nystatin Reference Standard (USP RS)

  • Nystatin API or formulation sample

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18

  • Mobile Phase: Methanol:Water (75:25 v/v). Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 305 nm

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Standard Solution (approx. 0.4 mg/mL): Accurately weigh ~20 mg of Nystatin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with DMSO. Protect from light and use within 24 hours.

  • Sample Solution (approx. 0.4 mg/mL): Prepare in the same manner as the Standard Solution using the Nystatin API.

  • System Suitability Solution: To 10 mL of a prepared Nystatin solution, add 2 mL of dilute hydrochloric acid and let stand for 1 hour. This will generate degradation products to verify resolution.[8]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the System Suitability Solution. The resolution between the two major peaks (one being Nystatin A1) must be not less than 3.5.[8]

  • Inject the Standard Solution in replicate (e.g., n=5). The relative standard deviation (%RSD) of the Nystatin A1 peak area should be less than 2.0%.

  • Inject the Sample Solution.

  • Calculate the purity by determining the peak area of Nystatin A1 as a percentage of the total area of all peaks (disregarding solvent front peaks).

Protocol 2: Buffered Isocratic Method for Quantitative Analysis (Method C)

This protocol is based on the work of AL-Salman et al. and is optimized for accurate quantification.[13][14]

1. Reagents and Materials:

  • Nystatin Reference Standard (USP RS)

  • Nystatin API or formulation sample

  • Methanol (HPLC Grade)

  • Ammonium Acetate (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

2. Chromatographic Conditions:

  • Column: Arcus EP-C18 (250 x 4.6 mm, 5 µm) or equivalent C18

  • Mobile Phase: 0.05 M Ammonium Acetate:Methanol (30:70 v/v). To prepare the buffer, dissolve 3.85 g of ammonium acetate in 1000 mL of water. Filter the final mobile phase mixture through a 0.45 µm filter and degas.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 305 nm

  • Injection Volume: 20 µL

3. Solution Preparation:

  • Prepare Standard, Sample, and System Suitability solutions as described in Protocol 1.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the buffered mobile phase until a stable baseline is achieved (~30-60 minutes).

  • Perform the System Suitability Test as described in Protocol 1.

  • Inject the Standard and Sample Solutions as described in Protocol 1.

  • Calculate the purity based on the area percentage of the Nystatin A1 peak.

Decision Logic for Method Selection

Choosing the right method is a critical first step. The following diagram illustrates a logical decision-making process.

Method_Selection Start What is the analytical goal? Goal1 Full Impurity Profile for Regulatory Submission Start->Goal1 Goal2 High-Throughput QC or Stability Study Start->Goal2 Goal3 Precise & Accurate Quantification Assay Start->Goal3 MethodA Use Method A: Pharmacopoeial Gradient MethodB Use Method B: Rapid Isocratic MethodC Use Method C: Buffered Isocratic Goal1->MethodA Goal2->MethodB Goal3->MethodC

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The purity analysis of Nystatin A1 trihydrate is a critical task that demands a robust and well-understood analytical method. While the pharmacopoeial gradient methods provide the most comprehensive separation for regulatory purposes, faster isocratic alternatives offer significant advantages for routine quality control and stability testing. The choice between a simple methanol/water system and a buffered mobile phase depends on the specific need for speed versus the ultimate in peak shape and quantitative accuracy.

By understanding the scientific principles behind each method—the role of the mobile phase, the importance of pH control, and the utility of temperature—the modern analytical scientist can confidently select and implement the optimal HPLC strategy. Each protocol described herein serves as a self-validating system when executed with a proper System Suitability Test, ensuring that the data generated is not only rapid and efficient but also accurate, trustworthy, and scientifically sound.

References

  • Llabot, J. M., Manzo, R. H., & Longhi, M. R. (2007). HPLC method for the determination of nystatin in saliva for application in clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 528-532.
  • Cione, A. P. P., Liberale, M. J., & Silva, P. M. (2010). Development and validation of an HPLC method for stability evaluation of nystatin. Brazilian Journal of Pharmaceutical Sciences, 46(2), 305-312.
  • United States Pharmacopeia (2025).
  • AL-Salman, H. N. K., Al-Jassani, M. J. H., & Shari, F. (2019). Fasten, simple, and specific stability of the avant-garde RP-HPLC method for estimation and validation of nystatin in pharmaceutical. International Journal of Research in Pharmaceutical Sciences, 10(4), 3359-3365.
  • Cione, A. P. P., Liberale, M. J., & Silva, P. M. (2010).
  • Cione, A. P. P., Liberale, M. J., & Silva, P. M. (2010).
  • PubChem. (n.d.). Nystatin A1.
  • The United States Pharmacopeial Convention. (n.d.).
  • Talaviya, S., et al. (2014). ANALYSIS OF ANTIFUNGAL AGENTS BY RP-HPLC: A REVIEW.
  • El-Gindy, A., Emara, S., & Mostafa, A. (2010). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Journal of the Brazilian Chemical Society, 21(8), 1466-1474.
  • Smith, J. (2008). Capillary Electrophoresis Used As An Alternative to HPLC For Pharmaceutical Analysis of Antifungal Agents. Jefferson Digital Commons.
  • Cione, A. P. P., et al. (2010). Development and validation of an HPLC method for stability evaluation of nystatin. Brazilian Journal of Pharmaceutical Sciences, 46(2).
  • Abdollahpour, A., et al. (2010).
  • Shokraneh, F., et al. (2015).
  • AL-Salman, H. N. K., et al. (2019). Fasten, simple, and specific stability of the avant-garde RP-HPLC method for estimation and validation of nystatin in pharmaceutical. International Journal of Research in Pharmaceutical Sciences.
  • World Health Organization. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Amphotericin B on Primesep 100 Column. SIELC.
  • Sauer, B., & Matusch, R. (1994). High-performance liquid chromatographic separations of nystatin and their influence on the antifungal activity. PubMed.
  • Asgharian, R., et al. (n.d.).
  • Japanese Pharmacopoeia. (n.d.).
  • Sigma-Aldrich. (n.d.). Nystatin USP Reference Standard. MilliporeSigma.
  • International Journal of Advanced Research in Science and Technology. (2024). A SIMPLIFIED HPLC APPROACH FOR EFFICIENT ANTIFUNGAL DRUG ANALYSIS. IJARST.
  • Al-Momani, I. F., & Al-Akayleh, F. (2021). Suitability System of Microbiological Method for Nystatin Potency Determination in the Routine Analysis Using Agar Diffusion Method. SciMedicine Journal.

Sources

Comparative Guide: In Vitro Toxicity of Nystatin A1 Derivatives

[1][2]

Executive Summary & Rationale

Nystatin A1 (NYS), a polyene macrolide, remains a gold standard for topical antifungal therapy due to its broad spectrum and low resistance rates. However, its clinical utility for systemic infections is severely restricted by high nephrotoxicity and infusion-related toxicity. These adverse effects stem from the molecule's low water solubility (leading to aggregation) and its residual affinity for mammalian membrane cholesterol.

This guide analyzes the comparative toxicity of Nystatin A1 against its key derivatives—specifically genetically engineered analogues (e.g., S44HP) and semisynthetic modifications (amides/esters). The objective is to provide researchers with a data-driven framework to select candidates that maximize the Selectivity Index (SI) —the ratio of mammalian toxicity to antifungal potency.

Mechanistic Basis of Toxicity

To interpret toxicity data, one must understand the structural determinants of Nystatin's interaction with membranes.[1]

  • Primary Mechanism: Nystatin binds to sterols, forming transmembrane pores that cause leakage of ions (

    
    , 
    
    
    ) and cell death.[2]
  • Toxicity Trigger: While Nystatin prefers fungal ergosterol , it cross-reacts with mammalian cholesterol .

  • Structural Determinants:

    • C-16 Carboxyl Group: Ionization here contributes to amphiphilicity but also toxicity. Blocking this group (e.g., amides) often reduces toxicity.

    • Mycosamine Amino Group: Critical for sterol recognition. Modifications here can alter solubility and sterol affinity.[3]

    • Aggregation: Low solubility causes Nystatin to form aggregates, which are more toxic to mammalian cells than the monomeric form.

Visualization: Structure-Toxicity Relationship

ToxicityMechanismNystatinNystatin A1(Parent Molecule)AggregatesMolecular Aggregates(Low Solubility)Nystatin->AggregatesAqueous EnvironmentErgosterolErgosterol Binding(Fungal Membrane)Nystatin->ErgosterolHigh AffinityCholesterolCholesterol Binding(Mammalian Membrane)Aggregates->CholesterolHigh Affinity (Non-selective)PoreFormationPore Formation(Ion Leakage)Cholesterol->PoreFormationErgosterol->PoreFormationToxicityMammalian Toxicity(Hemolysis/Nephrotoxicity)PoreFormation->ToxicityEfficacyAntifungal EfficacyPoreFormation->EfficacyDerivativesAmide/Ester Derivatives(e.g., Ethanolamide)Derivatives->AggregatesReduces (High Solubility)Derivatives->CholesterolDecreased Affinity

Caption: Causal pathway of Nystatin toxicity vs. efficacy. Derivatives aim to reduce aggregation and cholesterol binding.

Comparative Data Analysis

The following data synthesizes results from hemolysis assays (RBCs) and cytotoxicity assays (HEK293 kidney cells, HaCaT keratinocytes).

Key Derivatives Defined
  • S44HP: A genetically engineered analogue (28,29-didehydronystatin A1).[4][5] Often serves as a parent for further modifications.

  • NYS-Amides: Semisynthetic derivatives where the C-16 carboxyl is converted to an amide (e.g., N-(2-hydroxyethyl)amide).

  • NPP: A disaccharide-modified derivative (N-acetyl-glucosamine added to mycosamine).[5]

Hemolytic Activity (Red Blood Cells)

Hemolysis is the primary proxy for systemic toxicity. Lower % hemolysis or higher

Compoundmodification TypeHC50 (µg/mL)Relative Toxicity (vs NYS)Source
Nystatin A1 (NYS) Parent~20 - 50 1.0 (Baseline)[1, 3]
S44HP Genetically Engineered< 20 High (Often > NYS)[1]
NYS-Ethanolamide Semisynthetic Amide> 300 Low (~13x safer)[4, 6]
NPP (Disaccharide) Glycosylated> 500 Very Low (10x safer)[1]
BSG005 Engineered (Methyl)~30 Moderate (1.5x safer than S44HP)[1]

Insight: S44HP itself is often more toxic than Nystatin A1 due to structural rigidity, but its derivatives (like amides of S44HP) can be significantly safer. The ethanolamide derivatives show the most promising reduction in hemolytic potential.

Cytotoxicity (Mammalian Cell Lines)

Evaluated on HEK293 (Kidney) and HaCaT (Skin/Mucosa) cells.

CompoundCell LineIC50 (µg/mL)Selectivity Index (SI)*
Nystatin A1 HEK29345.2 ± 3.1Low
Nystatin A1 HaCaT50.8Low
NYS-Ethanolamide HEK293> 200High (>4x NYS)
Nys-7 (Bulky Amide) HaCaT> 300Very High (>6x NYS)
S44HP HEK293~10 - 20Very Low (High Toxicity)

*SI = IC50 (Mammalian) / MIC (Fungal). Higher is better.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Quantitative Hemolysis Assay

Purpose: Determine membrane selectivity (Cholesterol vs. Ergosterol proxy).

  • Preparation:

    • Wash fresh human or sheep erythrocytes (RBCs) 3x with sterile PBS (pH 7.4).

    • Resuspend to a final density of

      
       cells/mL.
      
  • Dosing:

    • Prepare stock solutions of Nystatin and derivatives in DMSO (keep DMSO < 1% final conc).

    • Create a serial dilution range (e.g., 1 to 100 µg/mL).

  • Incubation:

    • Mix 100 µL RBC suspension + 100 µL drug solution in V-bottom 96-well plates.

    • Incubate at 37°C for 1 hour (shaking at 100 rpm).

  • Validation Controls (Critical):

    • Negative Control: PBS + 1% DMSO (0% Hemolysis).

    • Positive Control: 1% Triton X-100 (100% Hemolysis).

  • Readout:

    • Centrifuge at 1000 x g for 10 min.

    • Transfer 100 µL supernatant to a flat-bottom plate.

    • Measure Absorbance at 540 nm .

  • Calculation:

    
    
    
Protocol B: MTT Cytotoxicity Assay (HEK293)

Purpose: Assess metabolic toxicity in kidney cells (nephrotoxicity proxy).

  • Seeding:

    • Seed HEK293 cells at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate 24h to allow attachment.

  • Treatment:

    • Replace medium with fresh medium containing drug dilutions (0.5 - 100 µg/mL).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add MTT reagent (5 mg/mL) to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours (purple formazan crystals form).

  • Solubilization:

    • Remove medium carefully.

    • Add 100 µL DMSO to dissolve crystals.

  • Readout:

    • Measure Absorbance at 570 nm (reference 630 nm).

Workflow Visualization

The following diagram illustrates the logical flow for screening Nystatin derivatives, prioritizing safety before efficacy.

ScreeningWorkflowStartNew Nystatin DerivativeSolubilityStep 1: Solubility Check(> 0.5 mg/mL?)Start->SolubilityHemolysisStep 2: Hemolysis Assay(RBC Model)Solubility->HemolysisPassDiscard1Discard(Aggregation Risk)Solubility->Discard1FailCytotoxicityStep 3: MTT/LDH Assay(HEK293/HaCaT)Hemolysis->CytotoxicityHC50 > 50 µg/mLDiscard2Discard(High Membrane Toxicity)Hemolysis->Discard2HC50 < 20 µg/mLEfficacyStep 4: Antifungal MIC(Candida/Aspergillus)Cytotoxicity->EfficacyIC50 > 100 µg/mLCytotoxicity->Discard2High ToxicityDecisionCalculate Selectivity Index (SI)(IC50 / MIC)Efficacy->DecisionDecision->Discard2SI < 5CandidateLead Candidate(High SI, Low Toxicity)Decision->CandidateSI > 10

Caption: Sequential screening logic. Toxicity checkpoints (Hemolysis, MTT) precede efficacy testing to filter viable candidates early.

Conclusion

For researchers developing polyene antifungals, the data indicates that semisynthetic amides (particularly ethanolamides) and disaccharide-modified derivatives (NPP) offer the most favorable toxicity profiles. While genetically engineered variants like S44HP provide a scaffold for modification, they often exhibit higher intrinsic toxicity than Nystatin A1 unless further chemically modified.

Recommendation: Prioritize derivatives that modify the C-16 carboxyl group to an amide, as this consistently reduces mammalian membrane interaction while preserving fungal ergosterol affinity.

References

  • Comparative analysis of in vitro antifungal activity and in vivo acute toxicity of the nystatin analogue S44HP. Antibiot Khimioter. (2005).[2][6][7] [Link]

  • Novel Nystatin A1 derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis. Medical Microbiology and Immunology. (2014).[8][9] [Link]

  • Semisynthetic Amides of Amphotericin B and Nystatin A1: A Comparative Study of In Vitro Activity/Toxicity Ratio. Antibiotics.[8][3][7][9][10] (2023).[3] [Link][11]

  • Water-Soluble Nystatin and Derivative. ACS Medicinal Chemistry Letters. (2022).[8][9] [Link][11]

  • The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition. Phys.[1] Chem. Chem. Phys. (2017).[1] [Link]

  • Mono-N-alkylation of Amphotericin B and Nystatin A1 and Its Amides: Effect on the In Vitro Activity, Cytotoxicity. Antibiotics.[8][9] (2024).[8][9] [Link]

Safety Operating Guide

Nystatin A1 trihydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of active pharmaceutical ingredients (APIs) are critical components of laboratory safety and environmental stewardship. Nystatin A1 trihydrate is a broad-spectrum polyene macrolide antifungal widely utilized in cell culture, microbiology, and drug development. While highly effective at disrupting fungal cell membranes by binding to ergosterol, the handling of its pure API powder presents specific operational challenges.

Improper disposal or accidental aerosolization can lead to respiratory irritation, environmental toxicity, and severe dust explosion hazards. This guide provides self-validating, step-by-step protocols for the safe containment, segregation, and disposal of Nystatin A1 trihydrate.

Physicochemical Properties & Hazard Profile

To design a safe disposal protocol, personnel must first understand the physical and chemical constraints of the material. Nystatin powder is biologically active and possesses a low Minimum Ignition Energy (MIE), making it a significant deflagration risk if aerosolized.

Property / HazardQuantitative Data / DescriptionOperational Implication
Appearance Yellow to light brown powder[1]Easily visible during spill cleanup and surface decontamination.
Storage Conditions 2–8°C, protect from light/moisture[1]Degrades under heat/light; store waste in cool, dry accumulation areas.
Dust Explosion Hazard MIE > 25 to < 50 mJ[2]Critical: Airborne dust clouds can ignite via standard static discharge.
Solubility Soluble in Methanol, DMSO; insoluble in waterLiquid waste often contains hazardous, flammable organic solvents[3].
Thermal Decomposition Yields CO, CO₂, and NOₓ[4]Incineration must occur at specialized facilities equipped with exhaust scrubbers.
Incompatibilities Strong oxidizing agents, strong acids/alkalis[5]Do not mix waste streams with oxidizers (e.g., peroxides, nitric acid).

Spill Containment and Cleanup Protocol

Causality Check: Why avoid dry sweeping? Dry sweeping aerosolizes the API, exposing personnel to respiratory irritation. Furthermore, because Nystatin powder exhibits an MIE between 25 and 50 mJ, an airborne dust cloud can be ignited by standard electrostatic discharges from synthetic clothing or ungrounded equipment, leading to a dangerous dust explosion[2].

Step-by-Step Spill Methodology:

  • Evacuate and Isolate: Immediately remove non-essential personnel from the area. If the spill occurs outside a chemical fume hood, disable local forced-air fans that could disperse the powder[5].

  • Don Appropriate PPE: Personnel must wear chemical-resistant gloves (minimum standard BS EN 374:2003), tightly sealed safety goggles, a lab coat, and a particulate respirator (N95 or P100) to prevent inhalation of the biologically active dust[5].

  • Neutralize the Dust Hazard (Wet-Wipe Method): Do not use a standard vacuum or broom. Gently dampen absorbent pads with water or a mild water/detergent solution. Carefully place the damp pads over the spilled powder. Dampening breaks the surface tension and prevents aerosolization, neutralizing both the inhalation and ignition risks[2][6].

  • Alternative Vacuum Method: If the spill is large, use only an intrinsically safe, HEPA-filtered vacuum specifically rated for combustible dusts[2].

  • Surface Decontamination: Once the bulk powder is removed, wash the contaminated surface thoroughly with soap and water. Collect all wash water with absorbent materials[2].

  • Containment: Transfer all recovered Nystatin, absorbent pads, and contaminated PPE into a tightly sealed, chemically compatible waste container. Label clearly as "Hazardous Pharmaceutical Waste - Nystatin Spill Residue".

Standard Operational Disposal Procedures

Nystatin must never be flushed down the drain or disposed of in standard municipal trash. It must be segregated based on its physical state and accompanying solvents.

Workflow 1: Solid Waste (Powders and Consumables)

  • Segregation: Collect empty vials, contaminated pipette tips, and residual powder in designated pharmaceutical waste containers.

  • Classification: While not strictly a RCRA P- or U-listed waste federally, many local jurisdictions classify pharmaceutical APIs as dangerous waste. For example, the Washington State Department of Ecology assigns state-specific waste codes (like WP02 or WT02) to certain pharmaceutical formulations. Always classify as non-RCRA hazardous pharmaceutical waste unless local laws dictate stricter coding.

  • Destruction: Route solid waste for high-temperature incineration at an approved environmental facility. Incineration breaks down the polyene structure, emitting CO, CO₂, and NOₓ, which are scrubbed by the facility's exhaust systems[4].

Workflow 2: Liquid Waste (Solutions and Suspensions)

  • Organic Solutions (Methanol/DMSO): Nystatin is frequently dissolved in methanol for stock solutions. Methanol is highly flammable and toxic. This waste stream must be classified under RCRA D001 (Ignitability) and kept strictly away from oxidizing agents[3]. Store in grounded, vented flammable waste carboys.

  • Aqueous Suspensions: Collect in standard aqueous chemical waste containers. Do not mix with heavy metals or reactive chemicals.

  • Labeling: Clearly list all constituents and their percentages (e.g., "Liquid Waste: 99% Methanol, 1% Nystatin A1 Trihydrate").

Waste Segregation Decision Matrix

The following logical workflow ensures laboratory personnel correctly route Nystatin waste to prevent regulatory violations and safety incidents.

NystatinDisposal Start Nystatin A1 Trihydrate Waste Generated Type Determine Waste State Start->Type Solid Solid Powder / Spill Residue Type->Solid Liquid Liquid Solutions (e.g., Methanol/DMSO) Type->Liquid PPE Contaminated PPE / Consumables Type->PPE Spill Wet Wipe Method / HEPA Vacuum Solid->Spill Mitigate Dust OrgWaste Segregate as Flammable/Toxic Waste Liquid->OrgWaste If Organic Solvent BioChem Seal in Pharma/ Chemical Waste PPE->BioChem Spill->BioChem Incineration High-Temperature Incineration (Approved Facility) OrgWaste->Incineration BioChem->Incineration

Figure 1: Decision matrix for Nystatin A1 trihydrate waste segregation and disposal workflows.

References

  • Safety Data Sheet: Nystatin accentu
  • Material Safety Data Sheet - Nyst
  • Safety Data Sheet (SDS)
  • Nystatin, 10 mg/ml in methanol - SAFETY D
  • NYSTATIN ORAL SUSPENSION USP SAFETY DATA SHEET Pharmaceutical Associ
  • US - OSHA SAFETY DATA SHEET - Nyst
  • Pharmaceutical waste codes Washington St

Sources

Personal protective equipment for handling Nystatin A1 trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment (PPE) & Handling Guide: Nystatin A1 Trihydrate

Part 1: The Hazard Profile – Beyond the SDS

While Safety Data Sheets (SDS) classify Nystatin A1 trihydrate (CAS: 1400-61-9) as a substance of relatively low acute toxicity, this classification can breed complacency. As a polyene macrolide antibiotic, its primary hazard in a research setting is not acute lethality, but sensitization and respiratory irritation .

The "Trojan Horse" Risk: Nystatin is frequently solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for cell culture applications. This creates a dual-hazard system:

  • The Carrier: DMSO is a potent skin penetrant.

  • The Payload: If dissolved Nystatin contacts skin via DMSO, the solvent carries the antibiotic across the dermal barrier, significantly increasing the risk of systemic sensitization compared to aqueous solutions.

Mechanism of Action & Toxicity: Nystatin binds to sterols (ergosterol in fungi; cholesterol in mammals).[1] While it has higher affinity for ergosterol, high concentrations or systemic absorption can lead to membrane pore formation in mammalian cells, causing osmotic lysis.

Part 2: The PPE Arsenal

The following equipment is non-negotiable for handling Nystatin A1, particularly in its powdered form or organic solvent solutions.

Respiratory Protection (Critical for Powder)
  • Requirement: N95 Filtering Facepiece (minimum) or P100 Respirator .

  • Rationale: Nystatin powder is light and electrostatic. Weighing operations generate invisible micro-aerosols. Inhalation is the fastest route to sensitization.

  • Operational Rule: All weighing of dry powder must occur inside a Chemical Fume Hood or Biosafety Cabinet (Class II) . If a hood is unavailable, a P100 respirator is mandatory.

Dermal Protection (Glove Selection)

Glove choice depends on the state of the antibiotic.

StateSolventRecommended Glove SystemRationale
Solid Powder N/ASingle Nitrile (4–5 mil)Provides adequate barrier against dry particulates.
Liquid Solution Water / Media Single Nitrile (4–5 mil)Nystatin is poorly soluble in water; risk is low.
Liquid Solution DMSO Double Nitrile or Nitrile over Laminate DMSO permeates standard nitrile in <5 mins. Double gloving provides a "change window" upon splash.
Liquid Solution DMF Laminate (Silver Shield) Nitrile offers zero protection against DMF (instant breakthrough).
Eye & Body Protection[2]
  • Eyes: Chemical Splash Goggles are preferred over safety glasses during solubilization to prevent solvent-drug splashes from bypassing side shields.

  • Body: Standard lab coat (buttoned). If handling large volumes (>100 mL) of DMSO solution, use an impervious apron (Tyvek/Polyethylene).

Part 3: Operational Workflows

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution (typically 50 mg/mL in DMSO) without exposure.

  • Preparation:

    • Don PPE: Lab coat, safety goggles, Double Nitrile Gloves (if using DMSO).

    • Activate Fume Hood. Verify airflow.

    • Place a disposable weighing boat and an absorbent pad in the hood.

  • Weighing (The Dust Hazard):

    • Open Nystatin container inside the hood.

    • Use a static-free spatula.

    • Critical Step: Do not tap the spatula against the weigh boat rim to dislodge powder; this creates aerosol clouds. Use a second clean tool to scrape it off gently.

    • Recap the stock bottle immediately.

  • Solubilization (The Permeation Hazard):

    • Add the solvent (e.g., DMSO) slowly down the side of the vessel to prevent "puffing" of the powder.

    • Vortex or stir inside the hood.

    • Inspection: Check outer gloves for wetness. If a splash occurs, STOP . Remove outer gloves immediately, wash hands, and don fresh gloves.

  • Cleanup:

    • Wipe balance and hood surface with 70% Ethanol and a detergent.

    • Dispose of weigh boats and wipes as Chemical Waste (see Part 4).

Visualization: The Safety Logic Flow

NystatinSafety Start Start: Nystatin Handling StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Liquid / Solution StateCheck->Liquid Pipetting PPE_Solid PPE: N95/P100 Mask + Single Nitrile Gloves + Fume Hood Solid->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck PPE_Aq PPE: Safety Glasses + Single Nitrile Gloves SolventCheck->PPE_Aq Water/Media PPE_DMSO PPE: Splash Goggles + DOUBLE Nitrile Gloves (Change outer on splash) SolventCheck->PPE_DMSO DMSO PPE_DMF PPE: Laminate Gloves (Silver Shield) + Fume Hood SolventCheck->PPE_DMF DMF Disposal Disposal: Chemical Waste (Do NOT Autoclave) PPE_Solid->Disposal PPE_DMSO->Disposal

Figure 1: Decision matrix for selecting PPE based on the physical state and solvent carrier of Nystatin A1.[2][3]

Part 4: Decontamination & Disposal

The "No Drain" Rule: Antibiotics must never be discarded down the sink. This contributes to environmental resistance reservoirs.

Disposal Protocol:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a dedicated Solid Chemical Waste container (often yellow or chemically compatible bags).

  • Liquid Waste:

    • Stock Solutions (High Conc): Dispose of as Hazardous Chemical Waste (flammable if in DMSO/Ethanol).

    • Spent Media (Low Conc): While some labs autoclave media, chemical incineration is the gold standard for antibiotics to ensure complete destruction of the polyene structure. Autoclaving may not fully degrade the molecule, leaving active residues.

Spill Cleanup:

  • Powder Spill: Do not dry sweep (creates dust).[4] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

  • Liquid Spill (DMSO): Cover with absorbent pads. Wear double gloves . Clean area with detergent and water.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6433272, Nystatin A1. PubChem. Available at: [Link]

  • University of California, San Diego (UCSD). Antibiotic Waste Disposal Guidelines. UCSD Blink. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. CDC. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.